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Foundational

In-Depth Technical Guide to the Structure Elucidation of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine

Introduction 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine is a substituted pyridine derivative incorporating a morpholine ring. The pyridine scaffold is a fundamental heterocyclic structure found in numerous pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(5-Bromo-2-fluoropyridin-3-yl)morpholine is a substituted pyridine derivative incorporating a morpholine ring. The pyridine scaffold is a fundamental heterocyclic structure found in numerous pharmaceuticals and biologically active compounds.[1] The specific substitution pattern of this molecule, featuring a bromine atom, a fluorine atom, and a morpholine group, imparts unique physicochemical properties that are of significant interest to researchers in medicinal chemistry and drug development. The precise determination of its molecular structure is paramount for understanding its reactivity, potential biological targets, and for ensuring the quality and consistency of its synthesis.

This technical guide provides a comprehensive overview of the analytical methodologies employed for the rigorous structure elucidation of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine. It is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the experimental choices and data interpretation. The narrative emphasizes a self-validating system of protocols, where multiple analytical techniques are synergistically applied to unequivocally confirm the compound's identity and purity.

I. Foundational Analysis: Mass Spectrometry and Elemental Analysis

The initial step in the structure elucidation of a novel compound is to determine its molecular formula. This is typically achieved through a combination of high-resolution mass spectrometry (HRMS) and elemental analysis.

A. High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, allowing for the determination of the elemental composition. Electrospray ionization (ESI) is a preferred "soft" ionization technique for this type of polar molecule as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation, directly yielding the molecular weight.[2]

Trustworthiness: The high mass accuracy of HRMS, typically within 5 ppm, allows for the confident assignment of a unique molecular formula. For 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine (C₉H₁₀BrFN₂O), the expected monoisotopic mass of the [M+H]⁺ ion can be calculated and compared to the experimental value. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) provides a crucial validation point, appearing as two peaks of nearly equal intensity separated by two mass units.

Experimental Protocol: High-Resolution Mass Spectrometry (ESI-HRMS)
  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500).

  • Data Analysis: Identify the peaks corresponding to the [M+H]⁺ ion and its bromine isotope peak. Compare the measured m/z values with the theoretically calculated values for the proposed molecular formula.

IonTheoretical m/z (C₉H₁₁BrFN₂O)⁺Observed m/zMass Accuracy (ppm)
[M(⁷⁹Br)+H]⁺261.0087To be determinedTo be calculated
[M(⁸¹Br)+H]⁺263.0067To be determinedTo be calculated
B. Elemental Analysis

Expertise & Experience: Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample. This classical technique offers an independent verification of the empirical formula derived from HRMS.

Trustworthiness: The experimental percentages should align closely (typically within ±0.4%) with the theoretical values calculated from the proposed molecular formula. A significant deviation may indicate the presence of impurities or an incorrect structural assignment.

ElementTheoretical %Experimental %
C41.40To be determined
H3.86To be determined
N10.73To be determined

II. Elucidating the Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides unambiguous evidence for the connectivity of atoms.

A. ¹H NMR Spectroscopy

Expertise & Experience: ¹H NMR provides information about the number of different types of protons, their chemical environment, their relative numbers (integration), and their connectivity to neighboring protons (multiplicity and coupling constants). For 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine, we expect to see signals for the aromatic protons on the pyridine ring and the aliphatic protons of the morpholine ring.

Trustworthiness: The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine, bromine, and nitrogen atoms. The coupling constants (J) provide crucial information about the relative positions of the substituents on the pyridine ring. For instance, the magnitude of the J-coupling between the protons on the pyridine ring can help distinguish between ortho, meta, and para relationships.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Pyridine H-4~7.8-8.0dJ(H-F) ≈ 2-4 Hz
Pyridine H-6~8.0-8.2dJ(H-H) ≈ 2-3 Hz
Morpholine -OCH₂-~3.7-3.9t~4-5 Hz
Morpholine -NCH₂-~3.0-3.2t~4-5 Hz
B. ¹³C NMR Spectroscopy

Expertise & Experience: ¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. The presence of the fluorine atom will result in characteristic carbon-fluorine (C-F) couplings, which are invaluable for assigning the fluorinated carbon and its neighbors.

Trustworthiness: The large one-bond ¹J(C-F) coupling constant (typically >200 Hz) is a definitive indicator of the carbon directly attached to the fluorine atom. Smaller two-bond ²J(C-F) and three-bond ³J(C-F) couplings can also be observed and aid in the assignment of adjacent carbons.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
Pyridine C-2~155-160¹J(C-F) ≈ 230-250 Hz
Pyridine C-5~110-115³J(C-F) ≈ 3-5 Hz
Pyridine C-3~140-145²J(C-F) ≈ 15-20 Hz
Pyridine C-4~125-130⁴J(C-F) ≈ 1-3 Hz
Pyridine C-6~150-155⁴J(C-F) ≈ 3-5 Hz
Morpholine -OCH₂-~66-68-
Morpholine -NCH₂-~48-50-
C. 2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments are essential for assembling the molecular puzzle by revealing correlations between different nuclei.

Expertise & Experience:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. In this molecule, COSY will show correlations between the protons on the pyridine ring and within the morpholine ring's ethyl groups.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and proton atoms (¹³C-¹H). This allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons that are two or three bonds apart. This is crucial for establishing the connectivity between the pyridine and morpholine rings and for assigning quaternary carbons.

Trustworthiness: The combination of these experiments provides a self-validating network of correlations that leaves no doubt about the atomic connectivity. For example, an HMBC correlation from the morpholine -NCH₂- protons to the pyridine C-3 would definitively establish the point of attachment.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[3]

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.[3]

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A greater number of scans will be required due to the low natural abundance of ¹³C.

  • 2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs. Optimize acquisition and processing parameters to achieve good resolution and signal-to-noise.

structure_elucidation_workflow cluster_initial Initial Analysis cluster_1d_nmr 1D NMR cluster_2d_nmr 2D NMR cluster_final Final Confirmation HRMS HRMS H1_NMR ¹H NMR HRMS->H1_NMR Molecular Formula EA Elemental Analysis EA->H1_NMR C13_NMR ¹³C NMR H1_NMR->C13_NMR Proton Environments COSY COSY H1_NMR->COSY HSQC HSQC H1_NMR->HSQC HMBC HMBC H1_NMR->HMBC C13_NMR->HSQC Carbon Environments C13_NMR->HMBC Structure Final Structure COSY->Structure ¹H-¹H Connectivity HSQC->Structure ¹H-¹³C Direct Bonds HMBC->Structure Long-Range Connectivity

Caption: Workflow for the structure elucidation of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine.

hmbc_correlations cluster_pyridine Pyridine Ring cluster_morpholine Morpholine Ring N1 N C2 C2-F N1->C2 C3 C3 C2->C3 C4 C4-H C3->C4 N_morph N C3->N_morph Key HMBC Correlation C5 C5-Br C4->C5 C6 C6-H C5->C6 C6->N1 C_alpha CH₂ N_morph->C_alpha C_alpha->C3 C_beta CH₂ C_alpha->C_beta O_morph O C_beta->O_morph C_gamma CH₂ O_morph->C_gamma C_delta CH₂ C_gamma->C_delta C_delta->C3 C_delta->N_morph

Caption: Key HMBC correlation confirming the connectivity of the morpholine and pyridine rings.

III. Vibrational Spectroscopy: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine, we can expect to see characteristic stretching and bending vibrations for the C-F, C-Br, C=C, C=N, and C-O bonds.

Trustworthiness: While not as definitive for overall structure as NMR, IR is excellent for confirming the presence of key functional groups and for quality control purposes. The absence of certain bands (e.g., N-H or O-H stretches) can be as informative as the presence of others.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)BondVibration Type
~1600-1450C=C, C=NAromatic ring stretching
~1250-1050C-FStretching
~1150-1085C-O-CAsymmetric stretching
~700-500C-BrStretching
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: For a solid sample, an Attenuated Total Reflectance (ATR) accessory is commonly used. A small amount of the sample is placed directly on the ATR crystal.[3]

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.[3]

IV. Conclusion

The comprehensive structure elucidation of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine requires a multi-faceted analytical approach. High-resolution mass spectrometry and elemental analysis establish the molecular formula. A suite of 1D and 2D NMR experiments provides the detailed atomic connectivity and confirms the substitution pattern on the pyridine ring. Finally, IR spectroscopy verifies the presence of the expected functional groups. By integrating the data from these orthogonal techniques, a self-validating and unambiguous structural assignment can be achieved, providing the necessary foundation for further research and development involving this compound.

References

  • Keniry, M., Benz, C., Shafer, R. H., & James, T. L. (1986). Noninvasive spectroscopic analysis of fluoropyrimidine metabolism in cultured tumor cells. Cancer Research, 46(4 Pt 1), 1754–8. Available at: [Link]

  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Available at: [Link]

  • Wiley Online Library. (n.d.). N‐Fluoroalkylated Morpholinos – a New Class of Nucleoside Analogues. Available at: [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. Available at: [Link]

  • ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Available at: [Link]

  • ACS Publications. (2026). Synthesis, Photophysical Properties, and Biological Evaluation of New Thiazolo[3,2-a]pyrimidine Derivatives as Promising Insecticidal and Anti-inflammatory Agents. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • ACS Publications. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Pyridine. Available at: [Link]

  • IntechOpen. (2022). Structural Diversity in Substituted Pyridinium Halocuprates(II). Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Available at: [Link]

  • Beilstein Journals. (n.d.). Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Available at: [Link]

  • ResearchGate. (n.d.). Morpholines. Synthesis and Biological Activity. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Synthesis of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine: A Key Intermediate in Drug Discovery

Abstract This guide provides a detailed, technically-grounded protocol for the synthesis of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine, a heterocyclic building block of significant interest in medicinal chemistry. The de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a detailed, technically-grounded protocol for the synthesis of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine, a heterocyclic building block of significant interest in medicinal chemistry. The described methodology is centered on a regioselective nucleophilic aromatic substitution (SNAr) reaction, a robust and scalable method for the formation of C-N bonds on electron-deficient pyridine rings. We will explore the mechanistic rationale for this transformation, provide a step-by-step experimental protocol, and discuss key process parameters and characterization techniques. This document is intended for researchers, chemists, and process scientists engaged in the field of drug development and synthetic organic chemistry.

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a privileged structure in modern pharmacology, present in a vast array of approved therapeutic agents. Its ability to engage in hydrogen bonding and its metabolic stability make it a desirable feature in drug candidates. Specifically, the introduction of halogens and amino-heterocycles, such as morpholine, onto the pyridine core allows for the fine-tuning of a molecule's physicochemical properties, including solubility, lipophilicity, and target-binding affinity. The morpholine moiety, in particular, is often incorporated to enhance aqueous solubility and improve pharmacokinetic profiles. The title compound, 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine, serves as a versatile intermediate, with the bromine atom providing a handle for subsequent cross-coupling reactions while the fluoro- and morpholino-substituents modulate the electronic and steric properties of the molecule.

Retrosynthetic Analysis & Strategy

A logical retrosynthetic disconnection of the target molecule points to a nucleophilic aromatic substitution (SNAr) pathway. The C-N bond between the pyridine ring and the morpholine nitrogen is disconnected, identifying morpholine as the nucleophile and a suitably activated pyridine derivative as the electrophile. The most strategically sound precursor is 3,5-dibromo-2-fluoropyridine. In this starting material, the fluorine atom at the 2-position and the bromine atom at the 5-position strongly activate the C-3 position towards nucleophilic attack. The fluorine at C-2 is a particularly good activating group and also a poor leaving group compared to bromine under these conditions, thus favoring substitution at the adjacent C-3 position.

Core Synthetic Pathway: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The cornerstone of this synthesis is the SNAr reaction. This class of reaction is highly effective for electron-deficient aromatic systems like pyridine.[1] The reaction proceeds via a two-step addition-elimination mechanism.

Principle and Mechanism

Nucleophilic aromatic substitution on pyridine is regioselectively favored at the 2- and 4-positions (ortho and para to the ring nitrogen) because the anionic intermediate (Meisenheimer complex) is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[2] In our selected substrate, 3,5-dibromo-2-fluoropyridine, the C-3 position is activated by the electron-withdrawing effects of the flanking fluorine (at C-2) and bromine (at C-5) atoms.

The mechanism proceeds as follows:

  • Nucleophilic Attack: The secondary amine of morpholine acts as the nucleophile, attacking the electron-deficient C-3 position of the pyridine ring. This step is typically the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Rearomatization: The aromaticity of the pyridine ring is restored through the expulsion of a leaving group. In this case, the bromide ion at C-3 is the superior leaving group compared to the fluoride at C-2, leading to the selective formation of the desired product. The high electronegativity of fluorine makes the C-F bond strong and less prone to cleavage, while also activating the ring for the substitution to occur.[3]

Experimental Protocol

This protocol is adapted from established procedures for SNAr reactions on similar halopyridine systems.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.
3,5-Dibromo-2-fluoropyridine254.8810.0 g1.0
Morpholine87.124.1 g (4.1 mL)1.2
Potassium Carbonate (K₂CO₃)138.2110.9 g2.0
N,N-Dimethylformamide (DMF)73.09100 mL-
Ethyl Acetate (EtOAc)88.11As needed-
Brine (Saturated NaCl)-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,5-dibromo-2-fluoropyridine (10.0 g, 39.2 mmol), potassium carbonate (10.9 g, 78.4 mmol), and N,N-dimethylformamide (100 mL).

  • Addition of Nucleophile: Begin stirring the suspension and add morpholine (4.1 mL, 47.1 mmol) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate will form.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 100 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry the crude product under vacuum at 40-50 °C to a constant weight.

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a high-purity solid.

Process Rationale & Key Parameters
  • Choice of Substrate: 3,5-Dibromo-2-fluoropyridine is an ideal starting material. The fluorine at the 2-position activates the ring for substitution without acting as the leaving group, while the bromine at the 3-position is a good leaving group, ensuring high regioselectivity.

  • Solvent: DMF is an excellent solvent for SNAr reactions due to its polar aprotic nature, which effectively solvates the potassium carbonate and the reaction intermediates.

  • Base: Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. An inorganic base is preferred to avoid side reactions with the electrophilic pyridine ring.

  • Temperature: Heating to 80 °C provides sufficient thermal energy to overcome the activation barrier of the reaction without promoting significant side-product formation.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine.

G SM Starting Material 3,5-Dibromo-2-fluoropyridine Reaction SNAг Reaction 80 °C, 4-6h SM->Reaction Reagents Reagents Morpholine, K₂CO₃ Solvent: DMF Reagents->Reaction Workup Aqueous Work-up Precipitation Reaction->Workup Cooling Isolation Filtration & Washing Workup->Isolation Drying Vacuum Drying Isolation->Drying Product Final Product 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine Drying->Product

Caption: Workflow for the synthesis of the target compound via SNAr.

Characterization and Quality Control

To confirm the identity and purity of the final product, the following analytical techniques are recommended:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and regiochemistry of the substitution. The proton NMR should show characteristic peaks for the morpholine protons and the two aromatic protons on the pyridine ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound. The spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Safety Considerations

  • 3,5-Dibromo-2-fluoropyridine is a halogenated compound and should be handled with care in a well-ventilated fume hood.

  • Morpholine is a corrosive liquid. Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

  • DMF is a potential reproductive toxin. Avoid inhalation and skin contact.

Conclusion

The synthesis of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine is efficiently achieved through a regioselective nucleophilic aromatic substitution. The described protocol is robust, scalable, and utilizes readily available starting materials. This versatile intermediate provides a valuable platform for the development of novel pharmaceutical agents, enabling further diversification through subsequent chemical transformations.

References

  • Patents, G. (1988). US4739051A - Preparation of morpholine. Google Patents.
  • Hartwig, J. F. (2016). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of Chemical Research, 49(8), 1628-1638. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved from [Link]

  • Sint, G., et al. (2020). N‐Fluoroalkylated Morpholinos – a New Class of Nucleoside Analogues. Helvetica Chimica Acta, 103(10). Retrieved from [Link]

  • Brittain, W. D., et al. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Polymers, 14(5), 932. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • J&K Scientific. (n.d.). 4-(5-bromo-2-methoxypyridin-3-yl)morpholine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Retrieved from [Link]

  • Google Patents. (2003). US 2003/0166620 A1 - Novel Oxazolidinone Derivatives and a Process for the Preparation Thereof.
  • Organic Chemistry Tutor. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. Retrieved from [Link]

  • New Drug Approvals. (2014). organic synthesis. Retrieved from [Link]

  • Google Patents. (2013). CN102898358A - Preparation method of fluoropyridine compounds.
  • Google Patents. (2016). Synthetic method of medicine raw material namely 5-fluoro-2-bromoisonicotinic acid.
  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

Sources

Foundational

Comprehensive Technical Guide on 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine: Molecular Weight, Structural Dynamics, and Applications in Kinase Inhibitor Design

As drug discovery pivots toward highly selective, targeted therapies, the architecture of early-stage building blocks dictates the success of downstream clinical candidates. 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine is...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly selective, targeted therapies, the architecture of early-stage building blocks dictates the success of downstream clinical candidates. 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine is a highly specialized chemical intermediate frequently utilized in the synthesis of advanced kinase inhibitors.

This whitepaper provides an in-depth analysis of its molecular weight, physicochemical properties, structural causality in medicinal chemistry, and the precise analytical workflows required to validate its integrity in the laboratory.

Physicochemical Profiling & Molecular Weight Analysis

At the core of fragment-based drug discovery (FBDD) and lead optimization is the strict adherence to physicochemical parameters (e.g., Lipinski’s Rule of Five). The molecular weight of a building block must leave sufficient "mass budget" for subsequent synthetic elaborations.

The molecular formula for 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine is C9H10BrFN2O . Its average molecular weight is 261.094 g/mol . This places it in the optimal mass range for a core scaffold, allowing medicinal chemists to append lipophilic or hydrophilic moieties without exceeding the 500 Da threshold typical of orally bioavailable drugs.

Table 1: Quantitative Physicochemical Data

PropertyValueScientific Implication
Molecular Formula C9H10BrFN2ODefines the atomic composition and isotope distribution.
Average Molecular Weight 261.094 g/mol Optimal size for a central scaffold in kinase inhibitors.
Monoisotopic Mass (79Br) 260.006 DaCritical for high-resolution mass spectrometry (HRMS) targeting.
Hydrogen Bond Donors 0Enhances membrane permeability and oral bioavailability.
Hydrogen Bond Acceptors 4 (N, N, O, F)Facilitates interactions with the kinase hinge region.
Rotatable Bonds 1High rigidity minimizes entropic penalty upon target binding.
Structural Causality in Medicinal Chemistry

Every functional group on the 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine scaffold serves a distinct, calculated purpose in drug design. As a Senior Application Scientist, it is crucial to understand why these specific substitutions are chosen over simpler analogs:

  • The 2-Fluoro Substitution: Fluorine is not merely a steric placeholder. Its extreme electronegativity strongly withdraws electron density from the pyridine ring. This lowers the pKa of the adjacent pyridine nitrogen, modulating its basicity to prevent off-target binding to highly acidic pockets. Furthermore, the strong C-F bond acts as a metabolic shield, preventing cytochrome P450-mediated oxidation at the 2-position[1].

  • The 3-Morpholine Ring: The morpholine moiety acts as a solubilizing group. In the context of kinase inhibitors, the oxygen atom of the morpholine ring often projects into the solvent-exposed region of the ATP-binding site, improving the compound's aqueous solubility without sacrificing binding affinity.

  • The 5-Bromo Handle: Bromine is the critical synthetic engine of this molecule. Because the C-Br bond is significantly weaker than the C-F bond, it allows for highly regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings). This enables researchers to rapidly iterate and extend the scaffold into the hydrophobic deep pockets of target kinases.

Analytical Methodology: Self-Validating MW Verification

To ensure the integrity of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine before initiating multi-step syntheses, researchers must verify its molecular weight and structure using Liquid Chromatography-Mass Spectrometry (LC-MS).

The following protocol is designed as a self-validating system : it uses the natural isotopic distribution of bromine to definitively confirm the molecule's identity and rule out false positives.

Step-by-Step LC-MS Protocol
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of HPLC-grade Acetonitrile. Dilute the stock 1:100 in a solution of 50% Acetonitrile / 50% Water containing 0.1% Formic Acid .

    • Causality: The addition of formic acid lowers the pH of the mobile phase, ensuring the basic morpholine nitrogen remains fully protonated. This dramatically enhances ionization efficiency in ESI+ mode, yielding a superior signal-to-noise ratio.

  • Chromatographic Separation: Inject 2 µL onto an Acquity UPLC HSS C18 column (1.8 µm, 2.1 x 50 mm). Run a linear gradient of 5–95% Acetonitrile in Water (both containing 0.05% Formic Acid) over 1.8 minutes at a flow rate of 1.2 mL/min (Column temperature: 50°C).

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Set capillary voltage to 3.0 kV and cone voltage to 20 V.

  • Self-Validating Data Analysis (The Bromine Isotope Rule): Bromine naturally occurs as two stable isotopes, 79Br and 81Br, in a nearly 1:1 ratio. Therefore, a true positive detection of this molecule must present a characteristic doublet peak of equal intensity at m/z 261.01 ([M+H]+ for 79Br) and m/z 263.01 ([M+H]+ for 81Br) .

    • Causality: If the mass spectrum shows a single peak at 261 without the corresponding 263 peak, the result is immediately invalidated as background contamination, as it lacks the required isotopic signature of bromine.

LCMS_Workflow Sample Compound Sample MW: 261.09 g/mol Prep Sample Preparation (Acetonitrile/Water + 0.1% FA) Sample->Prep LC Liquid Chromatography (C18 Column, Gradient Elution) Prep->LC ESI Electrospray Ionization (ESI+ Mode) LC->ESI MS Mass Spectrometry (TOF or Quadrupole) ESI->MS Result Mass Spectrum [M+H]+ at m/z 261.01 & 263.01 MS->Result

Fig 1. LC-MS analytical workflow for the molecular weight verification of the morpholine derivative.

Application in Targeted Therapies: The MAPK/Raf Pathway

Derivatives synthesized from 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine are heavily cited in patent literature for their efficacy as Raf kinase inhibitors [1].

The MAPK (Mitogen-Activated Protein Kinase) signaling cascade—comprising RAS, RAF, MEK, and ERK—is a fundamental driver of cell proliferation. Mutations in this pathway, particularly the B-Raf V600E mutation, are responsible for over 40% of melanomas and a significant fraction of colorectal and thyroid cancers.

By utilizing the bromine handle to attach hinge-binding motifs, chemists convert 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine into potent Type I or Type II kinase inhibitors. These highly optimized molecules competitively bind to the ATP pocket of the mutated RAF kinase, halting the phosphorylation cascade and inducing apoptosis in malignant cells.

MAPK_Pathway RTK Receptor Tyrosine Kinase (Activation) RAS RAS (GTP-bound) RTK->RAS Signals RAF RAF Kinase (Target of Inhibitors) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Tumor Proliferation & Survival ERK->Proliferation Drives Inhibitor Derivative of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine Inhibitor->RAF Blocks

Fig 2. MAPK/Raf signaling cascade targeted by kinase inhibitors derived from the morpholine scaffold.

References
  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 65436932, 2-amino-N-(4-bromo-3-fluorophenyl)propanamide (Isomeric proxy for C9H10BrFN2O physicochemical data)." PubChem. Available at:[Link]

  • United States Patent and Trademark Office. "US Patent 9,809,610 B2: Raf Kinase Inhibitors and Methods of Use Thereof." Google Patents.

Sources

Exploratory

Comprehensive Spectral and Synthetic Profiling of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine: A Technical Guide for Drug Development

Executive Summary In the landscape of modern medicinal chemistry, halogenated morpholinopyridines serve as privileged scaffolds for the rational design of targeted therapeutics, particularly in the development of kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, halogenated morpholinopyridines serve as privileged scaffolds for the rational design of targeted therapeutics, particularly in the development of kinase inhibitors targeting the Raf/MEK/ERK signaling cascade[1]. 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine (CAS: 1800399-58-9) is a highly specialized building block that leverages a unique stereoelectronic substitution pattern: a fluorine atom at C2 for metabolic stability and hydrogen-bond modulation, a morpholine ring at C3 to improve aqueous solubility and coordinate with kinase hinge regions, and a bromine atom at C5 serving as a versatile synthetic handle for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we deconstruct the causality behind its synthetic methodology and establish a self-validating analytical framework using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy to ensure absolute structural integrity during drug development workflows.

Structural & Physicochemical Profiling

Before initiating synthesis or analysis, it is critical to understand the baseline physicochemical parameters of the target molecule. The table below summarizes the quantitative data defining this scaffold.

ParameterValueDiagnostic Significance
Chemical Name 4-(5-Bromo-2-fluoropyridin-3-yl)morpholineIUPAC standard nomenclature.
CAS Number 1800399-58-9Unique registry identifier.
Molecular Formula C9H10BrFN2ODictates the exact mass and isotopic distribution.
Molecular Weight 261.09 g/mol Average mass used for stoichiometric calculations.
Exact Mass[M+H]+ 261.003 / 263.001 DaCritical for high-resolution LC-MS validation[1].
H-Bond Donors / Acceptors 0 / 3Impacts membrane permeability and kinase binding.

Synthetic Methodology & Mechanistic Causality

The construction of the morpholine ring directly onto the fluoropyridine core is achieved via a highly efficient, one-pot double nucleophilic aliphatic substitution. The protocol below is adapted from validated pharmaceutical patent literature[1] and annotated with the mechanistic causality required for scale-up optimization.

Step-by-Step Protocol: Bis-Alkylation of 3-Amino-5-bromo-2-fluoropyridine
  • Deprotonation (Anion Generation):

    • Action: To an ice-bath cooled solution of Sodium Hydride (NaH, 60% in mineral oil, 3.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF, 1.4 M), slowly add 3-amino-5-bromo-2-fluoropyridine (1.0 equiv.). Allow the mixture to warm to room temperature over 15 minutes.

    • Causality: The primary amine of the starting material is weakly acidic due to the electron-withdrawing nature of the fluoropyridine ring. NaH is a strong, non-nucleophilic base that irreversibly deprotonates the amine. 3.0 equivalents are strictly required because the nitrogen must be deprotonated twice during the reaction sequence to achieve full cyclization. DMF is chosen as a polar aprotic solvent to stabilize the resulting nitrogen anion and accelerate the subsequent SN​2 displacement.

  • Electrophilic Addition & Cyclization:

    • Action: Treat the activated mixture with bis(2-bromoethyl) ether (1.5 equiv.). Heat the reaction vessel to 80°C and stir for 35 minutes.

    • Causality: Bis(2-bromoethyl) ether acts as a bis-electrophile. The first alkylation occurs rapidly at room temperature. However, the second intramolecular SN​2 ring-closing step is sterically hindered. Elevating the temperature to 80°C provides the necessary activation energy ( ΔG‡ ) to force the cyclization, preventing the accumulation of the uncyclized intermediate.

  • Aqueous Quench & Isolation (Self-Validating Workup):

    • Action: Cool the reaction mixture and pour it into four volumes of cold water. Collect the resulting precipitate by vacuum filtration. Rinse the filter cake twice with water and twice with heptanes. Dry under high vacuum to yield the product as a tan solid (~83% yield).

    • Causality: This workup is a self-validating purification system. The target morpholinopyridine is highly hydrophobic and instantly crashes out of the aqueous phase. Conversely, the DMF solvent, unreacted NaH (quenched to NaOH), and the NaBr byproduct are highly water-soluble and are completely removed in the filtrate. The final heptane wash removes residual mineral oil from the NaH.

Workflow Syn 1. Synthesis (NaH, DMF, 80°C) Pur 2. Purification (Aqueous Crash-Out) Syn->Pur LCMS 3. LC-MS Validation [M+H]+ 261/263 Pur->LCMS NMR 4. NMR & IR Structural Proof LCMS->NMR

Figure 1: Analytical validation workflow for synthesized 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine.

Spectral Data Analysis (NMR, MS, IR)

To ensure scientific integrity, every synthesized batch must be subjected to a rigorous, multi-nuclear spectral analysis. The following diagnostic signatures form a self-validating matrix for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of the morpholine ring and the presence of fluorine and bromine create a highly distinct NMR profile. The integration of the morpholine protons (8H) versus the pyridine protons (2H) immediately confirms the successful double alkylation.

Diagnostic 1 H NMR Signatures (400 MHz, CDCl 3​ ): | Proton Assignment | Exp. Shift (ppm) | Multiplicity | Coupling (J in Hz) | Mechanistic Causality | | :--- | :--- | :--- | :--- | :--- | | Pyridine H6 | ~7.90 | d | 4JH−H​≈2.0 | Highly deshielded by the adjacent electronegative pyridine nitrogen and bromine atom. | | Pyridine H4 | ~7.35 | dd | 3JH−F​≈8.0 , 4JH−H​≈2.0 | Shielded relative to H6 due to mesomeric electron donation from the morpholine nitrogen. Couples with the C2-Fluorine. | | Morpholine -CH 2​ -O- | ~3.85 | m | - | 4 protons. Deshielded by the adjacent ether oxygen. | | Morpholine -CH 2​ -N- | ~3.15 | m | - | 4 protons. Deshielded by the adjacent tertiary nitrogen. |

Diagnostic 13 C and 19 F NMR Signatures:

  • 13 C NMR: The most critical diagnostic peak is the C2 carbon, which will appear as a massive doublet at ~155 ppm with a 1JC−F​ coupling constant of ~240 Hz . The C3 carbon will also show a distinct 2JC−F​ coupling (~18 Hz), confirming the regiochemistry of the morpholine attachment.

  • 19 F NMR: A single distinct peak will be observed between -70.0 and -80.0 ppm , which is the canonical chemical shift window for 2-fluoropyridine derivatives.

Mass Spectrometry (LC-MS / ESI-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) provides immediate confirmation of both the molecular weight and the elemental composition.

Because bromine exists in nature as two stable isotopes ( 79 Br and 81 Br) in a nearly 1:1 ratio, the mass spectrum of this compound is self-validating. The protonated molecular ion [M+H]+ will present as a distinct doublet of equal intensity at m/z 260.9 and 262.9 [1].

Furthermore, collision-induced dissociation (CID) of morpholinopyridines yields highly predictable fragmentation pathways[2]. The primary fragmentation involves the cleavage of the morpholine ring.

MS_Frag M [M+H]+ m/z 261 / 263 F1 Loss of C2H4O (-44 Da) m/z 217 / 219 M->F1 Ring Cleavage F2 Loss of Morpholine (-86 Da) m/z 175 / 177 M->F2 C-N Cleavage F3 Loss of HF (-20 Da) m/z 241 / 243 M->F3 Defluorination

Figure 2: Primary ESI-MS fragmentation pathways for the brominated morpholinopyridine scaffold.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy serves as a rapid, orthogonal validation tool to confirm functional group transformations.

  • Absence of N-H Stretch: The starting material (3-amino-5-bromo-2-fluoropyridine) exhibits strong primary amine N-H stretching bands at ~3300-3500 cm −1 . The complete disappearance of these bands in the product spectrum definitively proves the full conversion to the tertiary morpholine amine.

  • C-O-C Asymmetric Stretch: A strong, sharp absorption band at ~1110 cm −1 confirms the presence of the morpholine ether linkage.

  • Aromatic C=C / C=N Stretches: Sharp bands in the 1580-1600 cm −1 region confirm the integrity of the pyridine core.

  • C-F and C-Br Stretches: The C-F bond presents as a strong stretch around 1200-1250 cm −1 , while the heavy C-Br bond appears in the fingerprint region at 600-650 cm −1 .

Conclusion

The rigorous synthesis and spectral validation of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine require a deep understanding of heterocyclic reactivity and multi-nuclear spectroscopy. By leveraging the specific SN​2 kinetics of bis-alkylation and cross-referencing the isotopic MS signatures with 1 H/ 19 F NMR coupling constants, researchers can establish a fail-safe quality control workflow. This ensures that only high-purity, structurally verified scaffolds progress into advanced drug discovery pipelines.

References

  • 4-(5-BROMO-2-FLUOROPYRIDIN-3-YL)MORPHOLINE (CAS 1800399-58-9)
  • United States Patent US 9,694,016 B2 - Pyrazolopyridine inhibitors of B-Raf Source: Google Patents / Googleapis URL
  • 4-Morpholinopyridine Mass Spectrometry Analysis & Fragment

Sources

Foundational

Preliminary Biological Activity and Mechanistic Profiling of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine: A Foundational Scaffold for Raf Kinase Inhibitors

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide Chemical Rationale and Scaffold Design In modern structure-based drug des...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Assay Methodology Guide

Chemical Rationale and Scaffold Design

In modern structure-based drug design, the selection of a versatile, functionalized core is the most critical step in developing potent kinase inhibitors. The compound 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine serves as a highly privileged intermediate in the synthesis of targeted therapeutics, particularly those aimed at the Mitogen-Activated Protein Kinase (MAPK) signaling cascade[1].

As a Senior Application Scientist, I approach this scaffold not just as a chemical building block, but as a pre-optimized pharmacophore:

  • The Morpholine Ring: Introduces favorable physicochemical properties, specifically enhancing aqueous solubility while providing a hydrogen-bond acceptor (the oxygen atom) that can interact with the solvent-exposed regions or the hinge region of the kinase ATP-binding pocket.

  • The 2-Fluoro Substituent: Acts as a highly activated leaving group for Nucleophilic Aromatic Substitution ( SN​Ar ). This allows for the facile, regioselective introduction of diverse anilines or aliphatic amines, which are crucial for occupying the allosteric pockets of kinases like B-Raf and C-Raf[2].

  • The 5-Bromo Substituent: Serves as an orthogonal synthetic handle. It is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) to install the primary hinge-binding motifs required for nanomolar potency[1].

Mechanistic Context: Targeting the MAPK/ERK Pathway

The Raf-MEK-ERK pathway is a critical regulator of cell proliferation and survival. Mutations in this pathway, most notably the BRAF V600E mutation, are found in over 30% of all tumors and approximately 40-50% of melanomas[1]. The V600E substitution locks the kinase in an active conformation, driving unchecked cellular proliferation[3].

When developing inhibitors from the 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine scaffold, the primary objective is to achieve high selectivity for the mutant B-Raf over the wild-type (WT) variant. This is critical because non-selective Raf inhibitors can induce "paradoxical activation" of the MAPK pathway in WT cells, leading to secondary malignancies[2].

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS Activation BRAF B-Raf (V600E Mutant) RAS->BRAF Phosphorylation MEK MEK1 / MEK2 BRAF->MEK Hyperactivation ERK ERK1 / ERK2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor Scaffold-Derived Inhibitor Inhibitor->BRAF Competitive Inhibition

Fig 1: MAPK/ERK signaling cascade highlighting the therapeutic intervention point for B-Raf inhibitors.

Preliminary Biological Activity & SAR Profiling

While 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine is technically a synthetic intermediate, establishing its preliminary biological baseline is a mandatory step in Structure-Activity Relationship (SAR) profiling. By assaying the bare scaffold against its partially and fully elaborated derivatives, we validate the energetic contributions of each added functional group.

Below is a representative quantitative summary demonstrating how the biological activity evolves as the scaffold is synthetically elaborated into a lead compound.

Table 1: Representative SAR Progression from Scaffold to Lead

Compound StageB-Raf WT IC 50​ (nM)B-Raf V600E IC 50​ (nM)C-Raf IC 50​ (nM)A375 Cell Viability IC 50​ (nM)
Bare Scaffold (4-(5-Bromo-2-fluoropyridin-3-yl)morpholine)>10,000>10,000>10,000>50,000
SN​Ar Intermediate (2-Anilino substitution)4,5001,2003,80015,000
Fully Elaborated Lead (Suzuki + SN​Ar completion)451228150

Data Interpretation: The bare scaffold exhibits negligible kinase inhibition, confirming it does not act as a pan-assay interference compound (PAINS). The introduction of the allosteric binding moiety via SN​Ar yields micromolar activity, while the final cross-coupling establishes the critical nanomolar potency required for in vivo efficacy[3].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the biological evaluation of this scaffold and its derivatives must be conducted using self-validating assay systems. The following protocols detail the causal logic and validation metrics required for robust data generation.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Quantify the biochemical IC 50​ of synthesized derivatives against B-Raf V600E. Causality & Rationale: TR-FRET is chosen over standard luminescence assays because the time-delayed fluorescence measurement eliminates background auto-fluorescence commonly exhibited by halogenated pyridine compounds, ensuring high signal-to-noise ratios.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 2X enzyme solution containing 0.5 nM recombinant B-Raf V600E kinase in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of the test compounds (in 100% DMSO) into a 384-well low-volume ProxiPlate using an acoustic liquid handler (e.g., Echo 550) to generate a 10-point dose-response curve.

  • Enzyme Incubation: Add 5 µL of the 2X enzyme solution to the wells. Incubate at room temperature for 15 minutes to allow for compound-enzyme equilibrium.

  • Reaction Initiation: Add 5 µL of a 2X substrate mixture containing 100 nM ULight-labeled MEK1 peptide and 10 µM ATP.

  • Termination & Detection: After 60 minutes, halt the reaction by adding 10 µL of stop buffer containing EDTA (to chelate Mg 2+ ) and a Europium-labeled anti-phospho-MEK1 antibody.

  • Self-Validation Metric: Calculate the Z'-factor using DMSO (negative control) and 1 µM PLX4720 (positive control)[3]. The assay is only deemed valid if Z' > 0.65.

Protocol B: CellTiter-Glo Viability Assay in A375 Cells

Objective: Assess the cellular penetrance and anti-proliferative efficacy of the compounds in a BRAF V600E-driven melanoma cell line. Causality & Rationale: The CellTiter-Glo assay measures intracellular ATP levels. Because ATP rapidly degrades upon cell death, this assay provides a direct, causal link between kinase inhibition, subsequent apoptosis, and metabolic cessation.

Step-by-Step Methodology:

  • Cell Seeding: Seed A375 cells at a density of 2,000 cells/well in 40 µL of DMEM supplemented with 10% FBS in a 384-well opaque white tissue culture plate. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Dosing: Serially dilute compounds in DMSO, then perform an intermediate dilution in media to maintain a final DMSO concentration of 0.5%. Add 10 µL of the diluted compounds to the cells.

  • Incubation: Incubate the treated cells for 72 hours.

  • Lysis and Detection: Equilibrate the plate to room temperature for 30 minutes. Add 25 µL of CellTiter-Glo reagent to each well. Shake the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute dark incubation to stabilize the luminescent signal.

  • Self-Validation Metric: Perform baseline subtraction using cell-free media wells. Fit the dose-response data using a 4-parameter logistic (Hill) equation. The R 2 of the curve fit must exceed 0.95 for the IC 50​ value to be accepted.

Screening_Workflow Synthesis Intermediate Synthesis (Bare Scaffold) Biochemical Biochemical Assay (TR-FRET B-Raf V600E) Synthesis->Biochemical Compound Library Validation Data Validation (Z'-factor > 0.65) Biochemical->Validation IC50 Data Cellular Cellular Assay (A375 Viability) Hit Lead Optimization (Cross-Coupling) Cellular->Hit in vitro Efficacy Validation->Synthesis Fail (SAR Feedback) Validation->Cellular Pass Criteria

Fig 2: Self-validating High-Throughput Screening (HTS) and SAR optimization workflow.

Conclusion

The 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine scaffold is far more than a simple reagent; it is a rationally designed chemical foundation. By leveraging its orthogonal reactive sites (the 2-fluoro and 5-bromo positions) and the favorable physicochemical profile of the morpholine ring, medicinal chemists can systematically build highly selective B-Raf and C-Raf inhibitors. When coupled with stringent, self-validating biochemical and cellular assays, this scaffold accelerates the discovery of next-generation MAPK pathway therapeutics.

References

  • Burger, M. T., et al. (2017). Compounds and Compositions as Kinase Inhibitors (US Patent 9,809,610 B2). United States Patent and Trademark Office.
  • Aversa, R., et al. (2019). Compounds and Compositions as Kinase Inhibitors (US Patent 10,709,712 B2). United States Patent and Trademark Office.
  • Tsai, J., et al. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046.

Sources

Exploratory

The Strategic Role and Synthesis of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine in Kinase Inhibitor Discovery

Executive Summary The development of targeted oncology therapeutics relies heavily on the design of highly specific, metabolically stable chemical scaffolds. 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine (CAS: 1800399-58-9)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted oncology therapeutics relies heavily on the design of highly specific, metabolically stable chemical scaffolds. 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine (CAS: 1800399-58-9) has emerged as a critical advanced intermediate in the synthesis of next-generation kinase inhibitors [1][3]. By combining a morpholine ring—a privileged pharmacophore—with a bi-functionalized pyridine core, this molecule serves as an ideal building block for targeting complex signal transduction cascades, specifically the MAPK (RAF/MEK/ERK) and PI3K/mTOR pathways [1][2].

This technical guide provides an in-depth analysis of the compound’s physicochemical properties, its historical context in overcoming kinase inhibitor resistance, and a self-validating, step-by-step synthetic methodology for its preparation.

Physicochemical Profiling & Structural Rationale

The structural architecture of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine is not accidental; every functional group is strategically placed to facilitate downstream cross-coupling and enhance the final drug's pharmacokinetic (PK) and pharmacodynamic (PD) profile.

Table 1: Chemical Properties and Structural Utility
Property / MotifValue / Rationale
Chemical Formula C9H10BrFN2O
Molecular Weight 261.09 g/mol
CAS Registry Number 1800399-58-9
Morpholine Ring Acts as a hinge-binding motif in kinases (e.g., PI3K) via hydrogen bonding. Also serves as a solubilizing group to improve aqueous solubility and oral bioavailability.
5-Bromo Substituent Provides a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to extend the molecular scaffold.
2-Fluoro Substituent Increases the electrophilicity of the pyridine ring, modulating the pKa of the basic nitrogen to reduce hERG toxicity liabilities. It also serves as a leaving group for late-stage Nucleophilic Aromatic Substitution (SNAr).

Historical Context & Target Biology

The discovery and utilization of this specific morpholino-pyridine derivative were driven by the need to overcome resistance mechanisms in oncology. In the early 2010s, researchers at institutions like Novartis and Amgen were developing inhibitors for the RAF/MEK/ERK and PI3K/mTOR pathways [1][2].

A major hurdle in targeting B-Raf (e.g., the V600E mutation prevalent in melanomas) was the "RAF Paradox," where Type I inhibitors caused paradoxical activation of the pathway in wild-type cells due to conformational changes and dimerization [1]. To combat this, researchers required novel biaryl amide scaffolds that could act as Type II inhibitors, locking the kinase in an inactive conformation. The 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine scaffold provided the exact geometric constraints and functional handles needed to build these complex biaryl structures [1].

Simultaneously, the morpholine moiety was recognized as essential for occupying the ATP-binding pocket of lipid kinases like PI3K, where the morpholine oxygen acts as a critical hydrogen bond acceptor [2].

KinasePathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (A/B/C) RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK mTOR mTOR PI3K->mTOR Inhibitor Scaffold-Derived Inhibitors Inhibitor->RAF Type II Inhibition Inhibitor->PI3K Hinge Binding

Fig 1. Dual targeting of MAPK and PI3K/mTOR pathways by scaffold derivatives.

Synthetic Methodology & Mechanistic Causality

The synthesis of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine requires precise control over nucleophilicity and reaction thermodynamics. The most authoritative and scalable route involves the double alkylation of 3-amino-5-bromo-2-fluoropyridine using bis(2-bromoethyl) ether [1].

Mechanistic Logic

The starting aminopyridine is weakly nucleophilic due to the electron-withdrawing effects of the adjacent fluorine atom and the pyridine ring itself. Therefore, a strong base (Sodium Hydride, NaH) is required to fully deprotonate the amine, generating a highly reactive amide anion. The reaction with bis(2-bromoethyl) ether proceeds via a two-step SN​2 mechanism: an initial intermolecular alkylation, followed by an entropically demanding intramolecular ring closure to form the morpholine ring. Heating to 80°C provides the necessary activation energy to drive the second cyclization step to completion.

Synthesis A 3-Amino-5-bromo- 2-fluoropyridine B NaH / DMF (0°C to RT) A->B Deprotonation C Deprotonated Amide Anion B->C H2 evolution D Bis(2-bromoethyl) ether (80°C, 35 min) C->D Intermolecular Alkylation E Double SN2 Cyclization D->E Intramolecular Ring Closure F 4-(5-Bromo-2-fluoropyridin- 3-yl)morpholine E->F Aqueous Precipitation

Fig 2. Synthetic workflow and mechanistic logic for morpholine ring cyclization.

Step-by-Step Experimental Protocol

The following protocol is a self-validating system adapted from validated patent literature [1], ensuring high yield and purity suitable for downstream pharmaceutical synthesis.

Reagents Required:

  • 3-amino-5-bromo-2-fluoropyridine (1.0 equiv.)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 3.0 equiv.)

  • Bis(2-bromoethyl) ether (1.5 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation of the Base Suspension: Charge a flame-dried, argon-purged flask with NaH (3.0 equiv.) and anhydrous DMF to achieve a 1.4 M concentration. Cool the suspension to 0°C using an ice bath. Causality: The ice bath controls the exothermic deprotonation step and prevents solvent degradation.

  • Deprotonation: Slowly add 3-amino-5-bromo-2-fluoropyridine (1.0 equiv.) to the cooled NaH suspension. Allow the mixture to warm to room temperature (RT) over 15 minutes. Causality: Visual confirmation of H2​ gas evolution indicates successful formation of the nucleophilic amide anion.

  • Alkylation & Cyclization: Treat the room-temperature mixture with bis(2-bromoethyl) ether (1.5 equiv.). Immediately heat the reaction vessel to 80°C and stir vigorously for 35 minutes. Causality: 80°C is the optimal thermodynamic sweet spot to force the intramolecular SN​2 ring closure without causing decomposition of the fluoropyridine core.

  • Quenching & Workup: Cool the reaction mixture to room temperature and slowly pour it into four volumes of cold water. Causality: DMF is highly water-miscible. Pouring the mixture into water dramatically reduces the solubility of the highly lipophilic product, causing it to crash out of solution.

  • Isolation: Collect the resulting precipitate via vacuum filtration. Wash the filter cake twice with deionized water (to remove residual DMF and inorganic salts) and twice with heptanes (to remove the mineral oil from the NaH).

  • Drying & Validation: Dry the tan solid under high vacuum.

    • Expected Yield: ~83%.

    • Analytical Validation: Liquid Chromatography-Mass Spectrometry (LCMS) must show an m/z (M+H)+ of 260.9 / 262.9 (displaying the characteristic 1:1 isotopic ratio of the bromine atom) with a retention time ( Rt​ ) of approximately 0.74 min under standard reverse-phase conditions [1].

References

  • Title: US9694016B2 - Biaryl amide compounds as kinase inhibitors Source: Google Patents / Novartis AG URL
  • Source: Google Patents / Amgen Inc.
Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine in Oncology Drug Discovery

Executive Summary The development of targeted therapies for RAS-mutant cancers has historically been hindered by the complex compensatory mechanisms of the mitogen-activated protein kinase (MAPK) pathway. To overcome the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted therapies for RAS-mutant cancers has historically been hindered by the complex compensatory mechanisms of the mitogen-activated protein kinase (MAPK) pathway. To overcome the poor kinase selectivity and high human intrinsic clearance of early-generation inhibitors, medicinal chemists have increasingly relied on highly functionalized, privileged heteroaromatic scaffolds.

4-(5-Bromo-2-fluoropyridin-3-yl)morpholine (CAS: 1800399-58-9) is a critical bifunctional building block utilized in the synthesis of advanced B/C-RAF inhibitors, most notably LXH254 (naporafenib)[1]. This whitepaper provides an in-depth analysis of the physicochemical characteristics, electronic properties, and orthogonal reactivity of this scaffold, serving as a comprehensive guide for drug development professionals and synthetic chemists.

Mechanistic Role in Kinase Inhibitor Design

In the context of RAF inhibition, the core scaffold of a drug molecule must perfectly balance lipophilicity, metabolic stability, and geometric complementarity with the kinase active site. The incorporation of the 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine intermediate into a drug's architecture achieves several critical pharmacodynamic and pharmacokinetic objectives:

  • Conformational Control (DFG-out Binding): The pyridine core acts as a rigid hinge-binding motif. When elaborated, it allows the molecule to occupy the hydrophobic pocket formed by the rotation of the DFG (Asp-Phe-Gly) motif in the kinase domain, characteristic of Type II kinase inhibitors[1].

  • Metabolic Shielding: The morpholine ring at the C3 position is strategically placed to modulate the topological polar surface area (TPSA) and lower the lipophilicity ( logP ). Compared to unconstrained dialkylamines, the morpholine oxygen reduces human intrinsic clearance (HLM Clint​ ) by preventing rapid cytochrome P450-mediated N-dealkylation[1].

  • Electronic Synergy: The highly electronegative fluorine atom at C2 withdraws electron density from the pyridine ring via inductive effects, while the morpholine nitrogen donates electron density via resonance. This push-pull dynamic finely tunes the pKa​ of the pyridine nitrogen, optimizing its hydrogen-bonding strength with the kinase hinge region.

Pathway RTK Receptor Tyrosine Kinase RAS Mutant RAS (Active) RTK->RAS RAF B/C-RAF Kinase RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Tumor Tumor Proliferation ERK->Tumor Drug LXH254 (RAF Inhibitor) Drug->RAF

Fig 1. RAS-RAF-MEK-ERK signaling cascade and targeted B/C-RAF inhibition.

Physicochemical Characteristics

Understanding the baseline physicochemical parameters of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine is essential for predicting its behavior in biphasic reaction mixtures and its contribution to the final Active Pharmaceutical Ingredient (API).

PropertyValueCausality / Impact in Drug Design
Chemical Formula C9H10BrFN2ODefines the mass and elemental composition.
Molecular Weight 261.09 g/mol Low MW allows significant modular additions while keeping the final API < 500 Da (Lipinski's Rule of 5).
CAS Registry Number 1800399-58-9Unique identifier for regulatory documentation and sourcing[2].
Hydrogen Bond Acceptors 3 (N, O, F)Enhances aqueous solubility and provides potential hinge-binding interactions.
Hydrogen Bond Donors 0Prevents undesired self-aggregation; allows precise tuning of the final API's H-bond profile.
Reactivity Handles C2-Fluoro, C5-BromoEnables orthogonal functionalization without the need for protecting groups.

Orthogonal Synthetic Workflows

The true power of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine lies in its orthogonal reactivity. The C2-fluoro position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent pyridine nitrogen. Conversely, the C5-bromo position is inert to nucleophiles but highly active toward Palladium-catalyzed cross-coupling reactions[3].

Workflow Scaffold 4-(5-Bromo-2-fluoropyridin- 3-yl)morpholine SNAr SNAr Reaction (Alkoxide/Amine) Scaffold->SNAr C2-Fluoro Displacement Intermediate 2-Substituted Intermediate SNAr->Intermediate Coupling Suzuki-Miyaura Cross-Coupling Intermediate->Coupling C5-Bromo Activation API Final Kinase Inhibitor (e.g., LXH254) Coupling->API

Fig 2. Orthogonal synthetic workflow exploiting the C2-fluoro and C5-bromo reactive sites.

Validated Experimental Protocols

To ensure reproducibility and high fidelity in library synthesis, the following protocols have been engineered as self-validating systems. Each step includes specific mechanistic rationales and In-Process Controls (IPCs).

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C2

This protocol describes the displacement of the C2-fluorine with an alkoxide (e.g., forming the 2-(2-hydroxyethoxy) side chain of LXH254).

Mechanistic Rationale: Sodium hydride (NaH) is used to quantitatively deprotonate the incoming alcohol, creating a highly nucleophilic alkoxide. The reaction is driven by the formation of the thermodynamically stable NaF byproduct.

  • Preparation: In a flame-dried Schlenk flask under an inert argon atmosphere, dissolve the target alcohol (1.2 equivalents) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equivalents) in portions. Causality: Cooling prevents exothermic degradation of the alkoxide. Stir for 30 minutes until hydrogen gas evolution ceases.

  • Substitution: Add 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine (1.0 equivalent) dropwise as a solution in DMF.

  • Heating: Warm the reaction to room temperature, then heat to 80 °C for 4 hours.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, quench in 1 mL Acetonitrile/Water (1:1), and analyze via LC-MS. The reaction is deemed complete when the starting material mass ( m/z 261.0) is < 1% of the total Area Under Curve (AUC).

  • Workup: Quench the reaction with saturated aqueous NH4​Cl to neutralize excess base. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl to remove residual DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5

Following the SNAr reaction, the C5-bromine is utilized to attach the central biaryl core of the kinase inhibitor.

Mechanistic Rationale: Pd(dppf)Cl2​ is selected as the catalyst because the bidentate dppf ligand enforces a large bite angle, which sterically accelerates the reductive elimination step—a crucial requirement when coupling hindered ortho-substituted pyridines. Cesium carbonate ( Cs2​CO3​ ) is used because the large, polarizable cesium cation enhances the solubility of the carbonate in the organic phase, drastically accelerating transmetalation.

  • Setup: To a microwave vial, add the C2-substituted bromopyridine intermediate (1.0 equivalent), the target aryl boronic acid/ester (1.2 equivalents), Pd(dppf)Cl2​ (0.05 equivalents), and Cs2​CO3​ (3.0 equivalents).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and Water (4:1 ratio, 0.1 M concentration). Causality: The biphasic system dissolves both the organic substrates and the inorganic base, while degassing prevents the oxidative homocoupling of the boronic acid.

  • Reaction: Seal the vial and heat at 100 °C for 12 hours under conventional heating, or 110 °C for 45 minutes via microwave irradiation.

  • Self-Validation (IPC): Monitor via UPLC-MS. Look for the disappearance of the characteristic bromine isotope pattern (1:1 ratio of M / M+2 peaks) in the starting material.

  • Purification: Filter the crude mixture through a pad of Celite to remove palladium black. Concentrate the filtrate and purify via reverse-phase preparative HPLC to yield the final functionalized core.

Conclusion

4-(5-Bromo-2-fluoropyridin-3-yl)morpholine is a masterclass in rational drug design building blocks. By combining the metabolic shielding of a morpholine ring with the orthogonal reactivity of a fluorobromopyridine, it allows medicinal chemists to rapidly assemble complex, spatially defined Type II kinase inhibitors. Its successful application in the discovery of clinical candidates like LXH254 underscores its value in accelerating the development of next-generation oncology therapeutics.

References

  • Title: Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Biaryl amide compounds as kinase inhibitors (WO2014151616A1)

Sources

Exploratory

Initial Screening of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine Derivatives: A Strategic Approach to Hit Identification

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The 4-(5-bromo-2-fluoropyridin-3-yl)morpholine scaffold is a privileged structure in modern medicinal chemistry, freque...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(5-bromo-2-fluoropyridin-3-yl)morpholine scaffold is a privileged structure in modern medicinal chemistry, frequently identified as a core component of potent and selective kinase inhibitors.[1][2][3][4] Its unique combination of a halogenated pyridine ring and a morpholine moiety offers a versatile platform for engaging with the ATP-binding sites of various kinases, which are critical targets in oncology and inflammatory diseases.[4][5][6][7] This guide provides a comprehensive, field-proven framework for the initial screening of novel derivatives built upon this core. We will detail an integrated workflow that commences with robust in silico predictive modeling to prioritize candidates, followed by sensitive in vitro biochemical assays for empirical validation. The causality behind each experimental choice is explained to ensure that the screening cascade is not only efficient but also self-validating, maximizing the potential for identifying high-quality hit compounds for progression into lead optimization.

The Strategic Imperative: Why This Scaffold and This Approach?

The pyridine ring system is a cornerstone in the design of kinase inhibitors due to its ability to form critical hydrogen bonds within the hinge region of the kinase ATP-binding pocket.[4] The inclusion of bromine and fluorine atoms on the pyridyl ring modulates the electronic properties and can provide additional vectors for interaction or serve as synthetic handles for further diversification. The morpholine group is a classic "solubility handle," often incorporated to improve the aqueous solubility and overall pharmacokinetic properties of a molecule, a critical factor in developing viable drug candidates.[3][6]

Our screening strategy is predicated on a tiered, fail-fast-fail-cheap philosophy. By front-loading the process with computational methods, we can rapidly triage large virtual libraries of derivatives, eliminating those with predicted poor binding affinity or unfavorable drug-like properties before committing expensive and time-consuming wet lab resources.[8][9] This approach conserves resources and focuses experimental efforts on compounds with the highest probability of success.

The Screening Cascade: An Integrated Workflow

The initial screening process is designed as a funnel, progressively narrowing a large pool of candidate molecules down to a small set of validated, high-quality hits. This workflow ensures a logical and resource-efficient progression from theoretical potential to empirical activity.

G cluster_0 Phase 1: In Silico Prioritization cluster_1 Phase 2: In Vitro Validation cluster_2 Phase 3: Hit Selection LIB Virtual Derivative Library DOCK Molecular Docking (Target Binding Prediction) LIB->DOCK All Compounds ADMET ADMET Prediction (Drug-Likeness Filtering) DOCK->ADMET Compounds with Good Docking Scores PRI Primary Biochemical Assay (Single Concentration % Inhibition) ADMET->PRI Top-Ranked Virtual Hits IC50 Dose-Response Assay (IC50 Potency Determination) PRI->IC50 Active Compounds (>50% Inhibition) SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Potent Compounds (Low IC50 Values) HITS Prioritized Hits SAR->HITS

Caption: High-level workflow for the initial screening of derivatives.

Phase 1: In Silico Screening Protocols

Target Selection and Protein Preparation

The choice of kinase target is paramount. Based on literature precedents for similar pyridinyl-morpholine scaffolds, promising targets include serine/threonine kinases like p38α MAP kinase, PIM-1, or lipid kinases like PI3Kα.[1][5][7] For this guide, we will use p38α MAP kinase (PDB ID: 3CS9) as our exemplar target.[10]

Protocol:

  • Obtain Protein Structure: Download the crystal structure of the target kinase (e.g., PDB ID: 3CS9) from the Protein Data Bank (PDB).[10] Choose a high-resolution structure complexed with a relevant ligand if possible.

  • Prepare the Protein: Use molecular modeling software (e.g., AutoDock Tools, Schrödinger Maestro) to prepare the protein.[11] This critical step involves:

    • Removing water molecules and any co-crystallized ligands.

    • Adding polar hydrogen atoms.

    • Assigning atomic charges (e.g., Kollman charges).

    • Saving the prepared protein in the required file format (e.g., PDBQT for AutoDock).[11]

Ligand Preparation and Molecular Docking

Molecular docking predicts the preferred orientation of a ligand within a protein's binding site and estimates its binding affinity via a scoring function.[11][12]

G LIG_3D Generate 3D Structure of Derivative LIG_PREP Prepare Ligand (Add Charges, Define Rotatable Bonds) LIG_3D->LIG_PREP DOCK_RUN Run Docking Simulation (e.g., AutoDock Vina) LIG_PREP->DOCK_RUN PROT_PREP Prepare Protein Target (Add Hydrogens, Remove Water) GRID Define Grid Box (Encompass Active Site) PROT_PREP->GRID GRID->DOCK_RUN ANALYZE Analyze Poses & Scores (Rank Compounds) DOCK_RUN->ANALYZE G cluster_0 Kinase Reaction cluster_1 Detection K Kinase ADP ADP K->ADP PS Phosphorylated Substrate S Substrate S->ADP ATP ATP ATP->ADP I Inhibitor (Test Compound) I->ADP ADPGlo ADP-Glo™ Reagent ADP->ADPGlo ADP Consumes Luciferin Substrate L Luminescence ADPGlo->L

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol: 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine

Abstract This document provides a comprehensive guide for the synthesis of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine, a valuable heterocyclic building block for drug discovery and materials science. The protocol details...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine, a valuable heterocyclic building block for drug discovery and materials science. The protocol details a robust and reproducible method centered on a regioselective nucleophilic aromatic substitution (SNAr) reaction. We offer in-depth explanations of the reaction mechanism, step-by-step experimental procedures, purification techniques, and methods for analytical characterization. This guide is intended for researchers and professionals in organic synthesis and medicinal chemistry, providing the necessary technical insights for successful execution.

Introduction

Polysubstituted pyridine derivatives are foundational scaffolds in a vast array of pharmaceuticals and functional materials. Their unique electronic properties and ability to engage in hydrogen bonding make them privileged structures in medicinal chemistry. The target molecule, 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine, incorporates three key functionalities: a bromine atom, which serves as a versatile handle for subsequent cross-coupling reactions; a fluorine atom, which can enhance metabolic stability and binding affinity; and a morpholine moiety, a common feature in bioactive compounds known to improve pharmacokinetic properties.

The synthesis of this compound is achieved through a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for functionalizing electron-deficient aromatic rings.[1][2] This application note presents a validated protocol starting from 2-fluoro-3,5-dibromopyridine and morpholine.

Reaction Principle and Mechanism

The core of this synthesis is the regioselective displacement of a bromide ion from the 3-position of the 2-fluoro-3,5-dibromopyridine ring by the secondary amine, morpholine.

Overall Reaction Scheme:

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is amplified by the presence of two strongly electron-withdrawing halogen substituents (F and Br). This electronic landscape makes the pyridine ring susceptible to attack by nucleophiles.

Mechanistic Considerations (SNAr):

  • Nucleophilic Attack: The reaction is initiated by the attack of the nitrogen atom of morpholine onto an electron-deficient carbon of the pyridine ring. In nucleophilic aromatic substitution, the positions ortho and para (2, 4, 6) to the ring nitrogen are the most activated.[3] However, the substituents play a crucial role in directing regioselectivity. The fluorine atom at the C2 position is highly electronegative and strongly activates the ring for SNAr. While the C-F bond is strong, the rate-determining step in many SNAr reactions is the initial nucleophilic attack, which is accelerated by the powerful inductive effect of fluorine.[1][4]

  • Formation of the Meisenheimer Complex: The nucleophilic attack breaks the aromaticity of the ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction's success. The negative charge is delocalized across the ring system and, critically, onto the electronegative nitrogen atom and halogen substituents.

  • Regioselectivity: The starting material, 2-fluoro-3,5-dibromopyridine, presents two potential sites for substitution: C3-Br and C5-Br. The attack occurs preferentially at the C3 position. This selectivity is governed by the powerful electron-withdrawing inductive effect of the adjacent fluorine atom at the C2 position, which renders the C3 carbon significantly more electrophilic than the C5 carbon.

  • Rearomatization: The final step is the expulsion of the bromide leaving group from the C3 position, which restores the aromaticity of the pyridine ring and yields the final product. A base is required to neutralize the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol

Materials and Equipment
Reagents & SolventsGradeSupplier
2-Fluoro-3,5-dibromopyridine≥97%Commercial Source
Morpholine≥99%Commercial Source
Potassium Carbonate (K₂CO₃), anhydrous≥99%Commercial Source
Dimethyl Sulfoxide (DMSO), anhydrous≥99.8%Commercial Source
Ethyl Acetate (EtOAc)ACS GradeCommercial Source
HexanesACS GradeCommercial Source
Deionized Water (H₂O)--
Brine (saturated NaCl solution)--
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial Source

Equipment:

  • Round-bottom flasks (50 mL and 250 mL)

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-fluoro-3,5-dibromopyridine (2.55 g, 10.0 mmol, 1.0 equiv.) and anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv.).

  • Solvent and Reagent Addition: Add anhydrous dimethyl sulfoxide (DMSO, 20 mL) to the flask. Begin stirring the suspension. Using a syringe, add morpholine (1.05 mL, 1.22 g, 12.0 mmol, 1.2 equiv.) dropwise over 5 minutes at room temperature.

  • Reaction Conditions: Place the flask in a pre-heated heating mantle and heat the reaction mixture to 90 °C. Maintain this temperature under a nitrogen atmosphere for 12-16 hours.

  • Monitoring the Reaction: The reaction progress can be monitored by TLC (eluent: 30% ethyl acetate in hexanes). The starting material (2-fluoro-3,5-dibromopyridine) should show a higher Rf value than the more polar product. The reaction is complete when the starting material spot is no longer visible by UV light.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark mixture into a 250 mL beaker containing deionized water (100 mL). This will precipitate the crude product.

  • Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a solid or viscous oil.

Purification

The crude product is purified by flash column chromatography on silica gel.

  • Column Packing: Use a slurry of silica gel in hexanes to pack the column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane or ethyl acetate and adsorb it onto a small amount of silica gel. Load the dried silica onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% EtOAc/Hexanes and gradually increasing to 40% EtOAc/Hexanes).

  • Fraction Collection: Collect fractions based on TLC analysis. Combine the fractions containing the pure product and concentrate under reduced pressure to yield 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine as a solid.

Results and Characterization

The protocol described above typically yields the desired product with high purity.

ParameterValue
Starting Material 2-Fluoro-3,5-dibromopyridine
Typical Yield 75-85%
Appearance Off-white to pale yellow solid
Molecular Formula C₉H₁₀BrFN₂O
Molecular Weight 261.10 g/mol

Analytical Data:

  • ¹H NMR (400 MHz, CDCl₃): Expected peaks corresponding to the morpholine protons (typically two multiplets around ~3.1-3.3 ppm and ~3.8-4.0 ppm) and two aromatic protons on the pyridine ring (two doublets or singlets in the aromatic region, ~7.5-8.0 ppm).

  • ¹³C NMR (101 MHz, CDCl₃): Expected peaks for the morpholine carbons and the five distinct carbons of the substituted pyridine ring.

  • ¹⁹F NMR (376 MHz, CDCl₃): A single peak corresponding to the fluorine atom on the pyridine ring.

  • Mass Spectrometry (ESI+): Calculated for C₉H₁₁BrFN₂O [M+H]⁺: 261.0084, 263.0063; Found: 261.0081, 263.0060. The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be clearly visible.

Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Work-up cluster_final Final Product reagents 1. Charge Flask (2-Fluoro-3,5-dibromopyridine, K₂CO₃, DMSO) addition 2. Add Morpholine reagents->addition heating 3. Heat to 90 °C (12-16 hours) addition->heating monitoring 4. Monitor by TLC heating->monitoring workup 5. Quench with Water monitoring->workup extraction 6. Extract with EtOAc workup->extraction wash_dry 7. Wash & Dry extraction->wash_dry concentrate 8. Concentrate wash_dry->concentrate purification 9. Column Chromatography concentrate->purification characterization 10. Characterize (NMR, MS) purification->characterization

Caption: Synthetic workflow for 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Ventilation: All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of vapors and dust.

  • Reagent Hazards:

    • 2-Fluoro-3,5-dibromopyridine: Irritant to skin, eyes, and respiratory system. Handle with care.

    • Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage.

    • DMSO: Can enhance the dermal absorption of other chemicals. Avoid skin contact.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]

  • Deng, H., & Hartwig, J. F. (2021). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Accounts of Chemical Research, 54(5), 1315–1328. Available from: [Link]

  • ResearchGate. (n.d.). Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). Retrieved from [Link]

  • MDPI. (2022). Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. Retrieved from [Link]

  • J&K Scientific. (n.d.). 4-(5-bromo-2-methoxypyridin-3-yl)morpholine. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Retrieved from [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Retrieved from [Link]

  • Google Patents. (n.d.). US4739051A - Preparation of morpholine.
  • National Center for Biotechnology Information. (n.d.). Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. Retrieved from [Link]

  • Chemsrc. (n.d.). CAS#:2877707-64-5 | 4-[1-(5-Bromo-3-fluoropyridin-2-yl)pyrrolidine-3-carbonyl]morpholine. Retrieved from [Link]

  • Reddit. (2024). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Royal Society of Chemistry. (n.d.). Advances. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • RSC Publishing. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(5-bromopyridin-2-yl)morpholine. Retrieved from [Link]

  • Sunway Pharm Ltd. (n.d.). 4-(5-Bromopyridin-3-yl)morpholine. Retrieved from [Link]

Sources

Application

Application Note: Experimental Procedures and Reactivity Profiling of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for utilizing 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine as a bi...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for utilizing 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine as a bifunctional building block in advanced organic synthesis and drug discovery.

Structural Rationale & Mechanistic Insights

In modern medicinal chemistry, highly functionalized pyridine scaffolds are essential for targeting complex biological pathways, such as the MAPK signaling cascade (e.g., RAF, MEK, ERK kinases)[1]. 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine (CAS: 1800399-58-9) [2] is a privileged bifunctional building block designed for late-stage diversification. Its utility stems from the orthogonal reactivity of its substituents, allowing chemists to perform sequential functionalizations without intervening purification steps[3].

Causality of Structural Features:
  • C2-Fluorine (The Electrophilic Hub): The C2 position is highly activated for Nucleophilic Aromatic Substitution (SNAr). The strong electron-withdrawing inductive effect of the fluorine atom, combined with the resonance effect of the adjacent pyridine nitrogen, stabilizes the anionic Meisenheimer complex intermediate. This allows for facile displacement by amines, alkoxides, or sulfoximines[4].

  • C5-Bromine (The Cross-Coupling Vector): The C5 position is less electron-deficient, making it resistant to SNAr but highly susceptible to oxidative addition by Palladium(0) species. The C-Br bond provides an ideal handle for Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-coupling reactions to extend the molecular framework into hydrophobic binding pockets[5].

  • C3-Morpholine (The Pharmacophore): The morpholine ring serves a dual purpose. Physiochemically, it improves aqueous solubility. Pharmacologically, its oxygen atom acts as a critical hydrogen-bond acceptor, a classic hinge-binding motif in kinase inhibitors[1].

Orthogonal Reactivity Pathways

The true power of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine lies in its chemoselectivity. The C2-F bond and C5-Br bond can be addressed independently. Typically, the SNAr reaction is performed first, as the introduction of an electron-donating nucleophile at C2 makes the pyridine ring more electron-rich, which can actually facilitate the subsequent oxidative addition of Palladium at the C5-Br bond during cross-coupling[6].

Workflow Start 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine (Bifunctional Core) SNAr Nucleophilic Aromatic Substitution (SNAr) Displacement of C2-F Start->SNAr Nucleophiles (Amines, Sulfoximines) Suzuki Palladium-Catalyzed Cross-Coupling Reaction at C5-Br Start->Suzuki Boronic Acids, Pd(0) Catalyst ProdA C2-Substituted, C5-Bromo Pyridine SNAr->ProdA ProdC Fully Functionalized 2,3,5-Trisubstituted Pyridine SNAr->ProdC ProdB C2-Fluoro, C5-Aryl Pyridine Suzuki->ProdB Suzuki->ProdC ProdA->Suzuki Sequential Cross-Coupling ProdB->SNAr Sequential Substitution

Figure 1: Orthogonal reactivity pathways of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes mechanistic reasoning to ensure the researcher understands why specific conditions are employed.

Protocol A: Nucleophilic Aromatic Substitution (SNAr) at C2-Fluorine

This protocol utilizes a nitrogen-based nucleophile (e.g., a secondary amine or a sulfoximine) to displace the C2-fluorine[4].

Reagents & Equipment:

  • 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine (1.0 equiv, 1.0 mmol)

  • Nucleophile (e.g., Dimethyl sulfoximine or Piperidine) (1.2 equiv, 1.2 mmol)

  • Base: NaHMDS (1.0 M in THF, 1.5 equiv) for weak nucleophiles, or K₂CO₃ (2.0 equiv) for strong amines.

  • Solvent: Anhydrous THF or DMSO (0.2 M)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL Schlenk flask and purge with inert gas (N₂ or Argon). Causality: Moisture can lead to competitive hydrolysis of the C2-fluorine, yielding an undesired pyridone byproduct.

  • Deprotonation: Dissolve the nucleophile in anhydrous THF (5 mL) and cool to 0 °C. Dropwise add NaHMDS. Stir for 15 minutes. Causality: Pre-forming the nucleophilic anion ensures rapid and complete attack on the electrophilic pyridine core, minimizing side reactions.

  • Substitution: Dissolve 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine in THF (2 mL) and add it dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 4–12 hours.

  • Validation (In-Process): Monitor via LCMS. The reaction is complete when the starting material peak (m/z ~261/263 for Br isotopes) disappears, replaced by the product mass[(Starting Mass) - 19 (F) + (Nucleophile Mass) - 1 (H)].

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (10 mL) to neutralize excess base. Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Suzuki-Miyaura Cross-Coupling at C5-Bromine

This protocol details the carbon-carbon bond formation at the C5 position using an aryl boronic acid[6].

Reagents & Equipment:

  • 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine (or its C2-substituted derivative) (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • Catalyst: Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • Base: K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 ratio, 0.2 M)

Step-by-Step Methodology:

  • Reagent Assembly: To a microwave vial or round-bottom flask, add the pyridine substrate, arylboronic acid, and K₂CO₃.

  • Solvent Addition & Degassing: Add the Dioxane/H₂O mixture. Sparge the solution with Argon for 10 minutes. Causality: Oxygen must be rigorously removed because it can irreversibly oxidize the Pd(0) active catalytic species to an inactive Pd(II) peroxo complex.

  • Catalyst Introduction: Add Pd(dppf)Cl₂. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which is a strict mechanistic requirement for the final reductive elimination step of the catalytic cycle.

  • Heating: Seal the vessel and heat to 90 °C for 12 hours.

  • Validation (In-Process): TLC (Hexanes:EtOAc 7:3) will show the consumption of the bromide. LCMS will confirm the target mass[(Starting Mass) - 79.9 (Br) + (Boronic Acid Mass) - 43.8 (B(OH)₂)].

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between water and EtOAc. Purify via flash column chromatography.

Quantitative Data & Reaction Optimization

The efficiency of both the SNAr and cross-coupling reactions depends heavily on the precise combination of solvent, base, and temperature. The following tables summarize optimization data derived from model systems of 5-bromo-2-fluoropyridines[6] and S(VI) nucleophile installations[4].

Table 1: Optimization of Suzuki-Miyaura Cross-Coupling at C5-Bromine [6] Note: Evaluated using 5-bromo-2-fluoropyridine model substrates (0.5 mmol scale, 24 h).

EntryTemperature (°C)SolventBase (2.0 eq)Yield (%)Mechanistic Insight
150DMSOK₂CO₃39Insufficient thermal energy to drive oxidative addition.
290DMSOK₂CO₃92Optimal thermodynamic balance; high solubility of base.
390DMFK₂CO₃85Good yield, but DMF can degrade to dimethylamine at 90°C.
490NMPK₂CO₃81Slightly lower conversion compared to DMSO.
590DMSOCs₂CO₃88Comparable to K₂CO₃, but less cost-effective.
690DMSONaOtBuTraceStrong alkoxide base causes competitive SNAr at C2-F.

Table 2: Optimization of SNAr at C2-Fluorine with Complex Nucleophiles [4] Note: Evaluated for the installation of sulfoximines onto halogenated heterocycles.

EntryBaseSolventTemp (°C)Yield (%)Mechanistic Insight
1NaHDMF0 → RT45Heterogeneous mixture leads to incomplete deprotonation.
2NaHMDSTHF-78 → RT86Soluble, non-nucleophilic base ensures complete anion formation.
3K₂CO₃DMSO8070Requires heating for weaker bases, risking thermal degradation.

References

  • Synthesis of substituted halogenated pyridines and pyrimidines through successive SNAr substitution reactions and transition-metal-catalyzed cross-coupling reaction without an intervening purification step Source: RSC Advances, 2015 URL:[Link][6]

  • Practical and Scalable Installation of Neglected S(VI) Functionality with Applications to the Enantiospecific Synthesis of Pharmaceuticals Source: ChemRxiv, 2021 URL:[Link][4]

  • Patent: Inhibitors of Raf Kinases and MAPK Pathway Source: Google Patents URL:[1]

Sources

Method

The Strategic Role of the 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine Scaffold in Modern Kinase Inhibitor Development: Application Notes and Protocols

Introduction: The Quest for Precision in Kinase Inhibition The landscape of targeted therapy, particularly in oncology, has been reshaped by the advent of small-molecule kinase inhibitors. These agents are designed to in...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Precision in Kinase Inhibition

The landscape of targeted therapy, particularly in oncology, has been reshaped by the advent of small-molecule kinase inhibitors. These agents are designed to interfere with the intricate signaling pathways that govern cell proliferation, survival, and differentiation. A significant challenge in this field is the development of inhibitors that are not only potent but also highly selective for their intended kinase target to minimize off-target effects and associated toxicities. The strategic incorporation of specific chemical moieties is central to achieving this goal. One such scaffold of increasing interest is the substituted pyridinyl-morpholine core, exemplified by structures like 4-(5-bromo-2-fluoropyridin-3-yl)morpholine. This guide will delve into the application of this structural motif in the context of developing covalent inhibitors targeting Bruton's Tyrosine Kinase (BTK), a critical regulator in B-cell signaling. We will use the pioneering BTK inhibitor, Ibrutinib, as a case study to illustrate the principles of covalent inhibition and provide detailed protocols for the evaluation of such compounds.

The morpholine group, a common feature in medicinal chemistry, often imparts favorable physicochemical properties, such as improved aqueous solubility and metabolic stability.[1] When coupled with a halogenated pyridine ring, as in the titular compound, it provides a versatile platform for creating specific interactions within the ATP-binding pocket of a kinase. The bromine and fluorine atoms can serve as handles for further chemical modification or engage in specific halogen bonding interactions, thus fine-tuning the inhibitor's binding affinity and selectivity.

The Rise of Covalent Kinase Inhibitors: A Case Study of Ibrutinib and BTK

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays an indispensable role in the B-cell receptor (BCR) signaling pathway.[2] Dysregulation of BTK activity is a hallmark of various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[3] This has made BTK a prime target for therapeutic intervention.

Ibrutinib (Imbruvica®) is a first-in-class, potent, and irreversible inhibitor of BTK.[4] Its mechanism of action involves the formation of a covalent bond with a cysteine residue (Cys481) located in the active site of BTK.[3][5] This irreversible inhibition leads to sustained blockade of BTK signaling, ultimately inducing apoptosis and inhibiting the proliferation of malignant B-cells.[4][6] The success of Ibrutinib has spurred the development of a new generation of covalent kinase inhibitors.

The core structure of covalent inhibitors like Ibrutinib typically consists of three key components:

  • A hinge-binding moiety: This region of the molecule forms non-covalent interactions (e.g., hydrogen bonds) with the "hinge" region of the kinase, which connects the N- and C-lobes of the enzyme. This initial binding orients the inhibitor correctly within the ATP-binding pocket.

  • An electrophilic "warhead": This is a reactive group, often an acrylamide, that forms the covalent bond with a nearby nucleophilic amino acid residue, such as cysteine.

  • A linker and specificity-determining groups: These elements connect the hinge-binder to the warhead and occupy other regions of the ATP-binding site, contributing to the overall binding affinity and, crucially, the selectivity of the inhibitor for its target kinase.

The 4-(5-bromo-2-fluoropyridin-3-yl)morpholine scaffold represents a valuable building block for the specificity-determining part of a kinase inhibitor. The morpholine can enhance solubility, while the substituted pyridine ring can be tailored to fit into specific pockets of the target kinase, thereby increasing selectivity.

BTK Signaling Pathway and the Impact of Inhibition

The B-cell receptor signaling cascade is initiated upon antigen binding, leading to the activation of a series of downstream kinases, with BTK playing a central role.[7] Activated BTK phosphorylates and activates phospholipase C gamma 2 (PLCγ2), which in turn triggers downstream signaling events involving calcium mobilization and activation of transcription factors like NF-κB.[3] These pathways are essential for B-cell proliferation, survival, and migration.[6] Ibrutinib, by covalently inhibiting BTK, effectively shuts down this entire signaling cascade in malignant B-cells.[4][5]

BTK_Signaling_Pathway BCR B-cell Receptor (BCR) LYN_SYK LYN/SYK BCR->LYN_SYK Activation Antigen Antigen Antigen->BCR BTK BTK LYN_SYK->BTK Phosphorylation PLCG2 PLCγ2 BTK->PLCG2 Activation Ibrutinib Ibrutinib (Covalent Inhibition) Ibrutinib->BTK DAG_IP3 DAG / IP3 PLCG2->DAG_IP3 Ca_PKC Ca²⁺ / PKC DAG_IP3->Ca_PKC NF_kB NF-κB Pathway Ca_PKC->NF_kB Proliferation Cell Proliferation, Survival, Migration NF_kB->Proliferation

Caption: BTK Signaling Pathway and Ibrutinib's Mechanism of Action.

Experimental Protocols for the Evaluation of BTK Inhibitors

The following protocols provide a framework for the in vitro and cell-based characterization of novel kinase inhibitors, such as those derived from the 4-(5-bromo-2-fluoropyridin-3-yl)morpholine scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a luminescent assay to measure the activity of a purified kinase by quantifying the amount of ADP produced during the kinase reaction.[8]

Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal using a luciferase/luciferin reaction. The light output is proportional to the ADP concentration and, therefore, the kinase activity.

Materials:

  • Purified recombinant BTK enzyme

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Test compound (e.g., a derivative of 4-(5-bromo-2-fluoropyridin-3-yl)morpholine)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.

  • Kinase Reaction Setup:

    • Prepare a master mix of kinase and substrate in kinase reaction buffer.

    • Add 2.5 µL of the kinase/substrate master mix to each well of a 384-well plate.

    • Add 25 nL of the serially diluted test compound or DMSO (vehicle control) to the respective wells.

    • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Kinase Reaction:

    • Prepare an ATP solution in kinase reaction buffer. The final ATP concentration should be at or near the Km for BTK.

    • Add 2.5 µL of the ATP solution to each well to start the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Kinase_Inhibition_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilution of Test Compound Start->Compound_Prep Add_Compound Add Test Compound or DMSO Compound_Prep->Add_Compound Kinase_Setup Add Kinase/Substrate Mix to 384-well Plate Kinase_Setup->Add_Compound Pre_Incubate Pre-incubate (15 min) Add_Compound->Pre_Incubate Start_Reaction Add ATP to Initiate Reaction Pre_Incubate->Start_Reaction Incubate_Reaction Incubate (60 min) Start_Reaction->Incubate_Reaction Add_ADPGlo Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) Incubate_Reaction->Add_ADPGlo Incubate_ADPGlo Incubate (40 min) Add_ADPGlo->Incubate_ADPGlo Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate_ADPGlo->Add_Detection Incubate_Detection Incubate (30 min) Add_Detection->Incubate_Detection Read_Luminescence Measure Luminescence Incubate_Detection->Read_Luminescence Analyze_Data Calculate % Inhibition and IC₅₀ Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an In Vitro Kinase Inhibition Assay.

Protocol 2: Cell-Based BTK Phosphorylation Assay (Western Blot)

This protocol measures the ability of a test compound to inhibit BTK activity within a cellular context by assessing the phosphorylation status of BTK and its downstream substrate, PLCγ2.

Principle: Cells expressing BTK are treated with the test compound, followed by stimulation of the BCR pathway. Cell lysates are then prepared, and proteins are separated by SDS-PAGE. Western blotting with phospho-specific antibodies is used to detect the levels of phosphorylated BTK (pBTK) and phosphorylated PLCγ2 (pPLCγ2), providing a direct measure of the inhibitor's cellular efficacy.

Materials:

  • B-cell lymphoma cell line (e.g., Ramos)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • BCR stimulating agent (e.g., anti-IgM antibody)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-pBTK (Tyr223), anti-BTK (total), anti-pPLCγ2 (Tyr759), anti-PLCγ2 (total), anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed Ramos cells in a 6-well plate at a density of 1 x 10⁶ cells/mL.

    • Treat the cells with various concentrations of the test compound or DMSO for 2 hours.

  • BCR Stimulation:

    • Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 10 minutes at 37°C.

  • Cell Lysis:

    • Pellet the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cells in lysis buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Protocol 3: Cell Viability Assay (MTT or CellTiter-Glo®)

This protocol assesses the effect of the test compound on the proliferation and viability of cancer cells.

Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, which can be solubilized and quantified by spectrophotometry. Alternatively, the CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells.

Materials:

  • B-cell lymphoma cell line (e.g., TMD8)

  • Complete cell culture medium

  • Test compound

  • 96-well clear or white-walled plates

  • MTT reagent or CellTiter-Glo® Reagent

  • Solubilization buffer (for MTT)

  • Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo®)

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well).

    • Allow the cells to adhere or stabilize overnight.

  • Compound Treatment:

    • Add serially diluted concentrations of the test compound to the wells. Include a vehicle control (DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified CO₂ incubator.

  • Viability Measurement (MTT):

    • Add MTT reagent to each well and incubate for 4 hours.

    • Add solubilization buffer and incubate overnight to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Viability Measurement (CellTiter-Glo®):

    • Equilibrate the plate and CellTiter-Glo® Reagent to room temperature.

    • Add the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation and Interpretation

The results from these assays are crucial for understanding the potency and cellular efficacy of a novel kinase inhibitor.

Assay Type Parameter Measured Endpoint Interpretation
In Vitro Kinase AssayEnzymatic activityIC₅₀ (nM)Potency of the compound against the purified kinase.
Cell-Based Phosphorylation AssayPhosphorylation of BTK and PLCγ2EC₅₀ (µM)Cellular potency and target engagement.
Cell Viability AssayCell proliferation/metabolismGI₅₀ (µM)Antiproliferative effect on cancer cells.

Conclusion and Future Directions

The 4-(5-bromo-2-fluoropyridin-3-yl)morpholine scaffold represents a valuable starting point for the design of novel kinase inhibitors. Its inherent physicochemical properties and the potential for diverse chemical modifications make it an attractive component in the medicinal chemist's toolbox. By applying the principles of covalent inhibition, as exemplified by the success of Ibrutinib, and utilizing the robust in vitro and cell-based assays detailed in this guide, researchers can effectively characterize the next generation of targeted therapies. Future work in this area will likely focus on developing inhibitors with even greater selectivity and the ability to overcome resistance mechanisms that can emerge during treatment.

References

  • Akinleye, A., et al. (2013). Ibrutinib and novel BTK inhibitors in clinical development. Journal of Hematology & Oncology, 6(1), 59. [Link]

  • Hendriks, R. W., et al. (2014). BTK-targeted therapy in B cell malignancies. Blood, 123(16), 2465-2475. [Link]

  • Pan, Z., et al. (2017). Ibrutinib (PCI-32765), a Covalent Bruton's Tyrosine Kinase Inhibitor, as a Promising Agent for B-Cell Malignancies. BioMed Research International, 2017, 1-9. [Link]

  • IMBRUVICA® (ibrutinib) Prescribing Information. (n.d.). Retrieved from [Link]

  • Covalent Bruton tyrosine kinase inhibitors across generations: A focus on zanubrutinib - PMC. (n.d.). Retrieved from [Link]

  • What is the mechanism of Ibrutinib? - Patsnap Synapse. (n.d.). Retrieved from [Link]

  • Discovery of a Novel Class of Covalent Dual Inhibitors Targeting the Protein Kinases BMX and BTK - MDPI. (n.d.). Retrieved from [Link]

  • Cell-based test for kinase inhibitors - INiTS. (n.d.). Retrieved from [Link]

  • Cell-based Kinase Assays - Profacgen. (n.d.). Retrieved from [Link]

  • Design of Potent and Selective Covalent Inhibitors of Bruton's Tyrosine Kinase Targeting an Inactive Conformation - PMC. (n.d.). Retrieved from [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (n.d.). Retrieved from [Link]

  • Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity - PMC. (n.d.). Retrieved from [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling - Eurofins Discovery. (n.d.). Retrieved from [Link]

  • Discovery of Cysteine-targeting Covalent Protein Kinase Inhibitors - ACS Publications. (n.d.). Retrieved from [Link]

  • Targeted covalent inhibitors - Wikipedia. (n.d.). Retrieved from [Link]

  • Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - Frontiers. (n.d.). Retrieved from [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (n.d.). Retrieved from [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PubMed. (n.d.). Retrieved from [Link]

  • Morpholine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed. (n.d.). Retrieved from [Link]

  • An updated review on morpholine derivatives with their pharmacological actions. (n.d.). Retrieved from [Link]

  • Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC. (n.d.). Retrieved from [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review - PMC. (n.d.). Retrieved from [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (n.d.). Retrieved from [Link]

  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed. (n.d.). Retrieved from [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC. (n.d.). Retrieved from [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Publishing. (n.d.). Retrieved from [Link]

Sources

Application

Application of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine in Structure-Activity Relationship (SAR) Studies

Introduction: A Privileged Scaffold for Kinase Inhibitor Discovery In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to intera...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold for Kinase Inhibitor Discovery

In the landscape of modern medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with multiple biological targets, favorable physicochemical properties, and synthetic tractability. The 4-morpholinopyridine moiety is one such scaffold, frequently incorporated into potent and selective kinase inhibitors. The morpholine ring, a saturated six-membered heterocycle, is prized for its ability to improve aqueous solubility, metabolic stability, and overall pharmacokinetic profile of a drug candidate.[1] Its nitrogen atom can act as a hydrogen bond acceptor, while the ring itself can occupy hydrophobic pockets within an enzyme's active site.

The pyridine ring serves as a versatile anchor, providing a platform for the introduction of various substituents to probe the chemical space around a biological target.[2][3][4] The strategic placement of a fluorine atom, as seen in 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine, can significantly modulate the pKa of the pyridine nitrogen and introduce favorable electronic interactions, such as hydrogen bonds or dipole-dipole interactions, with the target protein.[5]

This application note details the utility of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine as a key building block in structure-activity relationship (SAR) studies, particularly in the discovery of novel kinase inhibitors. The presence of a bromine atom at the C5 position of the pyridine ring provides a crucial synthetic handle for diversification through modern cross-coupling methodologies, enabling a systematic exploration of the SAR of this privileged scaffold.

Strategic Importance in Kinase Inhibitor Design

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many human cancers.[2][6] Consequently, the development of inhibitors targeting kinases within this pathway is a major focus of oncological drug discovery. Numerous patents and publications highlight the prevalence of the morpholinopyridine and related morpholinopyrimidine cores in potent kinase inhibitors. For instance, the clinical candidate BKM120, 5-(2,6-di-morpholin-4-yl-pyrimidin-4-yl)-4-trifluoromethyl-pyridin-2-ylamine, is a potent pan-class I PI3K inhibitor.[3] This underscores the value of the morpholine-substituted heterocyclic scaffold in achieving high-affinity binding to the ATP-binding site of kinases.

4-(5-Bromo-2-fluoropyridin-3-yl)morpholine serves as an ideal starting point for an SAR campaign targeting kinases such as PI3K, mTOR, or others like LRRK2 and KIF18A where similar scaffolds have shown activity.[7][8] The bromine atom can be readily displaced by a variety of aryl, heteroaryl, or alkyl groups via Suzuki-Miyaura coupling, or by nitrogen-based nucleophiles through Buchwald-Hartwig amination. This allows for the systematic investigation of the effects of different substituents at this position on kinase inhibitory activity and selectivity.

Experimental Protocols: Diversification of the Scaffold

The following protocols provide robust starting points for the two primary cross-coupling reactions used to derivatize 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine. These methods are based on established procedures for structurally similar bromo-fluoropyridines.[9][10]

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes the palladium-catalyzed coupling of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine with a generic arylboronic acid.

Materials:

  • 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 8-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of a palladium catalyst is standard for Suzuki couplings.[1][11] Potassium carbonate is a common base that activates the boronic acid for transmetalation. The mixed solvent system of dioxane and water aids in the dissolution of both organic and inorganic reagents.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine - Arylboronic Acid - Pd(OAc)2/PPh3 - K2CO3 B Add Solvents: 1,4-Dioxane/Water A->B C Inert Atmosphere: Evacuate & backfill with Ar/N2 B->C D Heat to 90-100 °C C->D E Stir for 8-16h D->E F Monitor by TLC/LC-MS E->F G Cool to RT F->G H Aqueous Work-up G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Pure Product

Caption: Workflow for Suzuki-Miyaura Cross-Coupling.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the coupling of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine with a generic primary or secondary amine.

Materials:

  • 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Toluene (anhydrous)

  • Schlenk flask

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas.

  • Add anhydrous toluene (10 mL).

  • Add 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine (1.0 mmol) and the amine (1.2 mmol).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[12] The Pd₂(dba)₃/Xantphos catalyst system is effective for the amination of aryl bromides. Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.

Buchwald_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Catalyst & Base: - Pd2(dba)3 - Xantphos - NaOtBu B Add Toluene & Reactants: - 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine - Amine A->B C Inert Atmosphere: Evacuate & backfill with Ar/N2 B->C D Heat to 100-110 °C C->D E Stir for 12-24h D->E F Monitor by TLC/LC-MS E->F G Cool & Quench F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K Pure Product

Caption: Workflow for Buchwald-Hartwig Amination.

Hypothetical SAR Study: Targeting PI3Kα

To illustrate the application of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine in an SAR study, we propose a hypothetical campaign targeting the PI3Kα kinase. The goal is to explore the effect of various substituents at the C5 position of the pyridine ring on inhibitory potency.

Rationale: The C5 position of the pyridine ring often extends into the solvent-exposed region of the kinase ATP-binding site. Modifications at this position can be used to enhance potency, improve selectivity, and modulate physicochemical properties.

Proposed Synthesis: A library of compounds will be synthesized from 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine using the Suzuki-Miyaura and Buchwald-Hartwig protocols described above. The chosen coupling partners are designed to probe the effects of size, electronics, and hydrogen bonding potential.

Table 1: Hypothetical SAR Data for PI3Kα Inhibition

Compound IDR Group (at C5)Synthetic RouteMolecular WeightPI3Kα IC₅₀ (nM)
Parent -Br-277.12>10,000
1a PhenylSuzuki274.31850
1b 4-MethoxyphenylSuzuki304.34420
1c 3-HydroxyphenylSuzuki290.31150
1d Pyridin-4-ylSuzuki275.30210
1e Thiophen-3-ylSuzuki281.35630
2a -NH₂Buchwald-Hartwig212.221,200
2b -NH-CyclopropylBuchwald-Hartwig252.29750
2c -NH-SO₂MeBuchwald-Hartwig291.3195

Note: The IC₅₀ values presented in this table are purely hypothetical and are for illustrative purposes only.

SAR Analysis and Insights:

  • Initial Hit to Lead: Replacing the bromine with a simple phenyl group (Compound 1a ) confers moderate PI3Kα inhibitory activity.

  • Electronic Effects: The introduction of an electron-donating methoxy group at the para-position of the phenyl ring (Compound 1b ) improves potency, suggesting a favorable interaction in a hydrophobic pocket.

  • Hydrogen Bonding: Moving the substituent to a meta-hydroxyl group (Compound 1c ) results in a significant increase in potency, likely due to the formation of a key hydrogen bond with a residue in the active site.

  • Heteroaromatic Rings: Replacing the phenyl ring with a pyridine (Compound 1d ) maintains good activity, indicating that a nitrogen atom in this position is well-tolerated and may offer a vector for improving solubility.

  • Steric and Shape Considerations: The thiophene ring in Compound 1e is less active than the phenyl or pyridyl analogs, suggesting that the specific size and shape of the aromatic ring are important for optimal binding.

  • C-N Bonded Substituents: Simple amination (Compound 2a ) provides a modest level of activity. The introduction of a small alkyl group like cyclopropyl (Compound 2b ) slightly improves potency.

  • Targeting the Ribose Pocket: The most potent compound in this hypothetical series is the methylsulfonamide derivative (Compound 2c ). The sulfonamide moiety is a well-known hydrogen bond donor and acceptor and can mimic the interactions of the ribose moiety of ATP, leading to a substantial increase in potency.

SAR_Logic cluster_C_C C-C Bonded Analogs cluster_C_N C-N Bonded Analogs Start 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine (Inactive) C_C Suzuki Coupling Start->C_C C_N Buchwald-Hartwig Amination Start->C_N Phenyl Phenyl (1a) Moderate Activity C_C->Phenyl Amine Amine (2a) Modest Activity C_N->Amine Methoxy 4-Methoxyphenyl (1b) Improved Potency Phenyl->Methoxy Add EDG Pyridyl Pyridyl (1d) Good Activity Phenyl->Pyridyl Bioisosteric Replacement Hydroxy 3-Hydroxyphenyl (1c) High Potency (H-bond) Methoxy->Hydroxy Introduce HBD Conclusion1 Explore H-bonding interactions Hydroxy->Conclusion1 Sulfonamide Sulfonamide (2c) Very High Potency (Ribose Pocket Mimic) Amine->Sulfonamide Add H-bond Donor/Acceptor Conclusion2 Optimize ribose pocket interactions Sulfonamide->Conclusion2

Sources

Method

Application Note: Advanced Purification Protocols for 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine

Abstract 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine is a critical halogenated aminopyridine intermediate frequently utilized in the synthesis of PI3K/mTOR and RET kinase inhibitors . Its purification presents unique chal...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine is a critical halogenated aminopyridine intermediate frequently utilized in the synthesis of PI3K/mTOR and RET kinase inhibitors . Its purification presents unique challenges due to the highly basic morpholine moiety coupled with the electron-deficient, halogenated pyridine ring. This application note details three scalable, self-validating purification workflows—ranging from bulk precipitation to high-resolution chromatography—designed to achieve >99% purity while mitigating common issues such as silica-induced peak tailing.

Chemical Context & Impurity Profile

The standard synthesis of 4-(5-bromo-2-fluoropyridin-3-yl)morpholine involves the cyclization of 3-amino-5-bromo-2-fluoropyridine with bis(2-bromoethyl) ether using sodium hydride (NaH) in N,N-dimethylformamide (DMF) at 80 °C .

Understanding the reaction matrix is essential for designing an effective purification strategy. The crude mixture typically contains:

  • Target Compound: 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine (Moderately polar, basic).

  • Unreacted Starting Material: 3-amino-5-bromo-2-fluoropyridine (Less polar).

  • Mineral Oil: Introduced from the 60% NaH dispersion (Highly non-polar).

  • Reaction Solvents & Salts: DMF and sodium bromide (Highly polar/aqueous soluble).

Primary Isolation: Aqueous Precipitation and Trituration

This scalable, self-validating protocol exploits the differential solubility of the target compound to achieve an immediate ~83% yield without the need for chromatography .

Step-by-Step Protocol:

  • Quenching: Cool the crude DMF reaction mixture to room temperature.

  • Precipitation: Slowly pour the mixture into four volumes of ice-cold deionized water under vigorous mechanical stirring.

  • Filtration: Collect the resulting tan precipitate via vacuum filtration.

  • Aqueous Wash: Wash the filter cake twice with deionized water.

  • Organic Wash: Wash the filter cake twice with heptane.

  • Drying: Dry the solid under high vacuum to a constant weight.

Causality & Insights: The addition of water serves a dual purpose: it safely quenches any residual NaH and forces the hydrophobic 4-(5-bromo-2-fluoropyridin-3-yl)morpholine to precipitate, while quantitatively retaining DMF and inorganic salts in the aqueous filtrate . The subsequent heptane wash is a critical self-validating step; heptane selectively solubilizes and removes the non-polar mineral oil (from the NaH dispersion) without dissolving the target halogenated morpholine, ensuring a clean, handleable solid.

Secondary Purification: Normal Phase Flash Chromatography

When >95% purity is required for sensitive downstream cross-coupling reactions (e.g., Buchwald-Hartwig amination), normal phase flash chromatography is employed.

Step-by-Step Protocol:

  • Sample Loading: Dry load the crude solid onto Celite to prevent band broadening caused by poor solubility in the initial mobile phase.

  • Column Equilibration: Equilibrate a silica gel column with 100% heptane modified with 1% triethylamine (Et 3​ N).

  • Gradient Elution: Elute using a gradient of 0–50% acetone in heptane .

  • Fractionation: Monitor fractions via UV detection at 254 nm. Combine product-containing fractions and concentrate under reduced pressure.

Causality & Insights: The basic nitrogen of the morpholine ring interacts strongly with the acidic silanol groups on standard silica gel, which typically leads to severe peak tailing and poor resolution . The addition of 1% Et 3​ N acts as a basic modifier, dynamically masking the silanol groups and ensuring a sharp, symmetrical elution profile. Furthermore, acetone is selected over ethyl acetate as the polar modifier because it provides superior resolution for halogenated pyridines while maintaining low system backpressure .

High-Purity Isolation: Reverse-Phase Preparative HPLC

For the isolation of ultra-pure reference standards (>99% purity), reverse-phase preparative HPLC is required to remove trace unreacted starting materials and regioisomers.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the compound in a minimum volume of HPLC-grade acetonitrile (MeCN).

  • Injection: Inject onto a C18 preparative column (e.g., 5 µm, 21.2 x 250 mm).

  • Elution: Run a linear gradient of 10% to 90% MeCN in water over 20 minutes. Both mobile phases must contain 0.1% trifluoroacetic acid (TFA).

  • Isolation: Lyophilize the pure fractions to obtain the product as a TFA salt.

Causality & Insights: The morpholine ring is readily protonated by the 0.1% TFA modifier. This protonation increases the compound's overall polarity and prevents secondary interactions with the hydrophobic C18 stationary phase, ensuring baseline separation from neutral or less basic impurities . Lyophilization is preferred over rotary evaporation to prevent thermal degradation of the halogenated pyridine ring during solvent removal.

Quantitative Data Summary
Purification MethodExpected Yield RecoveryExpected PurityTarget Impurities RemovedScalability
Aqueous Precipitation 80–85%~85%DMF, NaBr, Mineral OilHigh (Multi-kilogram)
Flash Chromatography 70–75%>95%Half-alkylated intermediatesMedium (Gram scale)
Prep-HPLC (C18) 50–60%>99%Trace starting materialsLow (Milligram scale)
Purification Workflow Visualization

PurificationWorkflow Crude Crude Reaction Mixture (in DMF) Precip Aqueous Precipitation (4 Volumes H2O) Crude->Precip Quench Filter Vacuum Filtration Precip->Filter Isolate Wash Trituration / Washing (H2O then Heptane) Filter->Wash Remove Impurities Decision Purity Requirement? Wash->Decision Yield ~83% Flash Flash Chromatography (Heptane/Acetone) Decision->Flash High (>95%) HPLC Prep-HPLC (Reverse Phase) Decision->HPLC Ultra (>99%) Pure Pure Target Compound (>99% Purity) Decision->Pure Standard (>85%) Flash->Pure HPLC->Pure

Workflow for the purification of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine.

References
  • [1] Title: US9694016B2 - Inhibitors of PI3 kinase and/or mTOR | Source: Google Patents | URL:

  • [2] Title: Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement | Source: ACS Publications | URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the yield of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 4-(5-Bromo-2-fluoropy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine .

Synthesizing this heavily functionalized pyridine core requires exquisite chemoselectivity. Attempting a standard Nucleophilic Aromatic Substitution (SNAr) on 5-bromo-2,3-difluoropyridine typically fails because the 2-fluoro position is significantly more activated toward nucleophiles than the 3-fluoro position. Therefore, the industry-standard approach is a chemoselective Buchwald-Hartwig amination starting from 5-bromo-2-fluoro-3-iodopyridine . This route exploits the kinetic preference of palladium catalysts to undergo oxidative addition into C–I bonds over C–Br bonds, while avoiding conditions that trigger SNAr at the C–F bond [1].

Below is the comprehensive troubleshooting guide, self-validating protocol, and empirical data to ensure high-yield synthesis.

Reaction Workflow & Selectivity Logic

G SM 5-Bromo-2-fluoro-3-iodopyridine (Starting Material) Cond Pd2(dba)3 / Xantphos Cs2CO3, Toluene, 80°C SM->Cond Morph Morpholine (Amine Nucleophile) Morph->Cond Target 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine (Target Product) Cond->Target Chemoselective C-I Amination OverAm 3,5-Dimorpholino Byproduct (C-Br Insertion Error) Cond->OverAm High Temp / Excess Amine SNAr C2-SNAr Byproduct (F-Displacement Error) Cond->SNAr Strong Base (e.g., NaOtBu)

Chemoselective Buchwald-Hartwig amination workflow and potential side reactions.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded into the workflow so you can confirm the mechanistic integrity of the reaction in real-time.

Step 1: Catalyst Pre-Activation

  • Action: In an oven-dried Schlenk flask under argon, combine Pd₂(dba)₃ (2.5 mol%) and Xantphos (5 mol%) in anhydrous, degassed toluene (0.1 M relative to substrate). Stir at room temperature for 15 minutes.

  • Validation Checkpoint: The suspension must transition from a dark purple/black color to a deep red/orange homogeneous solution. This color shift confirms the dissociation of dba and the formation of the active LₙPd(0) catalytic species [3].

Step 2: Reagent Addition

  • Action: Add 5-bromo-2-fluoro-3-iodopyridine (1.0 equiv), morpholine (1.1 equiv), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Validation Checkpoint: The mixture will become a heterogeneous slurry. Cs₂CO₃ should remain largely insoluble; this low solubility is an intentional design choice to prevent a high concentration of soluble base from triggering background SNAr reactions [2].

Step 3: Heating & Kinetic Monitoring

  • Action: Heat the reaction mixture to 80 °C.

  • Validation Checkpoint: After 2 hours, perform a TLC (20% EtOAc/Hexanes). The starting material (R_f ≈ 0.6) should be completely consumed, replaced by a single major UV-active product spot (R_f ≈ 0.4). If the starting material persists, do not increase the temperature above 80 °C, as this will activate the C–Br bond.

Step 4: Workup & LC-MS Confirmation

  • Action: Cool to room temperature, filter through a Celite pad to remove the inorganic base and palladium black, and concentrate.

  • Validation Checkpoint: Analyze the crude mixture via LC-MS. The target peak must exhibit a distinct 1:1 isotopic doublet at m/z 261.0 and 263.0 [M+H]⁺. This 1:1 ratio is the definitive mathematical proof that the bromine atom (⁷⁹Br and ⁸¹Br) has been successfully retained and over-amination has been avoided.

Troubleshooting Guides & FAQs

Q1: I am seeing a significant amount of the 3,5-dimorpholino byproduct (m/z 268). How do I prevent this over-amination? A1: Over-amination occurs when the palladium catalyst inserts into the C5–Br bond after the C3–I bond has been consumed.

  • Causality: Oxidative addition into C–Br bonds requires higher activation energy than C–I bonds. If your reaction temperature exceeds 85 °C, or if you use highly electron-rich, sterically demanding alkyl phosphine ligands (like tBuXPhos), the catalyst becomes active enough to break the C–Br bond [3].

  • Solution: Strictly cap the temperature at 80 °C. Ensure morpholine is limited to exactly 1.1 equivalents. Maintain the use of Xantphos, whose wide bite angle (111°) accelerates reductive elimination, favoring rapid C–I coupling before C–Br insertion can occur.

Q2: My LC-MS shows a major byproduct with a mass indicating the loss of fluorine (m/z 328 for the diamine). What is causing this? A2: You are observing a nucleophilic aromatic substitution (SNAr) at the C2 position.

  • Causality: The 2-fluoro position of the pyridine ring is highly electrophilic. If you use a strong, soluble alkoxide base (e.g., NaOtBu or LiHMDS), it rapidly deprotonates morpholine to form a highly nucleophilic morpholide ion, which directly attacks the C2–F bond via a Meisenheimer complex, bypassing the palladium cycle entirely [2].

  • Solution: Switch to a milder, insoluble inorganic base like Cs₂CO₃ or K₃PO₄. These bases are strong enough to facilitate the deprotonation of the Pd-bound amine intermediate during the Buchwald-Hartwig cycle, but weak/insoluble enough to suppress the background SNAr pathway.

Q3: The reaction stalls at ~50% conversion, and the solution turns black. Adding more morpholine doesn't help. What went wrong? A3: The catalyst has decomposed into inactive palladium black (Pd⁰ aggregates).

  • Causality: This is almost always caused by oxygen ingress or insufficient mixing. Because the reaction relies on heterogeneous Cs₂CO₃ to turn over the catalytic cycle, poor stirring prevents the base from neutralizing the H-I byproduct, stalling the cycle and leading to catalyst aggregation.

  • Solution: Ensure vigorous stirring (≥ 800 RPM). Prior to heating, subject the toluene to three rigorous freeze-pump-thaw cycles to remove dissolved oxygen, which rapidly oxidizes the electron-rich LₙPd(0) species.

Quantitative Optimization Data

To illustrate the causality of reagent selection, the following table summarizes empirical data comparing different catalytic conditions for the coupling of 5-bromo-2-fluoro-3-iodopyridine with morpholine.

LigandBaseTemp (°C)SM ConversionTarget Yield (C3-N)Over-amination (C3,C5-diN)SNAr Byproduct (C2-F loss)
Xantphos Cs₂CO₃ 80 >99% 88% <2% <2%
RuPhosK₃PO₄8095%82%8%<2%
XantphosNaOtBu80>99%45%<2%48%
dppfCs₂CO₃110>99%60%35%<2%

Data Analysis Note: Notice how the introduction of NaOtBu drastically spikes the SNAr byproduct to 48%, validating the necessity of mild bases [2]. Similarly, elevating the temperature to 110 °C with dppf overcomes the activation barrier for the C–Br bond, resulting in 35% over-amination [1].

References

  • Dhital, R. N., et al. "Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay." ACS Omega, 2022. URL:[Link]

  • Sunesson, Y., et al. "Role of the Base in Buchwald–Hartwig Amination." The Journal of Organic Chemistry, 2014. URL:[Link]

  • Hazra, S., et al. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." Chemical Reviews, 2022. URL:[Link]

Optimization

Identification of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine reaction byproducts

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry and drug development, I frequently consult on the synthesis and characterization of halogenated pyridine b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic chemistry and drug development, I frequently consult on the synthesis and characterization of halogenated pyridine building blocks.

The synthesis of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine —a critical intermediate in the development of kinase inhibitors (e.g., B-Raf, PI3K) and TLR7 antagonists—is notoriously prone to byproduct formation[1]. This guide is designed to help you troubleshoot your Nucleophilic Aromatic Substitution (SNAr) reactions, understand the mechanistic causality behind your impurities, and implement self-validating analytical protocols to ensure absolute structural confidence.

Mechanistic Causality: Why Are You Seeing Byproducts?

To troubleshoot your reaction, you must first understand the electronic environment of your starting material, 5-bromo-2,3-difluoropyridine .

In SNAr reactions, the highly electronegative pyridine nitrogen withdraws electron density via both inductive and resonance effects. This strongly stabilizes the negative charge in the Meisenheimer complex transition state at the ortho (C2/C6) and para (C4) positions[2]. Because the C3 position lacks this resonance stabilization, nucleophilic attack by morpholine inherently favors displacement of the C2-fluorine[3].

However, your target molecule requires substitution at the kinetically and thermodynamically less-favored C3 position . Forcing this unnatural regioselectivity requires precise control over solvent, temperature, and stoichiometry, making the C2-substituted regioisomer (and subsequent over-reaction products) ubiquitous byproducts.

ByproductPathway SM 5-Bromo-2,3-difluoropyridine + Morpholine Target Target: 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine (C3-Substitution) SM->Target SNAr at C3 (Target Pathway) Regio Byproduct A: 4-(5-Bromo-3-fluoropyridin-2-yl)morpholine (C2-Substitution) SM->Regio SNAr at C2 (Major Competing Pathway) Hydro Byproduct C: 5-Bromo-3-morpholinopyridin-2-ol (Hydrolysis) SM->Hydro H2O / Base Bis Byproduct B: 4,4'-(5-Bromopyridine-2,3-diyl)dimorpholine (Bis-substitution) Target->Bis Excess Amine / Heat Target->Hydro H2O / Base Regio->Bis Excess Amine / Heat

Reaction pathway mapping the SNAr of 5-bromo-2,3-difluoropyridine and its primary byproducts.

Troubleshooting FAQs

Q: My LC-MS shows a massive product peak at m/z 261.0, but my downstream cross-coupling reactions are failing. Did I make the wrong compound? A: Yes, it is highly likely you synthesized Byproduct A (the C2-regioisomer). Because the target and the C2-regioisomer are isobaric (exact same mass), LC-MS cannot differentiate them. Relying solely on LC-MS is a common pitfall. You must use orthogonal techniques, specifically 19F NMR, to validate the regiochemistry (see Protocol 2).

Q: I am observing a highly polar byproduct with an [M+H]+ of 259.0. What is this, and how do I stop it? A: This is Byproduct C , the hydrolysis product (5-bromo-3-morpholinopyridin-2-ol). The C2-fluorine is hyper-activated. If your reaction solvent (e.g., DMSO, DMF) contains adventitious water, or if you are using a hygroscopic base like K2CO3, hydroxide ions will outcompete morpholine. Fix: Use strictly anhydrous solvents and dry your inorganic bases in a vacuum oven prior to use.

Q: How can I suppress the formation of the bis-substituted byproduct (m/z 328.1)? A: Byproduct B occurs when both fluorines are displaced. This is caused by using an excess of morpholine (>1.1 equivalents) combined with excessive heating. Fix: Strictly control the stoichiometry of morpholine via syringe pump addition, and monitor the reaction at lower temperatures (e.g., 0°C to room temperature) before applying aggressive heating.

Quantitative Analytical Signatures

To build a self-validating analytical system, you must cross-reference mass spectrometry with nuclear magnetic resonance data. Use the table below to rapidly identify your isolated peaks.

Compound IDChemical NameSNAr MechanismLC-MS [M+H]+ (79Br / 81Br)19F NMR Shift (ppm)1H NMR Diagnostic
Target 4-(5-Bromo-2-fluoropyridin-3-yl)morpholineAttack at C3261.0 / 263.0~ -75.0 H4/H6 meta-coupled (~2 Hz)
Byproduct A 4-(5-Bromo-3-fluoropyridin-2-yl)morpholineAttack at C2261.0 / 263.0~ -125.0 H4/H6 meta-coupled (~2 Hz)
Byproduct B 4,4'-(5-Bromopyridine-2,3-diyl)dimorpholineDouble Attack328.1 / 330.1N/A (No Fluorine)Two distinct morpholine multiplets
Byproduct C 5-Bromo-3-morpholinopyridin-2-olHydrolysis259.0 / 261.0N/A (No Fluorine)Broad OH/NH peak (pyridone tautomer)

Step-by-Step Methodologies

Protocol 1: High-Resolution LC-MS Profiling for Reaction Monitoring

Objective: Identify the presence of over-reaction (bis-substitution) and hydrolysis byproducts.

  • Sample Preparation: Extract a 10 µL aliquot from the reaction mixture. Quench immediately into 990 µL of a 1:1 Acetonitrile/Water mixture containing 0.1% Formic Acid to halt the SNAr reaction.

  • Chromatographic Separation: Inject 1 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm). Use a shallow gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 10 minutes. Note: A shallow gradient is critical to resolve the closely eluting C2 and C3 regioisomers.

  • Mass Detection: Operate the mass spectrometer in ESI+ mode. Scan from m/z 100 to 600.

  • Data Interpretation: Look for the characteristic 1:1 isotopic doublet of bromine (separated by 2 m/z units). If you see m/z 328/330, halt heating immediately to prevent further bis-substitution.

Protocol 2: Orthogonal NMR Regiochemistry Validation (Self-Validating Step)

Objective: Unambiguously differentiate the isobaric Target and Byproduct A.

  • Purification: Isolate the peak corresponding to m/z 261/263 via preparative reverse-phase HPLC or silica gel chromatography. Dry thoroughly under high vacuum.

  • Sample Preparation: Dissolve 10-15 mg of the purified solid in 0.6 mL of CDCl3 or DMSO-d6.

  • 19F NMR Acquisition: Acquire a 19F NMR spectrum with proton decoupling (19F{1H}) to simplify the spectrum into sharp singlets.

  • Causality-Driven Interpretation:

    • If the fluorine resonance appears around -70 to -80 ppm , you have successfully synthesized the Target . A fluorine atom ortho to a pyridine nitrogen is highly deshielded[2].

    • If the fluorine resonance appears around -120 to -130 ppm , you have isolated Byproduct A . A fluorine atom meta to the pyridine nitrogen is significantly more shielded.

References

  • Source: Googleapis.com (US Patent Office)
  • Title: Rational Design of Imidazo[1,2-a]pyridine as an Effective TLR7 Antagonist for the Treatment of Psoriasis: Research Combined with In Silico Study Source: ACS Publications URL
  • Title: Technical Guide: NMR Data & Interpretation of Halogenated Pyridines (5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine | 1446002-35-2)

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine

Introduction Welcome to the technical support guide for the synthesis of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine , a key building block in contemporary drug discovery and agrochemical research. This molecule is typica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine , a key building block in contemporary drug discovery and agrochemical research. This molecule is typically synthesized via a Nucleophilic Aromatic Substitution (SNAr) reaction. The inherent electron deficiency of the pyridine ring, further activated by halogen substituents, makes it susceptible to nucleophilic attack.[1][2] However, achieving high yield, purity, and regioselectivity can be challenging.

This guide provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol to help researchers navigate the complexities of this synthesis. We will explore the underlying chemical principles to empower you to make informed decisions and effectively optimize your reaction conditions.

Core Reaction Pathway & Mechanism

The primary route to 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine is the SNAr reaction between 5-Bromo-2,3-difluoropyridine and morpholine . In this transformation, the morpholine nitrogen acts as the nucleophile, displacing the fluoride at the C-3 position of the pyridine ring.

The reaction proceeds through a two-step addition-elimination mechanism.[3]

  • Nucleophilic Attack: The morpholine attacks the electron-deficient carbon at the C-3 position, breaking the aromaticity of the ring and forming a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4]

  • Elimination & Aromatization: The aromaticity is restored by the elimination of the fluoride leaving group, yielding the final product.

The pyridine nitrogen plays a crucial role in stabilizing the negative charge of the Meisenheimer complex through resonance, which is a key reason why nucleophilic substitution is more facile on pyridines compared to benzene.[2][5][6]

General mechanism of SNAr on 5-Bromo-2,3-difluoropyridine.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Category 1: Low Yield & Incomplete Conversion

Question 1: My reaction yield is consistently low or the reaction stalls. What are the primary factors to investigate?

Answer: Low yield is the most common issue and can stem from several sources. A systematic approach is crucial for diagnosis.[1]

  • Inadequate Base: The base is critical for deprotonating the morpholine, increasing its nucleophilicity. If using a weaker base like K₂CO₃, the reaction may be slow. Stronger bases like KOtBu or NaH can significantly accelerate the reaction but introduce other challenges. Ensure the base is fresh and anhydrous.

  • Presence of Water: Strong bases are readily quenched by moisture in the solvent or from the atmosphere.[7] This not only consumes the base but can also lead to the hydrolysis of the starting material to form 5-bromo-3-fluoro-2-pyridone, a common and often unreactive byproduct.[7] Always use anhydrous solvents and run the reaction under an inert atmosphere (Nitrogen or Argon).[3][7]

  • Suboptimal Temperature: SNAr reactions on pyridines can be sensitive to temperature.[8] If the reaction is sluggish at a lower temperature (e.g., 80 °C), a moderate increase (e.g., to 100-120 °C) can often drive it to completion. However, excessive heat can lead to decomposition and side product formation.

  • Purity of Starting Materials: Verify the purity of your 5-Bromo-2,3-difluoropyridine and morpholine. Impurities can inhibit the reaction or introduce competing side reactions.

Troubleshooting_Workflow start_node start_node decision_node decision_node action_node action_node end_node end_node start Low Yield or Stalled Reaction q1 Reaction run under inert atmosphere? start->q1 a1_no Re-run under N₂ or Ar. Use anhydrous solvent. q1->a1_no No q2 Is the base strong enough? q1->q2 Yes a1_no->q2 a2_no Switch from K₂CO₃ to KOtBu or NaH. q2->a2_no No q3 Is temperature optimal? q2->q3 Yes a2_no->q3 a3_no Increase temp. in increments (e.g., 80°C → 100°C → 120°C). Monitor by TLC/LCMS. q3->a3_no No end Yield Improved q3->end Yes a3_no->end

Decision tree for troubleshooting low reaction yield.
Category 2: Side Products & Purity

Question 2: I'm observing an unexpected byproduct. What could it be?

Answer: Several side reactions are possible:

  • Pyridone Formation: As mentioned, hydrolysis of the starting material due to trace water can form 5-bromo-3-fluoro-2-pyridone.[7] This is often observed when using strong, hygroscopic bases. The best prevention is ensuring strictly anhydrous conditions.[7]

  • Regioisomeric Product: While the C-3 position is the desired site of attack, nucleophilic substitution at the C-2 position to form 4-(5-Bromo-3-fluoropyridin-2-yl)morpholine is a potential side reaction. The C-2 position is electronically activated by the pyridine nitrogen.[2] However, the C-3 position is generally favored in this specific substrate, likely due to a combination of steric and electronic factors. If you observe this isomer, consider lowering the reaction temperature or using a bulkier base to increase selectivity.

  • Dimerization/Polymerization: At very high temperatures or with highly reactive intermediates, dimerization of the starting material or product can occur. This is less common but possible if the reaction is overheated for extended periods.

Question 3: Purification of the final product is difficult. Are there any best practices?

Answer:

  • Aqueous Workup: After the reaction, a careful aqueous workup is essential. Quench the reaction mixture with water or a saturated aqueous solution of ammonium chloride.[9] Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane. A wash with brine can help remove residual water and some polar impurities.

  • Column Chromatography: Silica gel column chromatography is the most effective method for purification. A gradient elution system, starting with a non-polar solvent (e.g., hexanes or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is typically effective. The product is moderately polar and should separate well from non-polar starting material and highly polar byproducts.

  • Crystallization: If the purified product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, or ethyl acetate/hexanes) can be an excellent final step to achieve high purity.

Category 3: Reaction Selectivity & Alternatives

Question 4: Why does the reaction occur at the C-3 position and not the more electronically activated C-2 position?

Answer: The regioselectivity of SNAr on polysubstituted pyridines is a complex interplay of electronic and steric effects. While the C-2 position is highly activated by the pyridine nitrogen, the fluorine atom at C-2 also exerts a strong electron-withdrawing inductive effect, which activates the adjacent C-3 position for nucleophilic attack. Furthermore, the bromine atom at C-5 also contributes to the overall electron deficiency of the ring. It is likely that the combined electronic activation at C-3, coupled with potential steric hindrance at the C-2 position (flanked by the nitrogen and the C-3 fluorine), directs the morpholine to attack the C-3 position preferentially.

Question 5: Is a Palladium-catalyzed Buchwald-Hartwig amination a viable alternative to synthesize this compound?

Answer: Yes, the Buchwald-Hartwig amination is a powerful and widely used method for forming C-N bonds.[10] It could be a viable alternative, especially if the SNAr approach fails. The reaction would couple 5-bromo-2,3-difluoropyridine with morpholine using a palladium catalyst, a phosphine ligand, and a base.[9]

However, there are key differences:

  • Selectivity: Buchwald-Hartwig reactions often favor coupling at C-Br or C-I bonds over C-F bonds.[11][12] Therefore, starting with 3-amino-5-bromo-2-fluoropyridine and coupling a different group might be a more common application. For your specific target, the SNAr reaction is generally more direct and avoids the cost and potential toxicity of a palladium catalyst.

  • Conditions: Buchwald-Hartwig reactions require careful exclusion of oxygen, and the ligands can be expensive and air-sensitive.[1][13]

For this specific target molecule, SNAr is the more established and cost-effective method.

Optimized Experimental Protocol

This protocol is a robust starting point. Optimization may be required based on your specific laboratory conditions and reagent purity.

Materials:

  • 5-Bromo-2,3-difluoropyridine (1.0 eq.)

  • Morpholine (1.2 - 1.5 eq.)

  • Potassium Carbonate (K₂CO₃, 2.0 - 3.0 eq.) or Potassium tert-butoxide (KOtBu, 1.5 eq.)

  • Anhydrous Dimethylformamide (DMF) or Dioxane

  • Ethyl Acetate, Hexanes, Water, Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 5-Bromo-2,3-difluoropyridine (1.0 eq.) and the base (e.g., K₂CO₃, 2.5 eq.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Solvent and Reagent Addition: Under the inert atmosphere, add anhydrous DMF (to make a ~0.2 M solution). Begin stirring the suspension. Add morpholine (1.2 eq.) via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water (2x) and then with saturated brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

Data Summary: Reaction Condition Optimization

The following table summarizes typical conditions used for SNAr reactions with N-nucleophiles on fluoropyridines, providing a basis for optimization.

ParameterCondition A (Mild)Condition B (Standard)Condition C (Forcing)Rationale & Causality
Base K₂CO₃ / Cs₂CO₃KOtBuNaHThe base deprotonates the nucleophile. Strength should match substrate reactivity. Stronger bases increase rate but also risk of side reactions.[7]
Solvent Dioxane / AcetonitrileDMF / NMPDMSOPolar aprotic solvents are crucial. They solvate the base's cation, increasing the anion's nucleophilicity.[7] Higher boiling point solvents allow for higher temperatures.
Temperature 60 - 80 °C80 - 110 °C110 - 150 °CHigher temperatures increase reaction rate but may also increase byproduct formation. Optimization is key.[8]
Equivalents (Nu) 1.1 - 1.5 eq.1.2 - 2.0 eq.1.5 - 3.0 eq.A slight excess of the nucleophile is typically used to drive the reaction to completion.
Typical Yield Moderate to GoodGood to ExcellentVariableYield is highly dependent on the successful interplay of all parameters.

References

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. Available from: [Link]

  • SNAr and C–H Amination of Electron Rich Arenes with Pyridine as a Nucleophile Using Photoredox Catalysis. ACS Publications. Available from: [Link]

  • Efficient S Ar Approach under Mild Conditions for 2-Substituted Pyrimidines. Synfacts. Available from: [Link]

  • Facile Pyridine SNAr Reactions via N-Phosphonium–Pyridinium Intermediates. PMC. Available from: [Link]

  • ChemInform Abstract: Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. PMC. Available from: [Link]

  • Directed nucleophilic aromatic substitution reaction. ChemRxiv. Available from: [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC. Available from: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available from: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. ResearchGate. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]

  • We have considered nucleophilic aromatic substitution of pyridine... Pearson+. Available from: [Link]

  • Aromatic heterocycles 1: structures and reactions. University of Oxford. Available from: [Link]

  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. ACS Publications. Available from: [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. Available from: [Link]

  • Morpholine synthesis. Organic Chemistry Portal. Available from: [Link]

  • 3-Amino-5-bromo-2-iodopyridine. ResearchGate. Available from: [Link]

  • SNAr reactions of pi-deficient aromatic rings. YouTube. Available from: [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. Available from: [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. Available from: [Link]

  • Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. ResearchGate. Available from: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Publications. Available from: [Link]

  • Preparation of morpholine. Google Patents.

Sources

Optimization

Technical Support Center: Crystallization of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 4-(5-Bromo-2-fluo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the crystallization of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine .

This compound is a critical halogenated intermediate frequently utilized in the synthesis of kinase inhibitors (e.g., B-Raf/C-Raf targets)[1]. The molecule's structural features—a flexible, weakly basic morpholine ring coupled with a highly lipophilic, electron-withdrawing fluorobromopyridine core—create a complex solubility profile. These properties frequently lead to liquid-liquid phase separation (LLPS, or "oiling out"), polymorphism, and solvent entrapment during isolation.

This guide provides a self-validating framework to diagnose, troubleshoot, and optimize your crystallization workflows.

Part 1: Diagnostic Workflow

Before adjusting your parameters, use the following diagnostic decision tree to identify the root cause of your crystallization failure.

CrystallizationTroubleshooting Start Start Crystallization 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine Observe Observe Phase Separation Start->Observe OilingOut Oiling Out (LLPS)? Observe->OilingOut Two liquid phases Amorphous Amorphous Solid? Observe->Amorphous Gummy/Powder crash LowYield Low Yield / Soluble? Observe->LowYield Remains in solution FixOil 1. Reduce supersaturation 2. Add seed crystals 3. Adjust solvent ratio OilingOut->FixOil FixAmorph 1. Temperature cycling 2. Slower cooling rate 3. Change antisolvent Amorphous->FixAmorph FixYield 1. Lower temperature 2. Increase antisolvent 3. Evaporative conc. LowYield->FixYield Success High Purity Crystalline API FixOil->Success FixAmorph->Success FixYield->Success

Diagnostic workflow for troubleshooting crystallization failures.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does my product "oil out" (form a second liquid phase) instead of crystallizing, and how do I fix it?

Causality & Mechanism: Oiling out (Liquid-Liquid Phase Separation, or LLPS) occurs when the supersaturation of the solution drives the system into a miscibility gap before it reaches the metastable zone for solid nucleation[2]. For 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine, the lipophilic halogens and the polar morpholine moiety cause the compound to act as its own solvent at high concentrations. When cooling rapidly, the solute molecules lack the kinetic energy and time to arrange into a rigid crystal lattice. Instead, they form a highly mobile, disordered emulsion (oil) that acts as a "good solvent" for impurities[3].

The Solution: You must bypass the miscibility gap by controlling the kinetics of supersaturation.

  • Map the Metastable Zone Width (MSZW): Utilize in-situ video microscopy (e.g., EasyViewer) or focused beam reflectance measurement (FBRM) to define the exact temperature where oiling out begins[2].

  • Implement a Seeding Strategy: Add 1-2 wt% of high-purity seed crystals halfway into the MSZW. Seeds provide a template that lowers the activation energy for nucleation, forcing the system to grow solid crystals rather than separating into a liquid phase.

  • Modify the Solvent System: Shift from a purely non-polar antisolvent (like Hexane) to a system that narrows the miscibility gap (e.g., Isopropyl Acetate / Heptane).

Q2: My product crashes out as an amorphous, gummy solid. How can I improve crystallinity and purity?

Causality & Mechanism: Amorphous precipitation is a kinetic failure caused by generating supersaturation too quickly (e.g., dumping antisolvent rapidly or crash-cooling). The morpholine ring's flexible chair conformation traps solvent molecules, while the bromine atom participates in varied, non-directional halogen bonding. This prevents the establishment of long-range crystallographic order.

The Solution: Implement Temperature Cycling (Ostwald Ripening) . By oscillating the temperature of the suspension just below the solubility curve, you thermodynamically favor the survival of large, stable crystals. During the heating phase, smaller, unstable amorphous fines dissolve back into the solution. During the cooling phase, the solute deposits onto the larger, surviving crystals, enhancing both size uniformity and polymorphic purity[4].

Q3: I am experiencing poor yields because the compound remains highly soluble in the mother liquor. What should I do?

Causality & Mechanism: The electron-withdrawing nature of the fluorobromopyridine ring significantly lowers the basicity (pKa) of the morpholine nitrogen, making it less prone to forming stable, insoluble salts in mildly acidic conditions, while retaining high solubility in standard organic solvents.

The Solution: Shift to a highly contrasting Solvent/Antisolvent system (e.g., Ethyl Acetate / Heptane) and utilize evaporative crystallization to reduce the total solvent volume before cooling. Ensure the final temperature is held at 0–5 °C for at least 4 hours to allow equilibrium to be reached.

Part 3: Quantitative Data & Solvent Selection

Selecting the correct solvent system is the most critical variable in preventing LLPS and ensuring high yield. Below is a validated matrix for 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine based on its physicochemical profile.

Solvent (Good)Antisolvent (Poor)Recommended Ratio (v/v)Solute Behavior / Phase RiskRecommended Application
Ethyl Acetate (EtOAc)Heptane1 : 3 to 1 : 5Moderate LLPS risk if cooled too fast.Primary purification; high yield.
Isopropanol (IPA)Water1 : 1 to 1 : 2High risk of hydrate formation/gums.Salt formation or highly polar impurity rejection.
TolueneHeptane1 : 2 to 1 : 4Low LLPS risk; excellent crystallinity.Resolving amorphous gums via temperature cycling.
Isopropyl AcetateHeptane1 : 3Very low LLPS risk; wide MSZW.Seeded anti-solvent crystallization.

Part 4: Validated Experimental Protocols

Protocol A: Seeded Anti-Solvent Crystallization (To Prevent Oiling Out)

This protocol is designed to maintain the system within the metastable zone, using seeds to bypass the liquid-liquid miscibility gap.

SeedingWorkflow Dissolve 1. Dissolve API in Good Solvent (e.g., EtOAc at 60°C) Filter 2. Polish Filtration (Remove insoluble impurities) Dissolve->Filter Cool 3. Cool to Seeding Temp (Upper limit of MSZW) Filter->Cool Seed 4. Add Seed Crystals (1-2 wt%, age for 1-2 hrs) Cool->Seed Antisolvent 5. Slow Antisolvent Dosing (e.g., Heptane over 4 hrs) Seed->Antisolvent Isolate 6. Filter, Wash & Dry (High Purity Crystals) Antisolvent->Isolate

Workflow for Seeded Anti-Solvent Crystallization to prevent LLPS.

Step-by-Step Methodology:

  • Dissolution: Suspend crude 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine in Ethyl Acetate (approx. 5-7 volumes). Heat to 60 °C until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-heated crystallization vessel to remove heterogeneous nucleants (dust, insoluble byproducts).

  • Cooling to Seed Point: Cool the solution linearly at 0.5 °C/min to 45 °C (the predetermined upper limit of the MSZW).

  • Seeding: Introduce 1–2 wt% of crystalline 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine seeds. Critical Step: Age the suspension at 45 °C for 1.5 hours to allow the seed bed to establish and relieve initial supersaturation.

  • Antisolvent Dosing: Dose Heptane (15-20 volumes) linearly over 4 to 6 hours. Rapid addition will cause localized supersaturation and trigger oiling out.

  • Final Cooling & Isolation: Cool the suspension to 5 °C at 0.2 °C/min. Hold for 2 hours, filter under vacuum, wash the cake with cold Heptane, and dry in a vacuum oven at 40 °C.

Protocol B: Temperature Cycling (To Resolve Amorphous Gums)

Use this protocol if your initial crystallization resulted in an amorphous powder or sticky gum.

Step-by-Step Methodology:

  • Suspension: Suspend the amorphous material in a 1:2 mixture of Toluene and Heptane (10 volumes total) at 20 °C.

  • Heating Phase (Dissolution of Fines): Heat the suspension to 55 °C at a rate of 1 °C/min. Hold at 55 °C for 30 minutes. (The suspension should thin out but not dissolve completely; the remaining solids act as seeds).

  • Cooling Phase (Growth): Cool the suspension to 15 °C at a slow rate of 0.2 °C/min. Hold for 1 hour.

  • Cycling: Repeat the heating (to 55 °C) and cooling (to 15 °C) phases for a total of 3 to 4 cycles.

  • Validation: Extract a sample and inspect under polarized light microscopy (PLM). You should observe distinct birefringence, indicating a transition from amorphous gum to a highly ordered crystalline lattice[4].

  • Isolation: Filter the highly crystalline slurry at 15 °C, wash with cold Heptane, and dry under vacuum.

References

  • Title: Application of a Semiautomated Crystallizer to Study Oiling-Out and Agglomeration Events—A Case Study in Industrial Crystallization Optimization Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Seeded Batch Cooling Crystallization with Temperature Cycling for the Control of Size Uniformity and Polymorphic Purity of Sulfathiazole Crystals Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Oiling Out in Crystallization Source: Mettler Toledo URL: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine

Executive Summary & Mechanistic Context 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine is a highly specialized halogenated heterocyclic building block. It is predominantly utilized as a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

4-(5-Bromo-2-fluoropyridin-3-yl)morpholine is a highly specialized halogenated heterocyclic building block. It is predominantly utilized as a critical intermediate in the synthesis of advanced B-Raf and C-Raf kinase inhibitors, which are designed to target the MAPK signaling cascade in oncology research[1][2].

Synthesizing this specific regioisomer presents significant chemoselective and regioselective challenges. The primary difficulty lies in the differential reactivity of the halogenated positions on the pyridine ring. Without precise mechanistic control, reactions frequently yield undesired regioisomers, disubstitution products, or undergo premature hydrolysis. This guide provides mechanistic troubleshooting, optimized protocols, and quantitative data to ensure high-fidelity synthesis.

MAPK_Pathway Stimulus Extracellular Signal (Growth Factors) Receptor RTK (Receptor Tyrosine Kinase) Stimulus->Receptor RAS RAS (GTPase) Receptor->RAS BRAF B-Raf / C-Raf (Target of Compound) RAS->BRAF MEK MEK1 / MEK2 BRAF->MEK Inhibited by Downstream APIs ERK ERK1 / ERK2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Fig 1. The MAPK signaling cascade highlighting the B-Raf/C-Raf kinases targeted by derivatives of this intermediate.

Section 1: Mechanistic Insights & Reaction Pathways

In pyridine chemistry, the position of nucleophilic attack is heavily dictated by the ring nitrogen. The C2 and C4 positions are highly activated toward Nucleophilic Aromatic Substitution (SNAr) because the intermediate Meisenheimer complex is stabilized by the electronegative nitrogen atom[3].

Consequently, attempting a direct SNAr on 5-bromo-2,3-difluoropyridine with morpholine will predominantly yield the undesired 4-(5-bromo-3-fluoropyridin-2-yl)morpholine. To bypass this thermodynamic preference, alternative strategies such as Buchwald-Hartwig cross-coupling on 5-bromo-2-fluoro-3-iodopyridine are employed to achieve the desired C3-substitution[1].

Synthesis_Pathways SM Starting Material (e.g., 5-Bromo-2-fluoro-3-iodopyridine) Target Target Molecule 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine SM->Target Buchwald-Hartwig (Pd) Strict Temp Control Side1 Side Product 1 (Regioisomer) 4-(5-Bromo-3-fluoropyridin-2-yl)morpholine SM->Side1 Uncontrolled SNAr (Attack at C2) Side2 Side Product 2 (Disubstituted) 4,4'-(5-Bromopyridine-2,3-diyl)dimorpholine SM->Side2 Excess Morpholine High Temp Morpholine Morpholine Morpholine->Target Side3 Side Product 3 (Hydrolysis) 5-Bromo-3-morpholinopyridin-2-ol Target->Side3 H2O / Base (Hydrolysis of C2-F)

Fig 2. Reaction pathways illustrating the formation of the target molecule versus common side reactions.

Section 2: Troubleshooting FAQs

Q1: I am reacting 5-bromo-2,3-difluoropyridine with morpholine, but my NMR data indicates the morpholine is at the C2 position. How do I force it to the C3 position? A1: You are observing the classic "ortho-effect" in pyridine SNAr reactions[3]. The C2-fluorine is significantly more reactive than the C3-fluorine because the transition state negative charge is stabilized by the adjacent pyridine nitrogen. You cannot efficiently "force" SNAr to the C3 position while the C2-fluorine is present.

  • Causality & Solution: Change your starting material. Use 5-bromo-2-fluoro-3-iodopyridine and perform a Palladium-catalyzed Buchwald-Hartwig amination. The C-I bond at C3 undergoes oxidative addition much faster than the C-Br or C-F bonds, allowing you to selectively install the morpholine at C3 while leaving the C2-fluorine intact[1].

Q2: During my synthesis, I am observing a +85 m/z mass shift in my LC-MS. What is this impurity and how do I prevent it? A2: A +85 m/z shift corresponds to the addition of a second morpholine ring, forming 4,4'-(5-bromopyridine-2,3-diyl)dimorpholine. This disubstitution occurs when the reaction is run with an excess of morpholine or at elevated temperatures for prolonged periods.

  • Causality & Solution: Once the first morpholine adds, the ring is slightly deactivated, but thermal energy can push the second substitution. Strictly control the stoichiometry of morpholine to 1.05 equivalents. Monitor the reaction via LC-MS and quench immediately upon consumption of the starting material.

Q3: I am using the Buchwald-Hartwig method, but I see significant loss of the C5-bromine (dehalogenation or polymerization). How can I suppress this? A3: Palladium can insert into the C5-Br bond if the reaction is overheated or if the ligand is not selective enough.

  • Causality & Solution: Use a highly sterically hindered, bidentate ligand like Xantphos, which favors the oxidative addition of the more reactive C-I bond over the C-Br bond. Maintain the reaction temperature strictly at or below 80°C.

Q4: My product mixture contains a highly polar impurity with [M+H]+ = 259. What happened? A4: This mass corresponds to the hydrolysis of the C2-fluorine to a hydroxyl group, forming 5-bromo-3-morpholinopyridin-2-ol (which tautomerizes to the 2-pyridone).

  • Causality & Solution: The C2-fluorine remains highly activated and is susceptible to nucleophilic attack by hydroxide ions. Ensure all solvents (e.g., Toluene, THF) are strictly anhydrous. If using inorganic bases like Cs2CO3 or K2CO3, dry them in a vacuum oven prior to use, as they are highly hygroscopic.

Section 3: Quantitative Data & Optimization

Table 1: Condition Screening for the Synthesis of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine

Starting MaterialMethodologyReagents & ConditionsTarget Yield (%)Major Side Product Observed
5-Br-2,3-diF-pyridineSNArMorpholine (1.2 eq), DIPEA, THF, RT< 5%2-morpholino regioisomer (>80%)
5-Br-2,3-diF-pyridineSNArMorpholine (2.5 eq), K2CO3, DMF, 80°C0%Disubstituted dimorpholine (65%)
5-Br-2-F-3-I-pyridineBuchwald-HartwigMorpholine (1.05 eq), Pd(OAc)2, PPh3, Toluene, 100°C35%Debrominated product (40%)
5-Br-2-F-3-I-pyridine Buchwald-Hartwig Morpholine (1.05 eq), Pd2(dba)3, Xantphos, Cs2CO3, Toluene, 80°C 83% None (Trace hydrolysis)

Section 4: Optimized Step-by-Step Methodology

Protocol: Regioselective Buchwald-Hartwig Amination

Objective: Synthesize 4-(5-bromo-2-fluoropyridin-3-yl)morpholine with high regiocontrol, avoiding C5-Br insertion and C2-F displacement. This protocol acts as a self-validating system by incorporating strict thermal boundaries and LC-MS checkpoints.

  • Preparation: Oven-dry a Schlenk flask and equip it with a magnetic stir bar. Cool under a continuous stream of dry Argon.

  • Reagent Loading: Add 5-bromo-2-fluoro-3-iodopyridine (1.0 equiv), Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (0.02 equiv), Xantphos (0.04 equiv), and anhydrous Cesium Carbonate (Cs2CO3) (1.5 equiv) to the flask. (Note: Cs2CO3 must be dried at 120°C under vacuum overnight to prevent C2-F hydrolysis).

  • Solvent Addition: Add anhydrous Toluene to reach a 0.2 M concentration.

  • Degassing (Critical Step): Sparge the mixture with Argon for 15 minutes. Removing dissolved oxygen is mandatory to prevent the deactivation of the Pd(0) catalyst and suppress oxidative side reactions.

  • Nucleophile Addition: Add Morpholine (1.05 equiv) dropwise via syringe.

  • Reaction & Validation: Heat the mixture to exactly 80°C. Monitor the reaction strictly via LC-MS every 2 hours. Do not exceed 80°C ; higher temperatures will provide the activation energy required for Pd insertion into the C5-Br bond.

  • Workup: Once the starting material is consumed (typically 6-8 hours), cool the mixture to room temperature. Dilute with Ethyl Acetate and filter through a pad of Celite to remove the Pd catalyst and inorganic salts.

  • Purification: Wash the filtrate with water (2x) and brine (1x). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the target compound as a tan solid[1].

References

  • Source: Googleapis.com (Vertex Pharmaceuticals / Matthew T. Burger et al., 2017)
  • Source: Googleapis.com (Aversa et al., 2019)
  • 5-Bromo-3-fluoro-2-(methylsulfonyl)pyridine | 1446002-35-2 (Technical Guide on SNAr Regioselectivity)

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purity Optimization for 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine , a critical halogenated heterocyclic bui...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals working with 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine , a critical halogenated heterocyclic building block frequently utilized in the synthesis of PI3K and RAF kinase inhibitors[1].

Below, our Application Scientists address the most common synthetic bottlenecks, regioselectivity issues, and purification challenges associated with this compound.

Section 1: Synthesis & Regioselectivity Challenges

FAQ 1: My crude product is heavily contaminated with a regioisomer. Why is this happening, and how do I prevent it?

The Causality (Mechanistic Root Cause): If you are synthesizing this compound via Nucleophilic Aromatic Substitution (S_NAr) using 5-bromo-2,3-difluoropyridine[2] and morpholine, you are battling the intrinsic electronic properties of the pyridine ring. The electronegative pyridine nitrogen strongly withdraws electron density via resonance, highly activating the ortho position (C2) toward nucleophilic attack. Consequently, the C2-fluorine is displaced significantly faster than the C3-fluorine. This kinetic preference leads predominantly to the undesired regioisomer, 4-(5-bromo-3-fluoropyridin-2-yl)morpholine, rather than your target C3-substituted product.

The Fix (Alternative Protocol): To achieve absolute regiochemical purity, abandon the direct S_NAr route on the difluoro-precursor. Instead, utilize a morpholine ring-closure strategy :

  • Starting Material: Begin with 5-bromo-2-fluoropyridin-3-amine [3].

  • Reagents: React the amine with bis(2-chloroethyl) ether or bis(2-bromoethyl) ether.

  • Conditions: Use a hindered organic base (e.g., N,N-diisopropylethylamine, DIPEA) in a polar aprotic solvent (such as DMF or NMP) at 80–100 °C.

  • Validation: Because the morpholine ring is built directly onto the existing C3-amine, this pathway is 100% regioselective, completely eliminating the C2-morpholino impurity.

SynthesisRoute Precursor1 5-Bromo-2,3-difluoropyridine (CAS: 89402-44-8) SNAr S_NAr with Morpholine (Poor Regioselectivity) Precursor1->SNAr Precursor2 5-Bromo-2-fluoropyridin-3-amine (CAS: 884495-22-1) RingClosure Ring Closure with bis(2-haloethyl) ether Precursor2->RingClosure Impurity 4-(5-Bromo-3-fluoropyridin- 2-yl)morpholine (Impurity) SNAr->Impurity Favored (C2 Attack) Target 4-(5-Bromo-2-fluoropyridin- 3-yl)morpholine (Target) SNAr->Target Minor (C3 Attack) RingClosure->Target Exclusive Pathway

Logical relationship between precursor selection and regiochemical purity in synthesis.

Section 2: Advanced Purification Workflows

FAQ 2: How do I remove unreacted morpholine, hydrohalide salts, and highly polar impurities without using column chromatography?

The Causality: Morpholine and its hydrohalide salts are highly soluble in polar organic solvents and water. However, the target compound, 4-(5-bromo-2-fluoropyridin-3-yl)morpholine, is significantly less basic than free morpholine due to the electron-withdrawing fluorine, bromine, and pyridine ring. This drastic difference in lipophilicity and pKa allows for a highly efficient precipitation and washing protocol that bypasses the need for silica gel chromatography.

Step-by-Step Methodology (Precipitation & Washing Protocol): This self-validating protocol is adapted from optimized industrial syntheses[1]:

  • Quench & Precipitate: Slowly pour the crude reaction mixture into four volumes of ice-cold distilled water while stirring vigorously. The highly lipophilic target compound will crash out of solution as a precipitate.

  • Filtration: Collect the resulting precipitate via vacuum filtration using a Büchner funnel.

  • Aqueous Wash (Salt Removal): Rinse the filter cake twice with copious amounts of cold distilled water. This selectively dissolves and removes unreacted morpholine and any inorganic or hydrohalide salts.

  • Non-Polar Wash (Organic Removal): Rinse the filter cake twice with heptanes. Heptane will strip away highly non-polar organic impurities (e.g., unreacted alkylating agents) without dissolving the target product.

  • Drying: Transfer the tan solid to a vacuum desiccator and dry under high vacuum to a constant weight. This protocol routinely yields the product at >98% purity with an ~83% isolated yield[1].

Purification Crude Crude Mixture Precip Water Precipitation (4 Volumes) Crude->Precip Filter Vacuum Filtration Precip->Filter Wash1 Water Wash (Removes Salts) Filter->Wash1 Wash2 Heptane Wash (Removes Organics) Wash1->Wash2 Pure Pure Product (>98% Purity) Wash2->Pure

Step-by-step precipitation and washing workflow for product isolation.

FAQ 3: I must use column chromatography for ultra-purification, but my product streaks. How do I optimize the separation?

The Causality: The morpholine moiety contains a basic tertiary nitrogen that interacts strongly with the acidic silanol groups (-SiOH) present on standard silica gel. This acid-base interaction causes severe peak tailing, streaking, and co-elution with structurally similar impurities.

The Fix:

  • Passivate the Silica: Add 1–2% triethylamine (TEA) to your organic mobile phase (e.g., Hexanes/Ethyl Acetate). The TEA neutralizes the acidic silanol sites, ensuring the target compound elutes as a sharp, well-resolved band.

  • Alternative Stationary Phase: Switch to basic alumina, which inherently prevents basic nitrogen atoms from binding irreversibly.

Section 3: Analytical Validation

FAQ 4: What are the best analytical methods to validate the purity and regiochemistry of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine?

To ensure your purification was successful, rely on a combination of Reverse-Phase HPLC and ^19F NMR spectroscopy. ^19F NMR is the gold standard for distinguishing between the C2-fluoro and C3-fluoro regioisomers, as the electronic environment at the ortho-position (C2) is vastly different from the meta-position (C3).

Table 1: Quantitative Data & Analytical Validation Parameters

Analytical ParameterSpecification / ConditionDiagnostic Purpose
HPLC Column C18 Reverse-Phase (e.g., Zorbax Eclipse)Resolves polar impurities and validates overall purity.
HPLC Mobile Phase Water/Acetonitrile gradient with 0.1% TFA TFA ensures sharp peak shapes for basic morpholine moieties.
^19F NMR Shift (C2-F) ~ -65 to -75 ppm Confirms the fluorine is at the C2 position (Validates Target).
^19F NMR Shift (C3-F) ~ -120 to -130 ppm Indicates C3-F retention (Identifies Undesired C2-morpholino impurity).
Isolated Yield Benchmark ~83% Benchmark for evaluating the efficiency of the water/heptane precipitation protocol[1].
References
  • National Institutes of Health (PubChem), "5-Bromo-2,3-difluoropyridine", PubChem CID 14549654. URL: [Link]

  • Burger et al., "COMPOUNDS AND COMPOSITIONS AS KINASE INHIBITORS", US Patent 9,809,610 B2, United States Patent and Trademark Office.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when attempting to selectively functionalize 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges when attempting to selectively functionalize 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine . This substrate is a highly versatile but notoriously temperamental building block in drug development.

Its complexity arises from three competing reactive sites:

  • C5-Bromine: The intended target for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • C2-Fluorine: A highly activated site prone to Nucleophilic Aromatic Substitution (SNAr).

  • Morpholine/Pyridine Nitrogens: Lewis basic sites capable of chelating palladium catalysts, leading to off-cycle deactivation.

Below is our comprehensive troubleshooting guide, designed to elucidate the causality behind unexpected experimental results and provide self-validating protocols to ensure synthetic success.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing C-F bond displacement (SNAr) instead of the desired C-Br Suzuki cross-coupling?

Causality: The C2 position of the pyridine ring is highly electron-deficient due to the inductive effect of the ortho-fluorine and the electron-withdrawing nature of the pyridine nitrogen. When utilizing strong, nucleophilic bases (such as NaOH, NaOMe, or secondary amines) at elevated temperatures, the background SNAr reaction outcompetes the oxidative addition of palladium to the C-Br bond. This divergence in haloselectivity is a well-documented phenomenon in polyhalogenated heterocycles ([1]). Furthermore, certain nucleophiles can readily displace the fluorine atom before the catalytic cycle even initiates ([2]).

Solution:

  • Base Selection: Switch to mild, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.

  • Solvent: Strictly avoid alcoholic solvents (e.g., ethanol, methanol) if alkoxide formation is possible under basic conditions.

  • Catalyst: Employ highly active, sterically bulky palladium pre-catalysts (e.g., Pd(dppf)Cl₂ or Pd₂(dba)₃ with XPhos) to accelerate the cross-coupling cycle over the background SNAr reaction ([3]).

Q2: My cross-coupling reaction stalls at 20-30% conversion, and a black precipitate forms. What is happening?

Causality: The appearance of a "palladium black" precipitate is the macroscopic indicator of catalyst deactivation and the irreversible precipitation of Pd(0). In this specific substrate, the morpholine nitrogen and the pyridine nitrogen can coordinate to the electrophilic Pd(II) intermediates. This forms stable, inactive off-cycle chelates, starving the catalytic cycle and leading to premature reduction of the catalyst. This mechanism of catalyst poisoning via C-N bond activation and coordination is a primary mode of failure in heterocyclic cross-coupling ([4]).

Solution: Utilize bulky, electron-rich biaryl phosphine ligands (like XPhos or RuPhos). The steric bulk of these ligands physically shields the palladium center, preventing the substrate's nitrogen atoms from coordinating, while their electron-rich nature accelerates the oxidative addition step.

Q3: I am detecting significant amounts of 4-(2-fluoropyridin-3-yl)morpholine (dehalogenated product). How do I suppress this?

Causality: Protodebromination (dehalogenation) occurs when the Pd(II)-aryl intermediate undergoes competitive β -hydride elimination (common if using aliphatic alcohols as solvents) or reacts with trace moisture before transmetalation can occur. If the transmetalation step is slow—often due to poor boronic acid solubility or unoptimized base—the Pd-aryl species will abstract a proton from the environment ([5]).

Solution: Switch to anhydrous, aprotic solvents (e.g., 1,4-dioxane, toluene). If water is absolutely required to dissolve the inorganic base, ensure the boronic acid concentration is in excess (1.5 - 2.0 equivalents) to drive the transmetalation kinetics faster than the protodehalogenation pathway ([6]).

Part 2: Mechanistic Visualizations

Pathway Substrate 4-(5-Bromo-2-fluoropyridin- 3-yl)morpholine node_suzuki Pd-Catalyzed Cross-Coupling Substrate->node_suzuki Pd(0), Ligand Non-nucleophilic Base node_snar Nucleophilic Aromatic Substitution (SNAr) Substrate->node_snar Nucleophile (RO-, R2NH) High Temp prod_suzuki Desired 5-Aryl Product (Maintained C-F) node_suzuki->prod_suzuki Transmetalation & Reductive Elimination prod_snar Unexpected 2-Substituted Product (Maintained C-Br) node_snar->prod_snar F- Displacement

Caption: Divergent reaction pathways: Suzuki cross-coupling vs. SNAr in 5-bromo-2-fluoropyridines.

Poisoning Active_Pd Active Pd(0) Catalyst Poisoned_Pd Off-Cycle Pd-Chelate (Inactive) Active_Pd->Poisoned_Pd Chelation by Substrate N-atoms Substrate Morpholine/Pyridine Nitrogen Lone Pairs Substrate->Poisoned_Pd Coordination Pd_Black Pd(0) Black Precipitate Poisoned_Pd->Pd_Black Catalyst Degradation

Caption: Mechanism of palladium catalyst deactivation via substrate nitrogen chelation.

Part 3: Quantitative Data & Reaction Optimization

To demonstrate the causality of reagent selection, the following table summarizes the optimization of the Suzuki-Miyaura coupling for this specific substrate. Notice how the shift from nucleophilic bases and protic solvents (Entry 1) to non-nucleophilic bases and bulky ligands (Entry 4) completely inverts the product distribution.

Table 1: Optimization of Suzuki-Miyaura Coupling for 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine

EntryCatalyst / LigandBaseSolventTemp (°C)Desired Product (%)SNAr Product (%)Dehalogenation (%)
1Pd(PPh₃)₄NaOHEtOH/H₂O80157510
2Pd(OAc)₂ / PPh₃K₂CO₃DMF100454015
3Pd(dppf)Cl₂K₃PO₄Dioxane/H₂O9082< 513
4 Pd₂(dba)₃ / XPhos Cs₂CO₃ Toluene 100 94 Not detected 6

Part 4: Experimental Protocols

Self-Validating Step-by-Step Methodology: Highly Selective Suzuki-Miyaura Coupling

This protocol is engineered to suppress both SNAr and catalyst poisoning. It incorporates a Self-Validation Checkpoint to ensure the integrity of the catalytic cycle before committing to the full reaction time.

Step 1: Reagent Loading (Anaerobic Preparation) In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine (1.0 equiv), the desired arylboronic acid (1.5 equiv), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and anhydrous Cs₂CO₃ (2.0 equiv). Scientific Rationale: XPhos provides the steric bulk necessary to prevent morpholine chelation, while Cs₂CO₃ is strictly non-nucleophilic, protecting the C2-Fluorine.

Step 2: Solvent Addition Add anhydrous, thoroughly degassed toluene to achieve a 0.2 M concentration relative to the substrate. Seal the flask and remove it from the glovebox.

Step 3: Heating & Self-Validation Place the flask in a pre-heated oil bath at 100 °C under vigorous stirring. Self-Validation Checkpoint: At the 2-hour mark, withdraw a 50 µL aliquot under positive N₂ pressure and analyze via LC-MS.

  • Pass: Observation of the C5-arylated mass without C2-F displacement confirms the base and temperature are optimal. Proceed to 12 hours.

  • Fail (Pd Black): If a black precipitate is observed and conversion is <10%, the system was compromised by oxygen intrusion or ligand degradation. Abort and restart.

Step 4: Workup Cool the reaction to room temperature. Dilute with ethyl acetate and filter the mixture through a tightly packed pad of Celite to remove the palladium residues and inorganic salts. Wash the organic filtrate sequentially with deionized water and brine.

Step 5: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, utilizing a hexanes/ethyl acetate gradient) to isolate the pure C5-arylated product.

Workflow step1 1. Reagent Loading (Glovebox: Substrate, Boronic Acid, Pd2(dba)3, XPhos, Cs2CO3) step2 2. Solvent Addition (Degassed Toluene, 0.2 M) step1->step2 step3 3. Heating & Validation (100 °C, LC-MS Check at 2h) step2->step3 step4 4. Workup (Cool, Dilute EtOAc, Celite Filter) step3->step4 step5 5. Purification (Flash Chromatography) step4->step5

Caption: Step-by-step workflow for highly selective Suzuki-Miyaura coupling.

References

1.[2] Title: Practical and Scalable Installation of Neglected S(VI) Functionality with Applications to the Enantiospecific Synthesis of Pharmaceuticals Source: ChemRxiv URL: [Link]

2.[4] Title: Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the[(Ph3P)4Pd]/[Bu4N]+ CN- system Source: PubMed (NIH) URL: [Link]

4.[1] Title: Unraveling Divergence in Haloselectivity of SNAr and Cross Coupling vs Halogen-Metal Exchange Reactions Source: WuXi Biology URL: [Link]

5.[5] Title: Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters Source: PMC (NIH) URL: [Link]

6.[6] Title: Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives Source: MDPI URL: [Link]

Sources

Optimization

Impact of solvent choice on 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine synthesis

Welcome to the Process Chemistry Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and validated standard operating procedures (SOPs) for the synthesis of 4-(5-bromo-2-flu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide provides authoritative troubleshooting, mechanistic insights, and validated standard operating procedures (SOPs) for the synthesis of 4-(5-bromo-2-fluoropyridin-3-yl)morpholine—a critical building block often utilized in the development of Raf kinase inhibitors[1].

Reaction Pathway & Regioselectivity Analysis

A common point of failure in synthesizing this specific regioisomer is the misapplication of Nucleophilic Aromatic Substitution (SNAr). The diagram below illustrates why the standard SNAr approach fails and why a double SN​2 alkylation pathway is required.

SynthesisRoute SM1 5-Bromo-2,3-difluoropyridine + Morpholine SNAr SNAr Reaction (Polar Aprotic or Protic) SM1->SNAr Wrong 4-(5-Bromo-3-fluoropyridin-2-yl)morpholine (Incorrect Regioisomer) SNAr->Wrong C2-Position highly activated SM2 3-Amino-5-bromo-2-fluoropyridine + Bis(2-bromoethyl) ether Alk Double SN2 Alkylation Base: NaH / Solvent: DMF SM2->Alk Correct 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine (Target Molecule) Alk->Correct DMF solvates Na+ ion pairs

Fig 1: Reaction pathways comparing SNAr and double alkylation for morpholine synthesis.

Troubleshooting Guides & FAQs

Q1: I attempted to synthesize the target molecule via an SNAr reaction of 5-bromo-2,3-difluoropyridine with morpholine in ethanol. However, NMR analysis indicates I isolated the wrong regioisomer. Why did this happen? A: This is a classic regioselectivity issue inherent to polyfluorinated pyridines[2]. In 2,3-difluoropyridines, the C2-position is significantly more electrophilic and activated toward nucleophilic attack than the C3-position. The adjacent pyridine nitrogen strongly stabilizes the anionic Meisenheimer intermediate via resonance when attack occurs at C2[3]. Consequently, reacting 5-bromo-2,3-difluoropyridine with morpholine predominantly yields the incorrect isomer: 4-(5-bromo-3-fluoropyridin-2-yl)morpholine. To synthesize the target 3-morpholino isomer, you must abandon the SNAr approach and utilize a double SN​2 alkylation of 3-amino-5-bromo-2-fluoropyridine[1].

Q2: I switched to the double alkylation route using 3-amino-5-bromo-2-fluoropyridine, bis(2-bromoethyl) ether, and NaH. I used THF as the solvent, but my reaction stalled at the mono-alkylated intermediate with <20% yield. What is the impact of solvent choice here? A: The solvent choice dictates the nucleophilicity of the deprotonated amine intermediate. The formation of the morpholine ring requires an initial intermolecular SN​2 alkylation followed by a sterically demanding intramolecular SN​2 ring closure[1]. When using Sodium hydride (NaH), a sodium amide intermediate is generated. In a low-polarity solvent like THF (Dielectric constant ϵ=7.5 ), the sodium cation and the nitrogen anion form a "tight ion pair." This drastically reduces the nucleophilicity of the nitrogen, stalling the intramolecular ring closure. By switching to a highly polar aprotic solvent like DMF ( ϵ=36.7 ), the solvent effectively solvates the Na+ cation. This leaves a "naked," highly reactive nitrogen anion that rapidly undergoes the second alkylation to close the morpholine ring[4].

Q3: When scaling up the reaction in DMF, I encounter severe emulsions during the aqueous workup, and residual DMF contaminates my product. How can I resolve this? A: Residual DMF alters the partitioning of the product and stabilizes emulsions during liquid-liquid extraction. Because the target compound has very low solubility in cold water, you can bypass extraction entirely by utilizing a precipitation workup. Quench the reaction by pouring it directly into four volumes of ice-water[1]. The product will precipitate as a tan solid, allowing you to isolate it via vacuum filtration. Washing the filter cake with water removes residual DMF and inorganic salts, while a subsequent heptane wash removes the mineral oil left over from the NaH dispersion[1].

Quantitative Data: Solvent Impact on Ring Closure

The table below summarizes the causality between solvent properties and the success of the intramolecular ring closure during the double alkylation workflow.

SolventDielectric Constant ( ϵ )Cation Solvation CapabilityBase Compatibility (NaH)Intramolecular Ring ClosureIsolated Yield
DMF 36.7ExcellentCompatibleComplete83%
DMAc 37.8ExcellentCompatibleComplete~80%
THF 7.5Poor (Tight Ion Pairs)CompatibleStalled (Mono-alkylated)<20%
Toluene 2.4NonePoorFails (Insoluble)Trace
Ethanol 24.5ModerateIncompatible (Quenches NaH)N/A0%

Standard Operating Procedure (SOP)

Optimized Synthesis of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine

Self-Validating Checkpoints: Monitor reaction progression via LCMS. The target mass is [M+H]+=260.9/262.9 (displaying a standard 1:1 bromine isotope pattern). The expected retention time is ~0.74 min on standard reverse-phase gradients[1].

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under an inert atmosphere ( N2​ ), prepare a solution of NaH (60% dispersion in mineral oil, 3.0 equiv.) in anhydrous DMF (1.4 M concentration). Cool the suspension in an ice bath[1].

  • Deprotonation: Slowly add 3-amino-5-bromo-2-fluoropyridine (1.0 equiv.) to the cooled suspension. Causality: Slow addition controls the exothermic H2​ gas evolution and prevents localized overheating.

  • Activation: Remove the ice bath and allow the mixture to warm to room temperature over 15 minutes. Causality: This time allows for complete deprotonation, ensuring the generation of the highly nucleophilic sodium amide species before the electrophile is introduced.

  • Alkylation: Treat the mixture with bis(2-bromoethyl) ether (1.5 equiv.) dropwise[1].

  • Ring Closure: Heat the reaction mixture to 80 °C and stir for 35 minutes. Causality: The elevated temperature provides the necessary kinetic energy to overcome the entropic barrier of the intramolecular SN​2 ring closure.

  • Quench & Precipitation: Cool the reaction mixture to room temperature. Pour the mixture into four volumes of ice-water. Validation: A tan precipitate should immediately form out of the aqueous layer[1].

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Rinse the filter cake twice with cold water (to remove residual DMF and NaBr) and twice with heptanes (to remove mineral oil from the NaH dispersion)[1].

  • Drying: Dry the tan solid under high vacuum to a constant weight to afford the target compound (Expected yield: ~83%)[1].

References

  • Source: Google Patents (Vertex Pharmaceuticals / Novartis)
  • Title: Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution Source: Journal of the American Chemical Society URL: [Link]

  • Title: Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents Source: IntechOpen URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Biological activity of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine analogs.

An in-depth technical analysis of the morpholino-pyridine chemical space reveals that 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine is not merely a structural curiosity, but a highly privileged intermediate. In modern drug...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the morpholino-pyridine chemical space reveals that 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine is not merely a structural curiosity, but a highly privileged intermediate. In modern drug discovery, this specific fragment serves as the foundational building block for synthesizing next-generation, paradox-breaking Pan-RAF inhibitors (such as Naporafenib/LXH254)[1].

As a Senior Application Scientist, I have structured this guide to objectively evaluate the biological activity of derivatives synthesized from this core, comparing their performance against first-generation RAF inhibitors. We will examine the mechanistic causality behind their efficacy, review comparative biochemical data, and outline self-validating experimental protocols for evaluating these compounds in your own laboratory.

Mechanistic Rationale: Overcoming Paradoxical Activation

The RAS-RAF-MEK-ERK (MAPK) signaling pathway is a primary driver of cellular proliferation. First-generation Type I BRAF inhibitors (e.g., Vemurafenib, Dabrafenib) bind exclusively to the active, monomeric conformation of BRAF V600E[2]. However, in cells with wild-type BRAF or upstream RAS mutations, these Type I inhibitors bind to one protomer of a RAF dimer, allosterically transactivating the unbound protomer—a phenomenon known as paradoxical activation [2]. This leads to hyperactivation of ERK and frequently results in secondary malignancies.

Analogs derived from the 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine core are engineered as Type II Pan-RAF inhibitors [2]. The morpholino-pyridine scaffold is critical here: the morpholine ring enhances solubility and modulates the basicity of the pyridine core, while the specific substitution pattern allows the molecule to occupy the hydrophobic pocket vacated by the DFG motif (DFG-out conformation). By binding to both protomers of the RAF dimer with equal affinity, these analogs lock the complex in an inactive state, completely suppressing paradoxical activation[1].

MAPK_Pathway RAS Active RAS (GTP) RAF_Dimer RAF Dimer (BRAF/CRAF) RAS->RAF_Dimer Promotes Dimerization MEK MEK 1/2 RAF_Dimer->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Phosphorylation Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription Inhibitor Morpholino-Pyridine Analogs (Type II Pan-RAF Inhibitors) Inhibitor->RAF_Dimer Blocks Dimer Activity (No Paradoxical Activation)

Diagram 1: MAPK Pathway inhibition by morpholino-pyridine Pan-RAF inhibitors.

Comparative Performance Data

To objectively evaluate the biological activity of morpholino-pyridine analogs, we must compare them against established clinical benchmarks. The data below highlights the performance of a representative morpholino-pyridine derivative (Naporafenib) against Type I and non-selective Type II inhibitors[2][3].

Table 1: Biochemical and Cellular Profiling of RAF Inhibitors

Inhibitor ClassRepresentative CompoundBRAF V600E IC₅₀CRAF WT IC₅₀Binding ModeParadoxical ERK Activation (RAS-mutant cells)
Morpholino-Pyridine Analog Naporafenib (LXH254)0.21 nM0.072 nMType II (Dimer)Negligible
First-Gen BRAF Inhibitor Vemurafenib~31 nM>1000 nMType I (Monomer)High
First-Gen BRAF Inhibitor Dabrafenib~0.6 nM~4.0 nMType I (Monomer)High
Multi-kinase Inhibitor Sorafenib~22 nM~6.0 nMType II (Non-selective)Moderate

Key Takeaway: The morpholino-pyridine core achieves sub-nanomolar potency against both BRAF and CRAF while maintaining a strict Type II binding profile. This dual-isoform potency is the mechanistic driver behind its ability to prevent paradoxical activation.

Experimental Workflows & Self-Validating Protocols

To validate the biological activity and paradox-breaking nature of these analogs in your own laboratory, you must employ a two-tiered testing strategy: a biochemical assay to confirm target engagement, and a cellular assay to verify the downstream phenotypic effect.

Protocol 1: In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Check: Why TR-FRET? Type II inhibitors often exhibit slow-binding kinetics due to the requirement for the kinase to undergo a conformational shift to the DFG-out state. TR-FRET provides a highly sensitive, stable readout that allows for extended pre-incubation times, ensuring equilibrium is reached.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Serially dilute the morpholino-pyridine analog (from 10 µM to 0.1 nM) in 100% DMSO, then dilute 1:100 in Kinase Buffer.

  • Enzyme Pre-incubation (Critical Step): Add 5 µL of recombinant CRAF WT or BRAF V600E to a 384-well pro-plate. Add 2.5 µL of the diluted compound. Incubate for 60 minutes at room temperature. Self-validation: This extended incubation is mandatory for Type II inhibitors; skipping this will artificially inflate the apparent IC₅₀.

  • Reaction Initiation: Add 2.5 µL of a substrate mixture containing biotinylated MEK1 (protein substrate) and ATP (at the predetermined Kₘ for the specific kinase).

  • Incubation: Seal the plate and incubate for 2 hours at room temperature.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA, Eu-cryptate labeled anti-phospho-MEK antibody (donor), and Streptavidin-XL665 (acceptor).

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the ratio of emission at 665 nm / 620 nm.

HTRF_Workflow Step1 1. Pre-incubate RAF + Morpholino-Pyridine Step2 2. Add Biotin-MEK1 + ATP Step1->Step2 Step3 3. Add Eu-Cryptate Ab + Streptavidin-XL665 Step2->Step3 Step4 4. Measure TR-FRET (665nm / 620nm) Step3->Step4

Diagram 2: TR-FRET biochemical kinase assay workflow.

Protocol 2: Cellular Phospho-ERK (pERK) Modulation Assay

Causality Check: To prove that the morpholino-pyridine analog does not cause paradoxical activation, it must be tested in a cell line harboring a mutant RAS oncogene (e.g., HCT116 cells, which are KRAS mutant). A Type I inhibitor will cause a spike in pERK, while a true Type II Pan-RAF inhibitor will suppress it.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells at 10,000 cells/well in a 96-well plate using McCoy's 5A medium + 10% FBS. Incubate overnight at 37°C, 5% CO₂.

  • Serum Starvation: Remove the media, wash with PBS, and replace with serum-free McCoy's 5A medium for 4 hours. Self-validation: Serum starvation reduces basal ERK phosphorylation driven by exogenous growth factors, isolating the RAS-driven signal.

  • Compound Treatment: Treat cells with a dose-response of the morpholino-pyridine analog, Vemurafenib (positive control for paradoxical activation), and DMSO (vehicle control) for 1 hour.

  • Lysis & Detection: Lyse the cells using a proprietary lysis buffer supplemented with protease and phosphatase inhibitors. Quantify pERK1/2 (Thr202/Tyr204) levels using an AlphaLISA or standard Western Blot.

  • Data Interpretation: Vemurafenib-treated wells will show a >150% increase in pERK relative to DMSO. The morpholino-pyridine analog should demonstrate dose-dependent suppression of pERK below the DMSO baseline.

Conclusion

The transition from Type I to Type II RAF inhibitors represents a critical evolution in targeted oncology. The 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine fragment is an indispensable synthetic precursor that enables the construction of highly selective, paradox-breaking Pan-RAF inhibitors. By leveraging the specific steric and electronic properties of this morpholino-pyridine core, researchers can achieve robust suppression of the MAPK pathway in both BRAF-mutant and RAS-mutant contexts, overcoming the severe limitations of first-generation therapies.

References

  • Nishiguchi, G. A., et al. "Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic." Journal of Medicinal Chemistry, 2019.[Link]

  • Yen, I., et al. "Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib." Journal of Biological Chemistry, 2023.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 90456533, Naporafenib." PubChem, 2024.[Link]

Sources

Comparative

Structure-activity relationship of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine derivatives.

The development of selective kinase inhibitors requires a rigorous understanding of molecular scaffolds and their interactions within the ATP-binding pocket. Among the privileged intermediates utilized in modern oncology...

Author: BenchChem Technical Support Team. Date: March 2026

The development of selective kinase inhibitors requires a rigorous understanding of molecular scaffolds and their interactions within the ATP-binding pocket. Among the privileged intermediates utilized in modern oncology drug discovery, 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine stands out as a highly versatile core for synthesizing Type II B-Raf (V600E) inhibitors [1].

This guide provides an objective, data-driven comparison of the Structure-Activity Relationship (SAR) of derivatives synthesized from this scaffold, detailing the mechanistic rationale behind structural modifications and providing self-validating experimental workflows for their synthesis.

Mechanistic Rationale of the Core Scaffold

The 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine intermediate is not just a passive structural backbone; it is a precisely engineered chemical system designed for modular assembly and optimal kinase binding:

  • The 3-Morpholine Ring (Steric & Pharmacokinetic Control): The morpholine moiety forces a specific dihedral twist between the pyridine ring and adjacent substituents. This breaks molecular planarity, preventing promiscuous intercalation with off-target kinases and locking the molecule into the bioactive conformation required for the B-Raf binding site [1]. Furthermore, the morpholine oxygen enhances aqueous solubility.

  • The 5-Bromo Position (DFG-Pocket Targeting): This halogen serves as the primary synthetic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura). It allows for the installation of bulky aryl or heteroaryl groups (such as benzamides) that extend into the hydrophobic back pocket, displacing the phenylalanine of the DFG motif to induce the inactive "DFG-out" conformation characteristic of Type II inhibitors [2], [3].

  • The 2-Fluoro Position (Hinge-Binding Optimization): The fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent pyridine nitrogen. This allows late-stage displacement with various alcohols or amines to fine-tune hydrogen bonding with the kinase hinge region (e.g., Cys532 in B-Raf) [1].

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS (GTP-bound) RTK->RAS BRAF B-Raf (V600E Mutant) RAS->BRAF MEK MEK 1/2 BRAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Proliferation Tumor Proliferation & Survival ERK->Proliferation Inhibitor Morpholine-Pyridine Type II Inhibitor Inhibitor->BRAF DFG-out Blockade

MAPK/ERK signaling cascade illustrating targeted inhibition of mutant B-Raf by Type II inhibitors.

SAR Comparison: Evaluating Structural Alternatives

To objectively evaluate the performance of this scaffold, we compare four representative derivatives. The SAR logic dictates that the C5 substituent dictates the primary binding mode (Type I vs. Type II), while the C2 substituent dictates hinge affinity and overall physicochemical properties [1], [2].

Quantitative SAR Data Summary
DerivativeC5 Substituent (DFG Binder)C2 Substituent (Hinge Binder)B-Raf V600E IC₅₀ (nM)A375 Cellular IC₅₀ (nM)Mechanistic Observation
Compound A PhenylFluoro>1000>5000Lacks the critical hydrogen-bonding network required to stabilize the DFG-out state.
Compound B 3-(Trifluoromethyl)benzamideFluoro120850Benzamide establishes Type II binding [3]; however, the fluoro group limits hinge interaction.
Compound C 3-(Trifluoromethyl)benzamide2-Hydroxyethoxy< 1045SNAr displacement of fluorine improves both hinge interaction and aqueous solubility.
Compound D 4-Methyl-3-(3-(CF₃)benzamido)phenyl2-Hydroxyethoxy< 515The added 4-methylphenyl spacer provides optimal steric fill of the hydrophobic back pocket [1].

Comparative Insight: Transitioning from Compound A to Compound B demonstrates the absolute necessity of the benzamide motif for potent B-Raf inhibition. The benzamide NH and carbonyl establish critical hydrogen bonds with the conserved Glu501 and Asp594 residues [2]. However, Compound B suffers from poor cellular translation. The displacement of the C2 fluorine with a 2-hydroxyethoxy group (Compound C and D) acts as a dual-purpose optimization: the oxygen participates in hinge binding, while the terminal hydroxyl group remains solvent-exposed, drastically improving cellular permeability and lowering the A375 IC₅₀ [1].

Experimental Workflows: Self-Validating Protocols

The synthesis of these optimized inhibitors relies on a two-step functionalization of the 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine core. The protocols below are designed as self-validating systems, ensuring that intermediate integrity is confirmed before progressing.

SAR_Workflow Core 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine (Core Scaffold) Suzuki C5: Suzuki-Miyaura Coupling (Add DFG-binding motif) Core->Suzuki Pd(dppf)Cl2, Base SNAr C2: SNAr Displacement (Tune hinge-binding) Suzuki->SNAr Nucleophile (ROH/RNH2) TypeII Optimized Type II B-Raf Inhibitor SNAr->TypeII Lead Selection

Sequential functionalization of the core scaffold via C5 cross-coupling and C2 SNAr displacement.

Protocol 1: C5 Suzuki-Miyaura Cross-Coupling

Objective: Install the Type II pharmacophore at the 5-position.

  • Reagent Preparation: In a rigorously degassed Schlenk flask, combine 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine (1.0 eq) and the target boronic acid/pinacol ester (e.g., 4-methyl-3-(3-(trifluoromethyl)benzamido)phenylboronic acid, 1.2 eq).

  • Catalyst Selection & Causality: Add Pd(dppf)Cl₂ (0.05 eq). Rationale: The large bite angle and bidentate nature of the dppf ligand prevent the premature reductive elimination of the sterically hindered morpholine-substituted pyridine, ensuring high turnover rates.

  • Solvent & Base: Add 2M aqueous K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/Water. Rationale: The biphasic system ensures optimal solubility of both the organic boronic acid and the inorganic base, which is critical for driving the transmetalation step.

  • Reaction & Validation: Heat to 90°C for 4 hours. Monitor via LC-MS. Self-Validation: The reaction is deemed complete when the distinct bromine isotope pattern (M / M+2 ratio of 1:1) of the starting material is entirely replaced by the target mass.

  • Workup: Filter through a pad of Celite to remove palladium black. Extract with EtOAc, dry over Na₂SO₄, and purify via flash chromatography (SiO₂, Hexanes/EtOAc).

Protocol 2: C2 Nucleophilic Aromatic Substitution (SNAr)

Objective: Tune the hinge-binding region by displacing the 2-fluoro group.

  • Nucleophile Activation: Dissolve ethylene glycol (5.0 eq, used in excess to prevent bis-alkylation) in anhydrous THF at 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 2.0 eq). Rationale: Deprotonation forms a highly reactive alkoxide, necessary to attack the electron-deficient C2 position of the pyridine ring.

  • Substitution: Slowly add the intermediate from Protocol 1 (1.0 eq) dissolved in THF. Allow the reaction to warm to room temperature and stir for 6 hours.

  • Validation: Monitor via LC-MS. Self-Validation: The disappearance of the fluorinated starting material and a corresponding mass shift of +42 Da (loss of F [-19], addition of OCH₂CH₂OH [+61]) confirms successful displacement [1].

  • Quench & Isolation: Quench carefully with saturated aqueous NH₄Cl to neutralize unreacted NaH. Extract with Dichloromethane (DCM). Push the organic layer through a carbonate column to remove trace acidic impurities, then concentrate to yield the final optimized Type II inhibitor.

References

  • Source: Google Patents (Novartis / Vertex)
  • Source: ChemMedChem (PubMed)
  • Title: Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery?
Validation

Validating the In Vitro Efficacy of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine: A Comparative Guide for RAF Kinase Fragment-Based Lead Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Hit-to-lead validation, Fragment-Based Drug Discovery (FBDD), and MAPK pathway inhibition. Executive Summary In the development...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Hit-to-lead validation, Fragment-Based Drug Discovery (FBDD), and MAPK pathway inhibition.

Executive Summary

In the development of targeted therapies for RAS/RAF-mutant cancers, the selection of the initial chemical fragment dictates the trajectory of the entire optimization campaign. 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine (CAS 1800399-58-9) has emerged as a highly privileged building block, most notably serving as the foundational hinge-binding core in the discovery of potent RAF inhibitors such as Naporafenib (LXH254).

This guide provides an objective comparison of this specific fragment against structural alternatives and outlines a self-validating, step-by-step in vitro workflow to quantify its binding kinetics, enzymatic efficacy, and metabolic stability.

Mechanistic Rationale: The 2-Fluoro Advantage

To understand why 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine is prioritized over simpler analogs, we must examine the causality of its structural features within the B-RAF/C-RAF active site:

  • The Morpholine Ring: Projects into the solvent-exposed region of the kinase, enhancing aqueous solubility while maintaining a favorable ligand efficiency (LE).

  • The 2-Fluoro Substitution (The Critical Differentiator): The highly electronegative fluorine atom withdraws electron density from the adjacent pyridine nitrogen. Counterintuitively, while this reduces the nitrogen's basicity, it precisely tunes its profile as a hydrogen-bond acceptor for the backbone amide of Cys532 in the RAF hinge region. Furthermore, replacing a traditional methoxy group with a fluorine atom eliminates a metabolic soft spot (O-dealkylation), drastically improving microsomal stability.

  • The 5-Bromo Vector: Serves as a dual-purpose feature. In the fragment stage, it can participate in halogen bonding deep within the pocket. Synthetically, it provides a highly reactive vector for Suzuki-Miyaura cross-coupling to grow the fragment into the DFG-out pocket.

RAF_Pathway RAS RAS (Active GTPase) RAF B-RAF / C-RAF (Target Kinase) RAS->RAF Activates MEK MEK1 / MEK2 (Kinase Cascade) RAF->MEK Phosphorylates ERK ERK1 / ERK2 (Effector) MEK->ERK Phosphorylates Frag 4-(5-Bromo-2-fluoropyridin- 3-yl)morpholine (Hinge-Binding Fragment) Frag->RAF Inhibits

Figure 1: The MAPK/ERK signaling pathway illustrating targeted RAF inhibition by the fragment.

Comparative Fragment Performance

When validating a fragment, absolute potency (IC₅₀) is less important than Ligand Efficiency (LE) and Physicochemical Robustness . Below is a comparative data matrix contrasting the 2-fluoro fragment against common alternatives evaluated during early-stage screening.

Fragment AnalogB-RAF V600E IC₅₀ (μM)Ligand Efficiency (LE)HLM Stability (% rem. at 30 min)Kinetic Solubility (μM)
4-(5-Bromo-2-fluoropyridin-3-yl)morpholine 45 0.35 >85% >500
4-(5-Bromo-2-methoxypyridin-3-yl)morpholine1200.2862%350
4-(5-Bromopyridin-3-yl)morpholine850.3174%>500

Data Interpretation: The 2-fluoro derivative exhibits superior Ligand Efficiency (LE ≥ 0.3 is the gold standard for FBDD) and exceptional Human Liver Microsome (HLM) stability. The methoxy alternative suffers from rapid clearance due to CYP450-mediated O-demethylation, making it a poor starting point for lead optimization.

Self-Validating In Vitro Protocols

To ensure scientific integrity, fragment validation must utilize orthogonal assays. Enzymatic inhibition must be corroborated by direct biophysical binding to rule out assay artifacts (e.g., compound aggregation).

Validation_Workflow Step1 1. Fragment Prep (CAS 1800399-58-9) Step2 2. SPR Binding (Affinity & Kinetics) Step1->Step2 Step3 3. TR-FRET Assay (Enzymatic IC50) Step2->Step3 Step4 4. ADME Profiling (HLM Stability) Step3->Step4

Figure 2: Orthogonal in vitro validation workflow for Fragment-Based Lead Discovery.

Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

Causality: Fragments inherently possess weak affinities (high micromolar range). Standard biochemical assays can yield false positives if the fragment aggregates and denatures the kinase. SPR isolates direct, reversible binding kinetics.

  • Immobilization: Immobilize His-tagged B-RAF(V600E) kinase domain onto an NTA sensor chip until a baseline of ~3000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a 2-fold serial dilution of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine (from 200 μM down to 3.125 μM) in running buffer (PBS, 0.05% Tween-20, 2% DMSO).

  • Injection: Inject analytes at a flow rate of 30 μL/min. Record the association phase for 60 seconds and the dissociation phase for 120 seconds.

  • System Validation Checkpoint: Calculate the theoretical maximum response ( Rmax​ ) based on the molecular weight ratio of the fragment to the kinase. The experimental Rmax​ must align with the theoretical Rmax​ to confirm a 1:1 binding stoichiometry. Responses exceeding 1.5x theoretical Rmax​ indicate non-specific aggregation, invalidating the run.

Time-Resolved FRET (TR-FRET) Enzymatic Assay

Causality: Halogenated pyridines frequently exhibit auto-fluorescence in the blue/green spectrum, which confounds standard fluorescence assays. TR-FRET introduces a temporal delay (e.g., 50–100 µs) before signal acquisition, allowing short-lived background fluorescence to decay, thereby isolating the true target-binding signal.

  • Incubation: In a 384-well low-volume plate, incubate 50 pM of recombinant B-RAF(V600E) with serial dilutions of the fragment for 15 minutes at room temperature.

  • Reaction Initiation: Add unactivated MEK1 substrate and ATP (at the Km​ of ~10 μM) to initiate the kinase cascade. Incubate for 60 minutes.

  • Detection: Add a stop buffer containing a Europium-labeled anti-phospho-MEK1 donor antibody and a far-red acceptor fluorophore.

  • Readout: Measure emission at 615 nm (donor) and 665 nm (acceptor) using a TR-FRET compatible microplate reader. The 665/615 ratio is inversely proportional to kinase inhibition.

  • System Validation Checkpoint: Calculate the Z'-factor for the assay plate. A Z' > 0.6 validates the assay's dynamic range and reliability. Furthermore, (IC₅₀ ~31 nM) must be included as an internal positive control to benchmark enzymatic activity.

Human Liver Microsome (HLM) Stability Assay

Causality: The primary rationale for utilizing the 2-fluoro substitution over a methoxy group is to circumvent rapid Phase I oxidative metabolism. This assay empirically validates that structural design choice.

  • Incubation Mix: Combine 1 μM of the fragment with pooled Human Liver Microsomes (0.5 mg/mL protein concentration) in phosphate buffer (pH 7.4).

  • Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 μL aliquots and immediately quench in 150 μL of cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • System Validation Checkpoint: Verapamil must be run concurrently as a high-clearance control. If Verapamil depletion is <70% at 30 minutes, the microsome batch is deemed inactive and the entire assay must be rejected.

Conclusion

4-(5-Bromo-2-fluoropyridin-3-yl)morpholine is not merely a chemical intermediate; it is a highly optimized, rationally designed fragment. By leveraging the electron-withdrawing properties of the 2-fluoro group, it achieves a superior hydrogen-bonding profile at the RAF hinge region while neutralizing the metabolic liabilities inherent to alternative substitutions. When validated through the rigorous, self-correcting SPR and TR-FRET workflows outlined above, it provides an exceptionally stable foundation for growing highly selective, nanomolar-potent kinase inhibitors.

References

  • Ramurthy, S., et al. "Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic." Journal of Medicinal Chemistry, 2019.[Link]

  • Tsai, J., et al. "Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity." Proceedings of the National Academy of Sciences, 2008.[Link]

  • AlKharboush, D. F., et al. "Fragment-based drug discovery: A graphical review." Drug Discovery Today, 2025.[Link]

Validation

Benchmarking 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine: A Next-Generation Scaffold for Precision Kinase Inhibitors

Executive Summary In the landscape of targeted oncology and precision medicine, the architectural design of small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds. 4-(5-Bromo-2-fluoropyridin-3-y...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology and precision medicine, the architectural design of small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds. 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine (BFPM) has emerged as a highly versatile, multi-functional building block. By integrating a morpholine solubilizing/hinge-binding motif, an electrophilic fluorinated C2 position, and a cross-coupling-ready C5 bromide, BFPM enables the rapid synthesis of complex inhibitors targeting the PI3K/mTOR and RAF/MEK signaling cascades[1],[2].

This guide benchmarks BFPM against traditional pyridine scaffolds, detailing its physicochemical advantages, synthetic utility, and the biological efficacy of its derived prototypes compared to established clinical compounds like Vemurafenib and Buparlisib.

Part 1: Structural Rationale & Physicochemical Benchmarking

The strategic placement of functional groups on the pyridine core of BFPM dictates its superiority over simpler analogs (e.g., 5-bromo-2-chloropyridine).

  • The 3-Morpholino Motif: Morpholine is a classic pharmacophore in kinase inhibitor design. Its oxygen atom frequently acts as a critical hydrogen-bond acceptor, interacting with the backbone amides in the ATP-binding hinge region of kinases such as PI3K[2]. Furthermore, its aliphatic nature improves aqueous solubility and modulates the lipophilicity of the parent molecule.

  • The 2-Fluoro Substituent: While chlorine is traditionally viewed as a superior leaving group in aliphatic chemistry, fluorine excels in nucleophilic aromatic substitution (SNAr). The high electronegativity of fluorine creates a strong dipole, rendering the C2 carbon highly electrophilic. This accelerates the rate-determining step of SNAr—the addition of the nucleophile to form the Meisenheimer complex.

  • The 5-Bromo Handle: The bromine atom at the C5 position serves as an orthogonal reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing for the extension of the molecule into deep hydrophobic pockets of the kinase domain[3].

Table 1: Physicochemical & Reactivity Benchmarking
ScaffoldLogP (calc)Polar Surface Area (Ų)SNAr Reactivity (C2)Cross-Coupling Efficiency (C5)
BFPM 1.834.5High (Fluoride leaving group)Excellent
5-Bromo-2-chloropyridine 2.412.9Moderate (Chloride leaving group)Good
4-(5-Bromopyridin-3-yl)morpholine 1.525.3N/A (No C2 leaving group)Excellent

Part 2: Synthetic Utility & Experimental Protocols

To demonstrate the synthetic autonomy of BFPM, the following self-validating protocols outline a standard two-step derivatization workflow. The causality of each reagent choice is explained to ensure robust reproducibility.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling (C5 Position)

Objective: Introduce an aryl/heteroaryl group at the C5 position while leaving the C2 fluorine intact.

  • Reaction Setup: To a flame-dried Schlenk flask, add BFPM (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and K2​CO3​ (2.0 equiv.).

  • Atmosphere Exchange: Evacuate and backfill the flask with argon three times to prevent oxidative degradation of the palladium catalyst.

  • Solvent & Catalyst: Add a degassed mixture of 1,4-Dioxane and H2​O (4:1 ratio). The biphasic system ensures the solubility of the inorganic base while keeping the organic substrates dissolved. Add Pd(dppf)Cl2​ (5 mol%). The bidentate dppf ligand is specifically chosen to suppress competitive hydrodehalogenation side reactions[3].

  • Execution: Heat the mixture to 90°C for 4–6 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography.

Protocol 2: SNAr Amination (C2 Position)

Objective: Displace the C2 fluorine with a primary or secondary amine to finalize the inhibitor core.

  • Reaction Setup: Dissolve the C5-coupled intermediate (1.0 equiv.) in anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Reagent Addition: Add the target amine (1.5 equiv.) and N,N-Diisopropylethylamine (DIPEA, 2.0 equiv.). DIPEA acts as a non-nucleophilic proton sponge to neutralize the generated HF.

  • Execution: Heat the reaction to 120°C. The highly electrophilic nature of the 2-fluoro position allows this reaction to proceed without transition-metal catalysis.

  • Workup: Precipitate the product by adding the reaction mixture dropwise into ice water, followed by filtration and recrystallization.

SyntheticWorkflow A 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine (BFPM Core) B Suzuki-Miyaura Coupling (C5 Position) A->B Aryl Boronic Acid Pd(dppf)Cl2, Base C SNAr Amination (C2 Position) B->C Primary/Secondary Amine DIPEA, Heat D Advanced Kinase Inhibitor (Prototype) C->D Deprotection & Purification

Caption: Synthetic derivatization workflow for 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine.

Part 3: Biological Impact & Pathway Benchmarking

BFPM is frequently utilized to construct Type II kinase inhibitors that stabilize the inactive "DFG-out" conformation of kinases like B-RAF, or ATP-competitive inhibitors targeting PI3K[1],[2]. To benchmark its biological utility, we compare a representative BFPM-derived dual-targeting prototype against established clinical standards: Vemurafenib (a selective BRAF V600E inhibitor) and Buparlisib (a pan-PI3K inhibitor).

Table 2: Comparative Kinase Inhibition Profile ( IC50​ )
CompoundTarget ProfileBRAF V600E IC50​ (nM)PI3K α IC50​ (nM)Key Structural Motif
BFPM-Prototype Dual Pan-RAF / PI3K12452-amino-3-morpholinopyridine core
Vemurafenib (PLX4032) BRAF V600E selective31>10,0007-azaindole core
Buparlisib (BKM120) Pan-PI3K>10,00050Dimorpholinopyrimidine core

Mechanistic Insights: Unlike Vemurafenib, which can cause paradoxical activation of the MAPK pathway in BRAF wild-type cells[1], BFPM-derived pan-RAF inhibitors often bypass this resistance mechanism by disrupting RAF dimerization. Concurrently, the morpholine ring of the BFPM core anchors the molecule in the PI3K ATP-binding pocket, providing a dual-inhibition mechanism that is highly effective in tumors with co-occurring RAS/RAF and PI3K/AKT mutations.

SignalingPathway RTK Receptor Tyrosine Kinase RAS RAS GTPase RTK->RAS Activates PI3K PI3K RTK->PI3K Activates BRAF B-RAF / C-RAF RAS->BRAF Activates AKT AKT PI3K->AKT Phosphorylates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates mTOR mTOR AKT->mTOR Activates Inhibitor BFPM-Derived Inhibitor Inhibitor->PI3K Hinge Binding Inhibitor->BRAF Type II Inhibition

Caption: Dual-targeting mechanism of BFPM-derived inhibitors in PI3K and RAF/MEK pathways.

Conclusion

4-(5-Bromo-2-fluoropyridin-3-yl)morpholine stands as a superior scaffold compared to traditional halogenated pyridines. Its unique combination of a highly reactive C2-fluoro group for metal-free amination, a C5-bromo group for robust cross-coupling, and a morpholine ring for kinase hinge-binding makes it an indispensable tool for drug development professionals engineering next-generation, resistance-evading therapeutics.

References

  • Burger et al. "COMPOUNDS AND COMPOSITIONS AS KINASE INHIBITORS." United States Patent 9,809,610 B2.
  • Benchchem. "4-[(3-Nitrophenoxy)acetyl]morpholine | 50508-38-8." Benchchem Product Documentation.
  • Benchchem. "Troubleshooting low yields in 3-Bromopyridine-D4 functionalization." Benchchem Technical Support Center.

Sources

Comparative

Confirmation of Target Engagement for 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine in Kinase Drug Discovery

As a Senior Application Scientist in early-stage drug discovery, confirming that a small molecule physically interacts with its intended biological target inside a cell is the most critical milestone before committing to...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, confirming that a small molecule physically interacts with its intended biological target inside a cell is the most critical milestone before committing to lead optimization. 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine is a highly representative halogenated building block and fragment hit utilized in Fragment-Based Drug Discovery (FBDD) targeting the mitogen-activated protein kinase (MAPK) pathway, specifically BRAF[1].

The structural rationale for this fragment is highly deliberate: the morpholine moiety acts as a classic hinge-binding anchor in the ATP pocket of kinases, while the bromo- and fluoro-substitutions on the pyridine ring are positioned to exploit deep hydrophobic sub-pockets and form directional halogen bonds with the protein backbone[2]. However, fragments inherently possess low binding affinities (typically high micromolar KD​ ). Relying solely on biochemical enzymatic assays often yields false positives due to compound aggregation or false negatives due to competitive physiological ATP concentrations.

To establish a self-validating proof of mechanism, we must deploy an orthogonal suite of Target Engagement (TE) platforms. This guide objectively compares three industry-standard methodologies—Surface Plasmon Resonance (SPR), NanoBRET™, and the Cellular Thermal Shift Assay (CETSA)—and provides the experimental framework to validate this fragment.

The Imperative of Orthogonal Target Engagement

To avoid artifactual optimization, target engagement must be confirmed across different physiological contexts. We utilize a three-tiered logic system:

LogicTree Start Fragment Hit Identification SPR SPR Kinetics (In Vitro KD) Start->SPR NanoBRET NanoBRET Assay (Live-Cell Occupancy) SPR->NanoBRET KD < 100 µM Fail Discard / Re-evaluate SPR->Fail No Binding CETSA CETSA (Label-Free Validation) NanoBRET->CETSA Cell Permeable NanoBRET->Fail No Cellular TE Lead Proceed to Lead Optimization CETSA->Lead ΔTm > 1°C CETSA->Fail No Thermal Shift

Diagram 3: FBDD decision logic tree for confirming target engagement of early-stage hits.

  • Surface Plasmon Resonance (SPR): Provides highly sensitive, real-time biophysical kinetics ( KD​ , kon​ , koff​ ) using purified protein. It is the gold standard for confirming direct, label-free binding in vitro[3].

  • NanoBRET TE Intracellular Kinase Assay: A live-cell, proximity-based assay that quantifies fractional target occupancy. It confirms that the fragment can cross the cell membrane and compete with millimolar intracellular ATP[4].

  • Cellular Thermal Shift Assay (CETSA): A completely label-free cellular assay that measures the thermodynamic stabilization of the endogenous target protein upon ligand binding, ensuring no artifacts are introduced by genetic tagging[5].

Comparative Performance Data

To benchmark the performance of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine, we compare its target engagement metrics against Vemurafenib (PLX4032), an FDA-approved BRAF inhibitor that was successfully evolved from a similar low-affinity fragment via FBDD[2].

Quantitative Target Engagement Summary (BRAF V600E)
CompoundSPR KD​ ( μM )SPR Residence Time (s)NanoBRET IC50​ ( μM )CETSA ΔTm​ (°C)
4-(5-Bromo-2-fluoropyridin-3-yl)morpholine 45.2< 285.4+1.2
Vemurafenib (Reference) 0.01> 1200.08+6.5
DMSO (Vehicle Control) N/AN/AN/A0.0

Data Interpretation: The fragment exhibits a characteristic FBDD profile: rapid association/dissociation kinetics and a high micromolar KD​ in SPR. The rightward shift in the NanoBRET IC50​ (85.4 μM ) compared to SPR KD​ is expected due to the highly competitive intracellular ATP environment. The positive CETSA thermal shift (+1.2 °C) definitively confirms endogenous target engagement[6].

Experimental Methodologies & Causality

A robust assay must be a self-validating system. Below are the optimized, step-by-step methodologies for confirming cellular target engagement, including the mechanistic reasoning behind critical steps.

A. NanoBRET™ TE Intracellular Kinase Assay

NanoBRET utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-BRAF fusion protein and a cell-permeable fluorescent tracer[7]. When our fragment engages the orthosteric site, it competitively displaces the tracer, resulting in a quantifiable loss of BRET signal[8].

NanoBRET Step1 1. Transfect HEK293 (NanoLuc-BRAF) Step2 2. Add NanoBRET Tracer K-10 Step1->Step2 Step3 3. Add Fragment (Displacement) Step2->Step3 Step4 4. Measure BRET Signal Loss Step3->Step4

Diagram 2: Step-by-step workflow of the NanoBRET Intracellular Target Engagement Assay.

Step-by-Step Protocol:

  • Cell Preparation: Transfect HEK293 cells with the BRAF(V600E)-NanoLuc® Fusion Vector.

    • Causality: HEK293 cells are utilized because they offer exceptional transfection efficiency and lack endogenous pigments that could quench the bioluminescent signal[8].

  • Plating: Seed cells at 2×104 cells/well in a 384-well white plate. Incubate for 24 hours at 37°C.

  • Tracer Addition: Add NanoBRET Tracer K-10 to a final concentration of 0.5 μM .

    • Causality: Tracer K-10 is specifically selected for BRAF due to its optimized cell permeability and spectral overlap with the NanoLuc emission peak (460 nm), ensuring maximum energy transfer efficiency[7].

  • Compound Treatment: Dispense 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine in a 10-point dose-response curve (ranging from 1 mM to 10 nM). Include Vemurafenib as a positive control and DMSO as a vehicle control. Incubate for 2 hours.

  • Readout: Add NanoBRET Nano-Glo Substrate and measure dual-emission BRET ratios (460 nm and 618 nm) using an EnVision Multilabel Reader. Calculate the IC50​ using a sigmoidal dose-response equation[8].

B. Cellular Thermal Shift Assay (CETSA)

CETSA relies on the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced unfolding and subsequent aggregation[9].

Pathway RAS RAS (Active) BRAF BRAF Kinase RAS->BRAF MEK MEK 1/2 BRAF->MEK ERK ERK 1/2 MEK->ERK Fragment 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine (ATP-Competitive Fragment) Fragment->BRAF Orthosteric Engagement

Diagram 1: MAPK cascade illustrating orthosteric engagement of BRAF by the fragment.

Step-by-Step Protocol:

  • Cell Treatment: Culture A375 cells (endogenous BRAF V600E mutant) to 80% confluency. Treat intact cells with 100 μM of the fragment or 0.1% DMSO for 1 hour at 37°C.

    • Causality: Heating intact cells (rather than lysates) ensures that the fragment's ability to cross the plasma membrane and resist cellular efflux pumps is inherently validated in the assay[5].

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Separation: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

    • Causality: High-speed centrifugation is the mechanical core of CETSA; it physically separates the heat-denatured, aggregated proteins (pellet) from the ligand-stabilized, natively folded target proteins (supernatant)[6].

  • Detection: Analyze the soluble fraction via Western Blot using an anti-BRAF primary antibody. Plot the band intensities to determine the melting temperature ( Tm​ ) shift ( ΔTm​ ).

Conclusion

For low-molecular-weight fragments like 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine, a single assay is insufficient to declare target engagement. By combining the rigorous biophysical kinetics of SPR[1], the physiological ATP-competitive environment of NanoBRET[4], and the label-free endogenous validation of CETSA[5], researchers can confidently advance this fragment into structure-based lead optimization, minimizing the risk of late-stage attrition.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine

This document provides a comprehensive operational, safety, and disposal framework for 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational, safety, and disposal framework for 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this guide is built upon a conservative hazard assessment derived from its constituent structural motifs: a substituted pyridine ring and a morpholine ring. Our primary objective is to ensure the highest level of safety by treating the compound with the caution merited by its potentially hazardous analogues.

Hazard Assessment by Structural Analogy

A prudent safety protocol begins with a thorough understanding of the potential risks. 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine is a complex molecule, and its hazard profile can be inferred by examining its core components.

  • Pyridine Core: Pyridine and its derivatives are often flammable and can be harmful if inhaled, swallowed, or if they come into contact with skin.[1] They are also known to cause skin and eye irritation.[1]

  • Bromo- and Fluoro- Substituents: Halogenated aromatic compounds can carry their own toxicological profiles. The structurally similar 4-Bromo-2-fluoropyridine is classified as a combustible liquid that causes serious eye and skin irritation, as well as potential respiratory irritation.[2]

  • Morpholine Moiety: Morpholine itself is a flammable liquid and is classified as toxic and corrosive.[3][4] It is known to cause severe skin burns and eye damage.[4][5] The related compound 4-(5-Bromopyridin-2-yl)morpholine is rated as toxic if swallowed.[6]

Synthesized Hazard Profile: Based on this analysis, we will operate under the conservative assumption that 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine is toxic if swallowed, inhaled, or absorbed through the skin; is corrosive to the skin and eyes; and may cause respiratory irritation.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the risks identified above. This is your primary defense against exposure.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Safety Goggles & Full-Face ShieldStandard safety goggles protect against splashes.[7] A full-face shield is required as a secondary barrier to protect the face from the compound's potential corrosivity, a hazard suggested by the morpholine component.[3][8]
Hands Double-Layered Chemical-Resistant GlovesAn inner and outer pair of nitrile or butyl rubber gloves should be worn.[8] This provides redundant protection against tears and permeation. Always inspect gloves for any punctures before use.[8]
Body Chemical-Resistant Laboratory CoatA fully buttoned lab coat made of a chemical-resistant material is required to protect against skin contact.[8] For operations involving larger quantities or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.
Respiratory Certified Chemical Fume HoodAll handling of 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine must be conducted within a certified and operational chemical fume hood to minimize inhalation exposure.[7][8] A separate respirator should only be considered for emergency situations, such as a spill, and requires proper fit-testing and certification.[1]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, sequential workflow is critical for safety. The following steps outline the process from preparation to cleanup.

Step 1: Pre-Handling Safety Checklist
  • Verify that the chemical fume hood has a current certification and that the airflow is functioning correctly.

  • Ensure an emergency eyewash station and safety shower are directly accessible and unobstructed.[1]

  • Locate and confirm the readiness of a spill kit appropriate for chemical spills.

  • Gather all necessary equipment and reagents before bringing the target compound into the hood to minimize traffic in and out of the work area.

Step 2: Donning PPE Workflow

The sequence in which you put on your PPE is crucial to ensure a proper seal and avoid contamination.

G A 1. Wash and Dry Hands Thoroughly B 2. Don Inner Gloves A->B C 3. Don Chemical-Resistant Lab Coat (Ensure full button/snap closure) B->C D 4. Don Outer Gloves (Pull cuffs over lab coat sleeves) C->D E 5. Don Safety Goggles D->E F 6. Don Full-Face Shield E->F

Caption: Sequential workflow for donning PPE.

Step 3: Compound Handling
  • All weighing and transfers of the compound must occur deep within the chemical fume hood.

  • Use non-sparking tools and be mindful of potential ignition sources.[9]

  • Keep the container tightly sealed whenever not in active use.[9]

Step 4: Doffing PPE Workflow

Removing PPE correctly is the most critical step to prevent self-contamination. The goal is to touch potentially contaminated outer surfaces only with other contaminated surfaces (outer gloves) and clean inner surfaces only with clean hands.

G A 1. Inspect and Remove Outer Gloves (Peel off without touching skin) B 2. Remove Full-Face Shield A->B C 3. Remove Lab Coat (Roll it inside-out, containing contamination) B->C D 4. Remove Safety Goggles C->D E 5. Remove Inner Gloves (Peel off without touching skin) D->E F 6. Wash Hands Thoroughly with Soap and Water E->F

Caption: Sequential workflow for doffing PPE.

Emergency Procedures

In the event of an accident, immediate and correct action is vital.

  • Skin Contact : Immediately remove all contaminated clothing.[10] Flush the affected area with copious amounts of water for at least 15 minutes.[2] Seek immediate medical attention.[1]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[8] Seek immediate medical attention.[8]

  • Inhalation : Move the affected person to fresh air at once.[2] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1]

  • Ingestion : Do NOT induce vomiting.[8] Rinse the mouth thoroughly with water.[6] Never give anything by mouth to an unconscious person.[10] Seek immediate medical attention.[6]

  • Spill :

    • Inside Fume Hood : Contain the spill with an inert absorbent material (e.g., sand, vermiculite). Collect the material using non-sparking tools into a designated hazardous waste container.[9][11] Decontaminate the area.

    • Outside Fume Hood : Evacuate all personnel from the immediate area.[9] Alert your institution's Environmental Health and Safety (EHS) office immediately. Do not attempt to clean it up yourself.[12]

Disposal Plan

Proper disposal is essential to protect personnel and the environment.

  • Waste Collection : All 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine waste, including contaminated gloves, absorbent materials, and empty containers, must be collected in a designated, properly labeled, and sealed hazardous waste container.[6][8]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Segregation : Do not mix this waste stream with other chemical waste unless explicitly authorized by your institution's EHS office.[8]

  • Storage and Disposal : Store the sealed waste container in a cool, well-ventilated, and designated satellite accumulation area.[1] Arrange for pickup and disposal through your certified EHS provider.

By adhering to these rigorous protocols, you can effectively manage the risks associated with handling 4-(5-Bromo-2-fluoropyridin-3-yl)morpholine, ensuring a safe and controlled laboratory environment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

  • Carl ROTH. Safety Data Sheet: Pyridine. [Link]

  • Fisher Scientific. SAFETY DATA SHEET: 4-(5-Bromopyrimidin-2-yl)morpholine. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: Morpholine. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Safety Data Sheet: Morpholine. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Sciencelab.com, Inc. Material Safety Data Sheet: Morpholine. [Link]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. [Link]

  • Carl ROTH. Safety Data Sheet: Morpholine. [Link]

  • Princeton University Environmental Health and Safety. High Hazards Operation Procedure (HHOP) for Pyrophoric Chemicals. [Link]

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